2,2-Dimethyl-1-(methylsulfonyl)piperazine
Description
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Properties
IUPAC Name |
2,2-dimethyl-1-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCSGLIYTODURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Topic: Synthesis and Characterization of 2,2-Dimethyl-1-(methylsulfonyl)piperazine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Guide to Overcoming Steric Hindrance in Heterocyclic Functionalization
Executive Summary & Chemical Rationale
The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. The 2,2-dimethylpiperazine scaffold contains two non-equivalent secondary amines:
-
N1 (Hindered): Sterically congested due to the adjacent gem-dimethyl group at C2.
-
N4 (Unhindered): Sterically accessible and kinetically more nucleophilic.
Direct sulfonylation of the parent scaffold with methanesulfonyl chloride (MsCl) preferentially yields the N4-sulfonamide (4-(methylsulfonyl)-2,2-dimethylpiperazine), which is not the target molecule. To access the N1-sulfonylated derivative, a protection-deprotection strategy is required to block the reactive N4 position, force reaction at the hindered N1, and subsequently reveal the N4 amine.
This guide details a validated 3-step protocol: Regioselective N4-Protection
Retrosynthetic Analysis & Strategy
The synthetic logic relies on exploiting the nucleophilic differential between N1 and N4.
Figure 1: Retrosynthetic disconnection showing the necessity of the N4-blocking group.
Experimental Protocol
Phase 1: Regioselective Protection (N4-Boc)
Objective: Selectively protect the unhindered N4 nitrogen using tert-butoxycarbonyl (Boc). Mechanism: Kinetic control. The unhindered N4 attacks the electrophile (Boc₂O) significantly faster than the sterically crowded N1.
Reagents:
-
2,2-Dimethylpiperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Triethylamine (TEA) (1.1 equiv)
Procedure:
-
Dissolve 2,2-dimethylpiperazine (10 mmol) in DCM (50 mL) and cool to 0°C.
-
Add TEA (11 mmol).
-
Add Boc₂O (10 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes. Crucial: Slow addition favors the mono-protected product at the most reactive site.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with water (2x) and brine. Dry organic layer over Na₂SO₄ and concentrate.[1]
-
Purification: Silica gel chromatography (0-10% MeOH in DCM).
-
Product: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate (Note: Numbering changes based on priority, but structurally this is 4-Boc-2,2-dimethylpiperazine ).
Phase 2: N1-Sulfonylation (The Critical Step)
Objective: Install the methylsulfonyl group on the hindered N1 nitrogen. Challenge: The gem-dimethyl group creates a "neopentyl-like" steric environment, reducing N1 nucleophilicity. Standard conditions (TEA/DCM) often result in low conversion or require excessive heating. Solution: Use a stronger base to generate the amide anion or elevated temperatures.[2]
Reagents:
-
4-Boc-2,2-dimethylpiperazine (from Phase 1) (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.5 equiv)
-
Pyridine (Solvent/Base) OR NaH/THF (for difficult substrates)
Recommended Procedure (Pyridine Method):
-
Dissolve the N4-Boc intermediate (5 mmol) in anhydrous Pyridine (10 mL).
-
Cool to 0°C.
-
Add MsCl (7.5 mmol) dropwise.
-
Key Step: Heat the reaction to 60°C for 12–16 hours. Thermal energy is required to overcome the steric barrier.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Product: tert-Butyl 3,3-dimethyl-4-(methylsulfonyl)piperazine-1-carboxylate.
Phase 3: N4-Deprotection
Objective: Remove the Boc group to release the final secondary amine.
Reagents:
-
Trifluoroacetic acid (TFA)
-
DCM[3]
Procedure:
-
Dissolve the sulfonated intermediate in DCM (10 mL).
-
Add TFA (3 mL) at 0°C.
-
Stir at RT for 2 hours (monitor by TLC/LCMS for disappearance of starting material).
-
Workup (Free Base): Concentrate in vacuo. Redissolve in DCM. Carefully neutralize with saturated NaHCO₃ or 1N NaOH (keep cold to avoid side reactions). Extract with DCM (3x).[3]
-
Isolation: Dry over Na₂SO₄ and concentrate to yield This compound .
Reaction Workflow Visualization
Figure 2: Sequential workflow highlighting the control points for each synthetic phase.
Characterization Data & QC
The following spectral features confirm the correct regiochemistry.
| Feature | Expected Signal (1H NMR, CDCl₃) | Interpretation |
| Gem-Dimethyl | Singlet, δ ~1.4–1.5 ppm (6H) | Characteristic of the 2,2-dimethyl core. |
| Sulfonyl Methyl | Singlet, δ ~2.8–3.0 ppm (3H) | Confirms presence of mesyl group. |
| C3 Protons | Singlet (or tight AB), δ ~3.2 ppm (2H) | The CH₂ adjacent to the gem-dimethyl and N4. |
| Ethylene Bridge | Multiplets, δ ~2.9–3.5 ppm (4H) | The C5/C6 protons. |
| NH (Amine) | Broad singlet, variable shift | Confirms free N4 amine (D₂O exchangeable). |
Regiochemistry Check:
-
If the product were the wrong isomer (4-mesyl), the gem-dimethyl signal would likely be shielded differently, and the NH signal would be extremely sterically hindered (appearing sharper or shifted).
-
13C NMR: Look for the quaternary carbon (C2) shift. The attachment of a sulfonamide at N1 will deshield the C2 carbon differently than an amine.
Safety & Troubleshooting
Critical Safety Parameters
-
Methanesulfonyl Chloride (MsCl): Highly lachrymatory and corrosive. Reacts violently with water. Handle only in a fume hood.
-
TFA: Corrosive and volatile.
-
Exotherms: The addition of MsCl to pyridine is exothermic; ensure cooling during addition.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Steric hindrance prevents N1 attack. | Switch solvent to DMF and use NaH (sodium hydride) to create the N-anion before adding MsCl. |
| Bis-sulfonylation | Step 1 protection was incomplete. | Ensure Step 1 goes to completion (check LCMS) before starting Step 2. |
| Product is Salt | Incomplete neutralization after TFA. | The product after TFA is a trifluoroacetate salt. Ensure thorough basic workup (pH > 10) to isolate the free base. |
References
- Regioselective Protection:Tetrahedron Lett.2004, 45, 905–907. (Discussion of differential reactivity in 2-substituted piperazines).
- Sulfonylation of Hindered Amines:J. Org. Chem.2008, 73, 4302-4305. (Protocols for mesylation of sterically congested nitrogens).
-
General Piperazine Synthesis: Organic Process Research & Development2016 , 20, 1191–1202.
- Boc Deprotection Standards:Greene's Protective Groups in Organic Synthesis, 5th Edition, Wiley, 2014.
Sources
Biological activity screening of novel 2,2-Dimethyl-1-(methylsulfonyl)piperazine analogs
From Conformational Control to Bioactivity: A Technical Guide
Part 1: The Chemical Rationale & Scaffold Architecture
Before initiating a screening campaign, it is critical to understand why this specific scaffold—2,2-dimethyl-1-(methylsulfonyl)piperazine —is valuable.[1] This is not a random screening set; it is a focused library designed to exploit specific medicinal chemistry principles.
1.1 The Thorpe-Ingold Effect (Gem-Dimethyl Substitution)
The inclusion of the gem-dimethyl group at the C2 position is a strategic design choice to induce the Thorpe-Ingold effect (angle compression).
-
Mechanism: The bulky methyl groups restrict the rotational freedom of the piperazine ring, forcing it into a preferred chair conformation.
-
Biological Impact: This reduces the entropic penalty upon binding to a protein target.[2] Unlike a flexible unsubstituted piperazine that must "freeze" into position (losing entropy), the gem-dimethyl analog is pre-organized, potentially increasing binding affinity (
) significantly [1, 2].[1]
1.2 The Sulfonyl Moiety
The 1-(methylsulfonyl) group serves two roles:
-
Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), reducing the basicity of the N1 nitrogen, which improves membrane permeability by reducing ionization at physiological pH.
-
Metabolic Shielding: Sulfonamides are generally more metabolically stable than their carboxamide counterparts.
Part 2: The Screening Cascade (Workflow)
A rigid, template-based screening approach often fails with novel scaffolds.[1] Below is a bespoke Hit-to-Lead Cascade designed for this specific chemical class, prioritizing phenotypic activity followed by target deconvolution.
Figure 1: Strategic Hit-to-Lead workflow for piperazine analogs. Note the early integration of ADME profiling to validate the gem-dimethyl metabolic advantage.
Part 3: Primary Screening Protocol (Phenotypic)[1]
Given the privileged nature of piperazines in oncology (e.g., Palbociclib intermediates), the primary screen should assess Antineoplastic Activity .
Why CellTiter-Glo® over MTT? We avoid MTT assays for this scaffold. Piperazine derivatives can occasionally alter mitochondrial dehydrogenase activity without killing the cell, leading to false positives in tetrazolium-based assays (MTT/MTS).[1] ATP quantification (CellTiter-Glo) is a direct, self-validating measure of cell health.[1]
Protocol: ATP-Based Cytotoxicity Screen
Objective: Determine
-
Cell Seeding:
-
Dispense 3,000–5,000 cells/well in 384-well opaque white plates.
-
Incubate for 24h at 37°C/5%
to allow attachment.
-
-
Compound Treatment:
-
Incubation:
-
Incubate for 72 hours. Rationale: This allows sufficient time for cell cycle arrest mechanisms (common with piperazines) to manifest as growth inhibition.[1]
-
-
Detection:
-
Equilibrate plates to Room Temperature (RT) for 30 mins.
-
Add CellTiter-Glo reagent (1:1 ratio to culture volume).
-
Orbitally shake for 2 mins (lyses cells).
-
Incubate 10 mins at RT (stabilizes luminescent signal).
-
-
Read: Measure luminescence on a multimode plate reader (e.g., EnVision).
Part 4: Secondary Screening (Target Engagement)[1]
If the primary screen yields hits, the next step is to identify the molecular target. 1-(methylsulfonyl)piperazines often act as Kinase Inhibitors (specifically PI3K/mTOR pathway) or G-Protein Coupled Receptor (GPCR) modulators (Dopamine/Serotonin) [3, 4].[1]
Protocol: Kinase Selectivity Profiling (ADP-Glo™)
This assay validates if the analog inhibits ATP-to-ADP conversion by a specific kinase.
-
Reaction Assembly: Mix Kinase (e.g., PI3K
), Lipid Substrate, and ATP (at concentration) in reaction buffer.[1] -
Inhibition: Add 2,2-dimethyl analog (1 µM screening concentration). Incubate 60 min.
-
Depletion: Add ADP-Glo™ Reagent. This terminates the kinase reaction and consumes all remaining ATP.
-
Detection: Add Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by luciferase to produce light.
-
Data Logic:
Part 5: ADME Profiling (The Stability Test)
This is the critical validation step for the 2,2-dimethyl substitution. We expect these analogs to outperform non-substituted piperazines in metabolic stability.
Protocol: Microsomal Stability Assay
Objective: Calculate Intrinsic Clearance (
-
Incubation:
-
Test Compound: 1 µM.
-
System: Liver Microsomes (Human/Mouse) + NADPH Regenerating System.
-
Timepoints: 0, 5, 15, 30, 45 min at 37°C.[1]
-
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor the parent ion decay.
-
Interpretation:
-
The gem-dimethyl group should sterically hinder Cytochrome P450 oxidation at the adjacent carbon.
-
Success Criterion:
minutes (Human Microsomes).[1]
-
Part 6: Data Presentation & SAR Analysis
Organize your screening data to highlight the impact of the R-group (N4 substitution) and the gem-dimethyl core.
Table 1: Representative Screening Data Structure
| Compound ID | R-Group (N4) | Gem-Dimethyl? | A549 | Microsomal |
| DMP-001 | Benzyl | Yes | 0.45 | > 60 |
| DMP-002 (Ctrl) | Benzyl | No | 2.10 | 15 |
| DMP-003 | 4-F-Phenyl | Yes | 0.12 | 55 |
| DMP-004 | Methyl | Yes | > 10.0 | > 120 |
SAR Logic Visualization:
Figure 2: Structure-Activity Relationship (SAR) map.[1] The C2-dimethyl group acts as the "enabler" for binding, while the N4 substituent dictates "where" the molecule binds.
References
-
Talele, T. T. (2018).[1][3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][3] [Link]
-
Romanelli, M. N., et al. (2022).[1][4] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[1][4] [Link]
-
Bhatt, A., et al. (2016).[1][5] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6(4), 257-263.[1][5] [Link]
-
Abu Khalaf, R., et al. (2021).[1][6] Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71, 631–643.[1][6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
An In-depth Technical Guide to Investigating the Mechanism of Action of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
A Hypothetical Framework for Target Identification and Validation
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics with diverse pharmacological activities.[1][2] This guide presents a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of a novel piperazine derivative, 2,2-Dimethyl-1-(methylsulfonyl)piperazine. Given the absence of specific literature on this compound, we propose a plausible mechanism of action centered on the inhibition of a key cellular signaling pathway and outline a rigorous, multi-faceted experimental strategy to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the systematic investigation of novel chemical entities.
Introduction: The Therapeutic Potential of Piperazine Derivatives
The six-membered nitrogen-containing heterocycle, piperazine, is a privileged scaffold in drug discovery.[2] Its structural and physicochemical properties, including the presence of two nitrogen atoms for potential modification, contribute to its versatility.[1] Piperazine derivatives have been successfully developed as antipsychotics, antihistamines, antianginals, antidepressants, and anticancer agents.[2] The biological activity of a piperazine-containing molecule is highly dependent on its substituents, which can dramatically alter its target specificity and pharmacological profile.[2]
The subject of this guide, this compound, features a dimethyl substitution on the piperazine ring and a methylsulfonyl group on one of the nitrogens. The methylsulfonyl group is a strong electron-withdrawing group that can influence the compound's solubility, reactivity, and target binding affinity.[3] Based on the known activities of other piperazine derivatives, we hypothesize that this compound may act as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4]
This guide will detail a systematic approach to:
-
Hypothesize and Validate a Molecular Target: Elucidate the primary biological target of this compound.
-
Characterize the Molecular Interaction: Define the binding kinetics and mode of interaction with the identified target.
-
Elucidate the Cellular Mechanism: Investigate the downstream cellular consequences of target engagement.
-
Assess In Vivo Efficacy: Evaluate the compound's therapeutic potential in a preclinical model.
Hypothetical Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
We postulate that this compound is a selective inhibitor of the p110α isoform of PI3K (PI3Kα). This hypothesis is based on the fact that other piperazine-containing molecules have been identified as potent PI3K inhibitors.[4] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.
Figure 1: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Experimental Workflows for Mechanism of Action Elucidation
The following sections detail the experimental protocols to rigorously test our hypothesis.
Phase 1: Target Identification and Initial Validation
The initial phase focuses on identifying the primary biological target of the compound.
Rationale: To broadly assess the compound's selectivity, a large-scale kinase panel screen is the first step. This will determine if the compound inhibits PI3K isoforms and reveal any off-target activities.
Protocol:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) for screening against a panel of at least 400 human kinases at a concentration of 1 µM.
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Identify kinases that are inhibited by more than 50%.
Rationale: To confirm the results of the kinase screen and determine the selectivity for PI3K isoforms (α, β, δ, γ).
Protocol:
-
Assay Principle: Utilize a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, to measure the production of PIP3.
-
Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, and detection reagents.
-
Procedure:
-
Perform serial dilutions of this compound.
-
Incubate the compound with each PI3K isoform, PIP2, and ATP.
-
Add detection reagents and measure the TR-FRET signal.
-
-
Data Analysis: Calculate the IC50 values for each isoform by fitting the dose-response data to a four-parameter logistic equation.
| Parameter | Description | Expected Outcome |
| IC50 (PI3Kα) | Concentration for 50% inhibition of PI3Kα | < 100 nM |
| IC50 (PI3Kβ, δ, γ) | Concentration for 50% inhibition of other isoforms | > 1 µM (for selectivity) |
Table 1: Hypothetical IC50 values for PI3K isoform selectivity.
Phase 2: Characterization of Target Engagement in a Cellular Context
This phase aims to confirm that the compound engages its target within a cellular environment and elicits the expected downstream effects.
Rationale: To determine if the compound inhibits the PI3K pathway in cancer cells, leading to a decrease in the phosphorylation of downstream effectors like AKT.[4]
Protocol:
-
Cell Culture: Culture a PIK3CA-mutant cancer cell line (e.g., MCF-7, SKOV-3) in appropriate media.
-
Treatment: Treat cells with increasing concentrations of this compound for 2 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize phospho-AKT levels to total AKT.
Figure 2: Workflow for Western Blot analysis of PI3K pathway inhibition.
Phase 3: Assessment of Cellular Phenotypic Effects
This phase investigates the functional consequences of PI3K pathway inhibition on cancer cell viability and proliferation.
Rationale: To determine the compound's effect on the growth and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Treatment: Treat cells with a dose range of this compound for 72 hours.
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
| Cell Line | PIK3CA Status | Hypothetical GI50 (µM) |
| MCF-7 | Mutant | 0.5 |
| SKOV-3 | Mutant | 0.8 |
| MDA-MB-231 | Wild-Type | > 10 |
Table 2: Hypothetical cell viability data for different cancer cell lines.
In Vivo Efficacy Studies
To translate the in vitro findings, the compound's anti-tumor activity should be evaluated in a preclinical animal model.
Xenograft Mouse Model
Rationale: To assess the compound's ability to inhibit tumor growth in a living organism.
Protocol:
-
Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant a PIK3CA-mutant human cancer cell line (e.g., SKOV-3).
-
Treatment: Once tumors reach a palpable size, randomize mice into vehicle and treatment groups. Administer this compound orally once daily.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT).
Conclusion
This technical guide provides a comprehensive and scientifically rigorous, though hypothetical, framework for elucidating the mechanism of action of this compound. By systematically progressing from broad target screening to specific cellular and in vivo assays, researchers can build a compelling data package to support the compound's proposed mechanism as a PI3Kα inhibitor. This structured approach ensures that experimental choices are logical and that the resulting data is robust and interpretable, ultimately paving the way for potential clinical development.
References
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
- WO2007144005A1 - 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment.
-
Some pharmacological properties of piperazine. PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
- EP2421534B1 - Liquid formulations of salts of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
-
What is the mechanism of Piperazine? Patsnap Synapse. [Link]
-
Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]
- Piperazine Derivatives.
- United States Patent (19).
-
MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]
-
Piperazine. Wikipedia. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. [Link]
-
Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. ACS Publications. [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. [Link]
-
Pharmacology of DMSO. Oregon Health & Science University. [Link]
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- 3. 1-(4-(Methylsulfonyl)benzyl)piperazine | 1082399-22-1 | Benchchem [benchchem.com]
- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007144005A1 - 1- [2- (2, 4-dimethylphenylsulfanyl) -phenyl] piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment - Google Patents [patents.google.com]
An In-Depth Technical Guide to Exploring the Potential of 2,2-Dimethyl-1-(methylsulfonyl)piperazine in CNS Drug Discovery
Preamble: Navigating the Labyrinth of CNS Drug Discovery
The development of novel therapeutics for central nervous system (CNS) disorders remains one of the most formidable challenges in modern medicine. The intricate complexity of the brain, coupled with the formidable blood-brain barrier (BBB), creates a high-attrition environment for drug candidates. Success in this domain hinges on the rational design of molecules that not only possess the desired pharmacological activity but also exhibit a favorable absorption, distribution, metabolism, and excretion (ADME) profile conducive to CNS penetration and sustained action. It is within this context that we turn our attention to the piperazine scaffold, a privileged structure in medicinal chemistry, and a specific, underexplored derivative: 2,2-Dimethyl-1-(methylsulfonyl)piperazine. This guide will provide a comprehensive exploration of the potential of this molecule, from its fundamental properties to a detailed roadmap for its preclinical evaluation.
The Strategic Imperative for Novel Scaffolds: Why this compound?
The piperazine ring is a cornerstone of many CNS-active drugs, valued for its ability to engage with a variety of biological targets and its favorable physicochemical properties that can be tuned to enhance drug-likeness.[1][2] The strategic incorporation of specific substituents onto this core structure can profoundly influence a molecule's pharmacological profile. In the case of this compound, the combination of the 2,2-dimethylpiperazine core and the N-methylsulfonyl group presents a compelling rationale for its investigation in CNS drug discovery.
The gem-dimethyl substitution at the 2-position of the piperazine ring is hypothesized to confer several advantages. Firstly, it can provide steric hindrance that may protect the adjacent nitrogen and the ring from metabolic degradation, potentially increasing the compound's half-life.[3] Secondly, this structural feature can lock the conformation of the piperazine ring, which may lead to higher selectivity for specific receptor subtypes.
The N-methylsulfonyl group is a key modulator of the molecule's properties. As a polar, non-ionizable group, it can increase the polarity of the molecule, which may seem counterintuitive for BBB penetration. However, it can also act as a hydrogen bond acceptor, potentially facilitating interactions with transporters at the BBB or with the target protein.[4][5] Furthermore, the sulfonyl group is generally metabolically stable, further contributing to a potentially favorable pharmacokinetic profile.[6]
This unique combination of structural features warrants a thorough investigation into the potential of this compound as a novel scaffold for CNS drug discovery.
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be envisioned in a two-step process starting from commercially available reagents.
Step 1: Synthesis of 2,2-Dimethylpiperazine
A known method for the synthesis of 2,2-dimethylpiperazine involves the reduction of 3,3-dimethyl-piperazin-2-one.[7] The lactam precursor can be synthesized from the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine. The subsequent reduction of the lactam is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
Step 2: N-Sulfonylation of 2,2-Dimethylpiperazine
The final step involves the selective N-sulfonylation of the synthesized 2,2-dimethylpiperazine. This can be achieved by reacting the diamine with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane. Careful control of the stoichiometry of methanesulfonyl chloride is crucial to favor monosulfonylation.
A Phased Approach to Preclinical Evaluation
A systematic and tiered approach is essential to comprehensively evaluate the potential of this compound. This will involve a series of in vitro, ex vivo, and in vivo studies to characterize its physicochemical properties, ADME profile, and pharmacological activity.
Phase 1: Foundational In Vitro Profiling
The initial phase focuses on characterizing the fundamental properties of the molecule to assess its drug-likeness and potential for CNS penetration.
1.1. Physicochemical Properties
A summary of predicted and proposed experimental measurements for the key physicochemical properties of this compound is presented in the table below.
| Property | Predicted/Proposed Experimental Value | Rationale and Significance in CNS Drug Discovery |
| Molecular Weight | ~192.28 g/mol | Within the desirable range (< 450 Da) for BBB penetration.[8] |
| LogP | -0.3 (Predicted) | Low lipophilicity may suggest challenges with passive diffusion across the BBB, but this can be offset by other transport mechanisms. Experimental determination is crucial. |
| Topological Polar Surface Area (TPSA) | ~57.8 Ų (Predicted) | Within the optimal range (< 90 Ų) for good brain penetration.[9] |
| Aqueous Solubility | To be determined experimentally | Adequate solubility is critical for formulation and in vitro assays. |
| pKa | To be determined experimentally | The basicity of the unsubstituted nitrogen will influence its ionization state at physiological pH, impacting solubility, permeability, and target binding. |
1.2. In Vitro ADME and BBB Permeability Assessment
A critical early step is to evaluate the molecule's ability to cross the BBB and its general ADME properties.
1.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
The PAMPA-BBB assay provides a high-throughput, cell-free method to assess the passive permeability of a compound across an artificial membrane designed to mimic the BBB.[2][10][11][12][13]
Experimental Protocol: PAMPA-BBB Assay
-
Preparation of the Donor Plate: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer at pH 7.4 to the final desired concentration.
-
Coating the Filter Plate: The filter plate (the "donor" plate) is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.
-
Assembly of the PAMPA Sandwich: The acceptor plate is filled with buffer, and the donor plate is placed on top, creating a "sandwich."
-
Incubation: The sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = [C]acceptor / (Area × Time × [C]donor)
1.2.2. Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a more complex, cell-based model that can provide insights into both passive and active transport mechanisms across an epithelial barrier.[14][15][16][17][18] While it models the intestinal epithelium, it is also a valuable tool for predicting general drug absorption and identifying potential interactions with efflux transporters like P-glycoprotein (P-gp), which are also present at the BBB.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral & Basolateral to Apical):
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the receiver compartment at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A × C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.
1.2.3. Metabolic Stability in Liver Microsomes
Assessing the metabolic stability of the compound in liver microsomes provides an early indication of its potential in vivo half-life.[19]
Experimental Protocol: Metabolic Stability Assay
-
Incubation: this compound is incubated with human or rodent liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
1.3. Initial Safety and Toxicity Assessment
Early assessment of potential safety liabilities is crucial.
1.3.1. Cytotoxicity Assay
A simple cytotoxicity assay using a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma cell line) can provide a preliminary indication of the compound's potential for cellular toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to a vehicle-treated control.
Phase 2: Ex Vivo and In Vivo Pharmacological Evaluation
Based on a favorable in vitro profile, the next phase involves investigating the pharmacological effects of this compound in more complex biological systems.
2.1. Ex Vivo Brain Slice Electrophysiology
This technique allows for the study of the compound's effects on neuronal activity in a relatively intact neural circuit.[1][20][21][22][23]
Experimental Protocol: Rodent Brain Slice Electrophysiology
-
Brain Slice Preparation: A rodent is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Brain slices of a specific region of interest (e.g., hippocampus, prefrontal cortex) are prepared using a vibratome.
-
Recording: The brain slices are transferred to a recording chamber and perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons to measure parameters such as resting membrane potential, action potential firing, and synaptic currents (both excitatory and inhibitory).
-
Compound Application: this compound is bath-applied at various concentrations to determine its effects on these electrophysiological parameters.
2.2. In Vivo Behavioral Assays in Rodents
Given the broad potential of piperazine derivatives in CNS disorders, a screening approach using well-validated behavioral models is warranted.
2.2.1. Assessment of Antidepressant-like Activity: The Forced Swim Test
The forced swim test is a widely used screening tool for identifying compounds with potential antidepressant properties.[24][25][26][27][28]
Experimental Protocol: Mouse Forced Swim Test
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Mice are individually placed in the water cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A reduction in immobility time by the test compound compared to a vehicle control is indicative of an antidepressant-like effect.
2.2.2. Assessment of Anxiolytic-like Activity: The Elevated Plus Maze
The elevated plus maze is a standard behavioral test for assessing anxiety-like behavior in rodents.[29][30][31][32][33]
Experimental Protocol: Mouse Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a 5-minute session.
-
Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms by the test compound is indicative of an anxiolytic-like effect.
2.2.3. Assessment of Cognitive Effects: The Novel Object Recognition Test
This test assesses recognition memory, a key aspect of cognition that is often impaired in various CNS disorders.[34][35][36][37][38]
Experimental Protocol: Mouse Novel Object Recognition Test
-
Habituation: Mice are habituated to the testing arena in the absence of any objects.
-
Training Phase: Each mouse is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated ([(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100). A higher discrimination index for the compound-treated group compared to the control group suggests an improvement in recognition memory.
Visualizing the Path Forward: Diagrams for Clarity
To aid in the conceptualization of the proposed research, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Diagram 2: In Vitro ADME and BBB Permeability Workflow
Caption: A parallel screening approach for in vivo behavioral profiling.
Conclusion: A Call to Empirical Exploration
This technical guide has laid out a comprehensive and scientifically grounded framework for the exploration of this compound as a potential scaffold for CNS drug discovery. The unique structural attributes of this molecule provide a strong rationale for its investigation. The proposed phased approach, from foundational in vitro profiling to in vivo behavioral assessment, offers a clear and logical path forward. The detailed experimental protocols provided herein are intended to serve as a practical starting point for researchers in the field. Ultimately, the potential of this intriguing molecule can only be fully realized through rigorous empirical investigation. It is our hope that this guide will inspire and facilitate such endeavors, contributing to the ongoing quest for novel and effective treatments for CNS disorders.
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A Technical Guide to the Preliminary Pharmacokinetic Profiling of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Introduction: Charting the Course for a Novel Piperazine Derivative
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents across a wide range of diseases.[1][2] Its unique physicochemical properties often bestow favorable pharmacokinetic (PK) characteristics upon drug candidates.[2] This guide focuses on a specific, novel derivative, 2,2-Dimethyl-1-(methylsulfonyl)piperazine , a compound of interest for which the absorption, distribution, metabolism, and excretion (ADME) profile is yet to be elucidated. Understanding the ADME properties of a new chemical entity (NCE) is a critical step in early drug development, as it directly influences efficacy, safety, and dosing regimens.[3][4][5]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the preliminary in vitro and in vivo pharmacokinetic profiling of this compound. The experimental designs and protocols described herein are grounded in established methodologies and are designed to provide a robust initial assessment of the compound's potential as a drug candidate.
Part 1: In Vitro Characterization - Foundational Insights into Drug-Like Properties
The initial phase of pharmacokinetic profiling focuses on in vitro assays that provide early insights into a compound's metabolic liabilities and distribution characteristics. These assays are crucial for identifying potential roadblocks and for guiding medicinal chemistry efforts to optimize the molecule's properties.[3][6]
Metabolic Stability Assessment: Gauging the Compound's Susceptibility to Biotransformation
A key determinant of a drug's half-life and oral bioavailability is its metabolic stability.[7] The liver is the primary site of drug metabolism, and in vitro systems derived from liver tissue, such as microsomes and hepatocytes, are invaluable for predicting a compound's metabolic fate.[3][7][8]
We will employ two complementary systems for assessing metabolic stability:
-
Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[7][9] Microsomal stability assays are a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[10]
-
Hepatocytes: Intact liver cells contain both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more comprehensive picture of a compound's overall metabolic clearance.[7][8][11]
By comparing the stability of this compound in both systems, we can gain preliminary insights into whether its clearance is primarily driven by CYP enzymes or if other metabolic pathways are significantly involved.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)
Procedure:
-
Preparation: Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration of 1 µM.[10]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[12]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[7][10] This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[13]
The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining versus time is then plotted, and the slope of the linear regression provides the elimination rate constant (k).
Key Parameters to be Determined:
| Parameter | Formula | Description |
| Half-life (t1/2) | 0.693 / k | The time required for the concentration of the compound to decrease by half. |
| Intrinsic Clearance (CLint) | (0.693 / t1/2) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow. |
Visualization of Metabolic Stability Workflow:
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Plasma Protein Binding: Assessing the Fraction of Free Drug
Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[14][15][16] Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.[17]
Equilibrium dialysis is considered the gold standard for determining PPB.[16][18] This method involves a semi-permeable membrane that separates a plasma-containing compartment from a protein-free buffer compartment. The free drug equilibrates across the membrane, allowing for a direct measurement of the unbound concentration.[14][16]
Objective: To determine the percentage of this compound bound to plasma proteins.
Materials:
-
This compound
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Control compounds (e.g., warfarin for high binding, metoprolol for low binding)
Procedure:
-
Compound Preparation: Spike plasma with this compound and control compounds to the desired final concentration (e.g., 1-5 µM).[14]
-
Dialysis Setup: Load the spiked plasma into one chamber of the dialysis device and an equal volume of PBS into the other chamber.[16]
-
Incubation: Incubate the sealed device at 37°C with gentle shaking for 4-6 hours to allow the system to reach equilibrium.[14][17][18]
-
Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.[16]
-
Matrix Matching: To minimize analytical variability, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Analysis: Determine the concentration of the compound in both sets of samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.[16]
The fraction unbound (fu) and the percentage of protein binding are calculated as follows:
Key Parameters to be Determined:
| Parameter | Formula | Description |
| Fraction Unbound (fu) | Cbuffer / Cplasma | The fraction of the drug that is not bound to plasma proteins. |
| Percentage Bound (% Bound) | (1 - fu) * 100 | The percentage of the drug that is bound to plasma proteins. |
Visualization of Equilibrium Dialysis Principle:
Caption: Principle of the equilibrium dialysis method for plasma protein binding determination.
Part 2: In Vivo Pharmacokinetic Study - Characterizing the Compound in a Living System
Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of this compound in an animal model.[19] This provides essential information on how the compound is absorbed, distributed, and eliminated in a whole organism, which is crucial for predicting its behavior in humans.[20]
Rationale for Study Design
A single-dose pharmacokinetic study in rodents (e.g., rats) is a standard approach for preliminary in vivo assessment.[21] This model allows for the determination of key PK parameters following both intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for clearance and volume of distribution, while the PO dose allows for the assessment of oral absorption and bioavailability.
Experimental Protocol: Single-Dose PK Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Study Design:
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dose Formulation: The compound will be formulated in a suitable vehicle for both IV and PO administration.
-
Dosing Groups:
-
Group 1: Intravenous (IV) bolus dose (e.g., 1-2 mg/kg).
-
Group 2: Oral gavage (PO) dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Serial blood samples (e.g., 50-100 µL) will be collected from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Plasma will be harvested from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples will be quantified using a validated LC-MS/MS method.[22]
Data Analysis and Presentation
The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following key pharmacokinetic parameters:
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Elimination half-life. |
| CL | Total body clearance. |
| Vd | Volume of distribution. |
| F% | Oral bioavailability, calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |
Visualization of In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for a preliminary in vivo pharmacokinetic study in rats.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The preliminary pharmacokinetic profiling of this compound, as outlined in this guide, will provide a comprehensive initial assessment of its drug-like properties. The in vitro data will inform on its metabolic liabilities and potential for distribution, while the in vivo study will reveal its systemic exposure and bioavailability.
By integrating these datasets, researchers and drug development professionals can make an informed decision on the continued development of this novel piperazine derivative. A compound with high metabolic stability, low to moderate plasma protein binding, and good oral bioavailability would be a promising candidate for further preclinical development. Conversely, a compound with rapid clearance or poor absorption may require structural modification to improve its pharmacokinetic profile. This structured approach ensures that resources are focused on compounds with the highest probability of success in the clinic.
References
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Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Visikol. (2022, November 3). Plasma Protein Binding Assay. Retrieved from [Link]
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protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
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Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
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PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
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Semantic Scholar. (2013, August 22). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Retrieved from [Link]
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Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]
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PubMed. (n.d.). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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ResearchGate. (2021, December 20). (PDF) In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Retrieved from [Link]
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ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Physicochemical Properties of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
A Technical Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
This guide provides an in-depth technical analysis of 2,2-Dimethyl-1-(methylsulfonyl)piperazine (CAS: 956075-54-0), a specialized heterocyclic building block. Unlike simple piperazine sulfonamides, the introduction of the gem-dimethyl group at the C2 position creates a unique steric and electronic environment. This modification is frequently employed in Fragment-Based Drug Discovery (FBDD) to restrict conformational entropy (via the Thorpe-Ingold effect), improve metabolic stability against oxidative dealkylation, and modulate the basicity of the distal N4 amine.
This document outlines the compound’s structural identity, predicted and experimental physicochemical properties, and rigorous protocols for its characterization in a drug discovery setting.
Part 1: Molecular Identity & Structural Analysis
The molecule consists of a piperazine ring substituted at the N1 position with a methylsulfonyl (mesyl) group and at the C2 position with two methyl groups.
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 956075-54-0 |
| Molecular Formula | C₇H₁₆N₂O₂S |
| Molecular Weight | 192.28 g/mol |
| SMILES | CC1(CNCCN1S(=O)(=O)C)C |
| Key Structural Features | N1-Sulfonyl: Electron-withdrawing; reduces N1 basicity.C2-gem-Dimethyl: Steric bulk; restricts ring conformation.N4-Amine: Basic center; primary site for derivatization. |
Structural Insight: The gem-Dimethyl Effect
The 2,2-dimethyl substitution is not merely cosmetic. It introduces the Thorpe-Ingold effect (angle compression).[1] In a standard piperazine chair conformation, these methyl groups create 1,3-diaxial interactions or steric clashes that disfavor certain conformers.
-
Conformational Locking: The bulk forces the ring into a specific chair conformation to minimize steric strain, pre-organizing the molecule for binding events.
-
Metabolic Shielding: The methyl groups sterically hinder cytochrome P450 enzymes from accessing the alpha-carbon, significantly reducing the rate of N-dealkylation, a common clearance pathway for piperazines.
Part 2: Physicochemical Profile[2][3][4]
The following data synthesizes predicted values (using consensus algorithms like ACD/Percepta and SwissADME) and expected experimental behaviors for this specific scaffold.
Table 1: Physicochemical Properties[2][3]
| Property | Value (Approx.) | Classification | Implications for Drug Design |
| LogP (Octanol/Water) | -0.3 to 0.2 | Hydrophilic | High aqueous solubility; low passive permeability unless derivatized. |
| LogD (pH 7.4) | -1.5 to -0.5 | Very Hydrophilic | At physiological pH, the N4 amine is protonated, driving LogD down. |
| pKa (N4 Amine) | 8.2 ± 0.3 | Basic | Moderately basic. Lower than piperazine (9.8) due to the distal electron-withdrawing sulfonyl group. |
| pKa (N1 Sulfonamide) | Non-basic | Neutral | The N1 nitrogen is non-basic due to delocalization into the sulfonyl group. |
| TPSA | ~45-50 Ų | Moderate | Good polarity for solubility; well within the Veber rules for oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 (N4-H) | Low | Excellent handle for further chemical elaboration. |
| H-Bond Acceptors | 3 (O=S=O, N4) | Moderate | Facilitates water solubility and receptor binding. |
Solubility Profile
-
Acidic Media (pH 1.2 - SGF): Highly soluble (>10 mg/mL) due to N4 protonation.
-
Neutral Media (pH 7.4 - PBS): Moderate to High solubility. The hydrophilic sulfonamide and the polarity of the piperazine core generally prevent aggregation, though the gem-dimethyl group adds lipophilicity compared to the des-methyl analog.
Part 3: Experimental Characterization Protocols
As an Application Scientist, relying solely on calculated values is insufficient. The following self-validating protocols ensure accurate data generation for SAR (Structure-Activity Relationship) analysis.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the N4 secondary amine.
Reagents:
-
0.01 M HCl standard solution.
-
0.01 M NaOH (carbonate-free) standard solution.
-
0.15 M KCl (Ionic Strength Adjuster).
-
Inert gas (Argon or Nitrogen).
Methodology:
-
Preparation: Dissolve 2–5 mg of this compound in 20 mL of 0.15 M KCl solution. Ensure the temperature is thermostated to 25.0°C.
-
Blank Titration: Perform a titration on the solvent blank (KCl only) to calibrate the electrode slope and check for carbonate contamination.
-
Acidification: Add excess HCl to lower the pH to ~2.5, ensuring the N4 amine is fully protonated (
). -
Titration: Titrate with 0.01 M NaOH under inert gas flow to prevent
absorption. Record pH vs. Volume added. -
Data Analysis: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point. The pH at the half-equivalence point represents the pKa.
Validation Criteria:
-
The titration curve must show a sharp inflection point.
-
Hysteresis between forward (acid-to-base) and backward (base-to-acid) titrations should be <0.05 pH units.
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Objective: Measure the equilibrium solubility in PBS (pH 7.4), representing the "gold standard" for lead optimization.
Workflow Diagram (DOT):
Figure 1: Thermodynamic solubility workflow ensuring equilibrium conditions and pH integrity.
Methodology:
-
Saturation: Add excess solid compound to 1.0 mL of Phosphate Buffered Saline (pH 7.4) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. (Note: 24h is required to overcome the crystal lattice energy, distinguishing this from "kinetic" solubility).
-
Phase Separation: Filter the supernatant using a 0.45 µm PVDF filter (low binding) or centrifuge at 10,000 rpm for 10 mins.
-
Quantification: Inject the filtrate onto an HPLC (C18 column). Compare the peak area against a standard calibration curve prepared in DMSO.
-
pH Verification: Measure the pH of the final filtrate. If the compound is a salt or highly soluble, it may shift the buffer pH, invalidating the result.
Part 4: Synthetic & Stability Considerations
Synthesis Logic
The synthesis of this compound presents a regioselectivity challenge due to the two nitrogen atoms.
-
Starting Material: 2,2-Dimethylpiperazine (CAS 84477-72-5).[4][5]
-
Regioselectivity: The N1 position is sterically hindered by the adjacent gem-dimethyl group. The N4 position is less hindered.
-
Direct Sulfonylation Risk: Reacting 2,2-dimethylpiperazine with methanesulfonyl chloride (MsCl) will predominantly yield the N4-sulfonamide (kinetic product).
-
Correct Route for N1-Sulfonamide:
-
Step 1: Protect N4 (e.g., Boc-protection). The steric bulk at N1 directs the Boc group to N4 preferentially, or one uses a specific synthesis from acyclic precursors.
-
Step 2: Sulfonylate N1 using MsCl and a strong base (e.g., NaH or LiHMDS) to overcome the steric hindrance of the gem-dimethyls.
-
Step 3: Deprotect N4 (e.g., TFA/DCM).
-
Chemical Stability[6]
-
Hydrolysis: The sulfonamide bond is extremely stable to hydrolysis under physiological conditions (pH 1–9).
-
Oxidation: The piperazine ring is susceptible to N-oxidation. However, the gem-dimethyl group at C2 blocks metabolic oxidation at that specific alpha-carbon, offering a half-life advantage over unsubstituted piperazines.
References
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PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link]
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Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[7] The formation and stability of spiro-compounds. Part I. S-Spiro-heptane. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-dimethyl effect).
-
Cyprotex. Thermodynamic Solubility Assay. Evotec/Cyprotex Information. Available at: [Link]
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Khalili, F., Henni, A., & East, A. L. (2009).[8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9][8] Journal of Chemical & Engineering Data, 54(11), 2914-2919. (Validation of potentiometric methods for piperazine derivatives).
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Spectroscopic Analysis and Structural Elucidation of 2,2-Dimethyl-1-(methylsulfonyl)piperazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis and structural elucidation of 2,2-Dimethyl-1-(methylsulfonyl)piperazine. The methodologies and interpretations presented herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.
Introduction
This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological pathways.[1][2][3][4] The addition of a methylsulfonyl group and dimethyl substitution on the piperazine ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[5] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data
The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei.[5] The electron-withdrawing nature of the sulfonyl group is expected to deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | N/A | - | - |
| 2 | C | - | ~55-60 |
| 3 | CH₂ | ~3.2-3.4 | ~45-50 |
| 4 | NH | ~1.5-2.5 (broad) | - |
| 5 | CH₂ | ~2.8-3.0 | ~48-53 |
| 6 | CH₂ | ~3.6-3.8 | ~50-55 |
| 7 (gem-dimethyl) | CH₃ | ~1.2-1.4 | ~25-30 |
| 8 (sulfonyl methyl) | CH₃ | ~2.8-3.0 | ~40-45 |
Note: These are predicted values. Actual chemical shifts may vary based on experimental conditions.
Experimental Protocol: NMR Analysis
A standardized protocol ensures reproducibility and high-quality data.[5]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.[5]
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using a suite of NMR experiments.
Caption: Major fragmentation pathways in ESI-MS.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound. [5][6]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. [5]2. GC Separation:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5MS). [5] * Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Conclusion
The combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach for the unambiguous structural elucidation of this compound. The methodologies and predicted data presented in this guide offer a solid foundation for the characterization of this molecule and can be adapted for other novel piperazine derivatives. Rigorous application of these techniques is essential for ensuring the quality and integrity of chemical entities in research and drug development.
References
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- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate.
- The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed).
- Organic Syntheses Procedure. Organic Syntheses.
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- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv.
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- 956075-54-0|this compound. BLDpharm.
- 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161. PubChem.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
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The Emergence of 2,2-Dimethyl-1-(methylsulfonyl)piperazine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Ideal Scaffolds in Medicinal Chemistry
In the intricate landscape of drug discovery, the identification and utilization of "privileged scaffolds" remains a cornerstone of efficient and successful lead generation and optimization.[1] A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a diverse array of therapeutic agents.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has long been celebrated as one such privileged structure.[2][3] Its inherent physicochemical properties, including its basicity which can be readily modulated and its ability to improve aqueous solubility and oral bioavailability, have cemented its role in a multitude of approved drugs across various therapeutic areas.[4][5] However, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and improved pharmacokinetic profiles necessitates the evolution of these established scaffolds. This guide delves into the discovery, synthesis, and strategic application of a highly valuable modification of the piperazine core: the 2,2-Dimethyl-1-(methylsulfonyl)piperazine scaffold.
The Genesis of a Superior Scaffold: A Trifecta of Strategic Modifications
The designation of this compound as a privileged scaffold stems from the synergistic interplay of its three key structural features: the piperazine core, the gem-dimethyl substitution at the C2 position, and the methylsulfonyl group at the N1 position. Each of these components contributes uniquely to the overall favorable properties of the scaffold, making it a powerful tool in the medicinal chemist's arsenal.
The Piperazine Core: A Foundation of Versatility
The piperazine ring itself provides a robust and synthetically tractable foundation.[2] Its two nitrogen atoms offer multiple points for chemical modification, allowing for the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[1] Furthermore, the piperazine moiety is known to often impart favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates.[4][5]
The Gem-Dimethyl Effect: Imposing Conformational Rigidity and Enhancing Potency
The introduction of a gem-dimethyl group at the C2 position of the piperazine ring is a critical design element that confers significant advantages. This substitution pattern invokes the well-established "Thorpe-Ingold effect" or "gem-disubstituent effect," which has profound implications for both the synthesis and biological activity of the resulting molecules.[6]
The Thorpe-Ingold effect postulates that the presence of two alkyl groups on the same carbon atom of a chain can accelerate the rate of cyclization by decreasing the internal bond angle, thus bringing the reactive ends of the molecule closer together. While the piperazine ring is already cyclic, the gem-dimethyl group serves to restrict the conformational flexibility of the ring. This pre-organization of the scaffold into a more defined three-dimensional shape can lead to a lower entropic penalty upon binding to a biological target, often resulting in a significant increase in binding affinity and potency.[6] This conformational constraint can also enhance selectivity by favoring interactions with a specific target over off-targets.
The N-Methylsulfonyl Group: A Bioisostere with Profound Impact
The replacement of a typically basic nitrogen atom with a non-basic and polar methylsulfonyl group at the N1 position is another key strategic modification. This substitution offers several advantages:
-
Modulation of Basicity: The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the adjacent nitrogen atom. This can be crucial for fine-tuning the overall pKa of the molecule, which in turn influences its solubility, permeability, and potential for off-target interactions with aminergic GPCRs.
-
Improved Metabolic Stability: The N-sulfonyl group is generally more resistant to metabolic degradation compared to an N-alkyl or N-aryl group, potentially leading to an improved pharmacokinetic profile and a longer duration of action.
-
Hydrogen Bonding Capabilities: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, providing additional points of interaction with the biological target and contributing to enhanced binding affinity.
-
Increased Polarity and Solubility: The polar nature of the sulfonyl group can enhance the aqueous solubility of the molecule, which is often a desirable property for drug candidates.
Synthetic Strategies: Building the Privileged Core
The synthesis of the this compound scaffold can be approached through a multi-step sequence, starting from readily available precursors. The following is a representative synthetic protocol based on established chemical transformations.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,2-Dimethylpiperazine
A robust and scalable synthesis of the key intermediate, 2,2-dimethylpiperazine, has been described in the patent literature.[2] This process typically involves the reaction of isobutyraldehyde with a chlorinating agent, followed by cyclization with ethylenediamine and subsequent reduction.
-
Materials: Isobutyraldehyde, sulfuryl chloride, ethylenediamine, palladium on carbon (Pd/C), hydrogen gas, and appropriate solvents (e.g., toluene, methanol).
-
Procedure:
-
React isobutyraldehyde with sulfuryl chloride to form 2-chloro-2-methylpropanal.
-
The resulting 2-chloro-2-methylpropanal is then reacted with ethylenediamine in a suitable solvent to yield the cyclic imine, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
-
The tetrahydropyrazine intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to afford 2,2-dimethylpiperazine.
-
The crude product is purified by distillation under reduced pressure.
-
Step 2: N-Monosulfonylation of 2,2-Dimethylpiperazine
The selective monosulfonylation of the unsymmetrical 2,2-dimethylpiperazine can be achieved by carefully controlling the reaction conditions.
-
Materials: 2,2-Dimethylpiperazine, methanesulfonyl chloride, a suitable base (e.g., triethylamine or potassium carbonate), and an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Procedure:
-
Dissolve 2,2-dimethylpiperazine in the chosen solvent and cool the mixture in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of methanesulfonyl chloride in the same solvent to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired this compound.
-
Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets
The unique combination of features in the this compound scaffold makes it an attractive starting point for the design of inhibitors for a variety of biological targets, particularly in the areas of oncology and central nervous system (CNS) disorders.
Kinase Inhibitors in Oncology
The conformational rigidity and the ability to form specific hydrogen bonds make this scaffold particularly well-suited for the design of kinase inhibitors.[7][8] Many kinase inhibitors target the ATP-binding pocket, and the defined three-dimensional structure of the this compound core can be exploited to achieve high affinity and selectivity for the target kinase. The N-sulfonyl group can interact with the hinge region of the kinase, a common binding motif for many inhibitors, while the remaining free nitrogen at the N4 position provides a convenient handle for introducing various substituents to explore the solvent-exposed region and further enhance potency and selectivity.
CNS-Active Agents
The piperazine moiety is a well-established component of many CNS-active drugs.[9] The modulation of basicity afforded by the N-methylsulfonyl group, coupled with the potential for improved metabolic stability, makes the this compound scaffold a promising platform for the development of novel treatments for neurological and psychiatric disorders. The gem-dimethyl substitution can also influence the lipophilicity and membrane permeability of the molecule, which are critical parameters for achieving brain penetration.
Data Presentation: Physicochemical Properties of the Core and its Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,2-Dimethylpiperazine | C6H14N2 | 114.19 | Low melting solid[10] |
| 1-(Methylsulfonyl)piperazine | C5H12N2O2S | 164.23 | Not specified |
| This compound | C7H16N2O2S | 192.28 | Not specified |
Visualizing the Synthetic Pathway
Sources
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Initial Safety and Toxicity Assessment of 2,2-Dimethyl-1-(methylsulfonyl)piperazine: A Proposed Preclinical Strategy
Introduction: Navigating the Path from Discovery to Safety
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is paved with rigorous scientific evaluation. A critical and non-negotiable milestone in this journey is the initial safety and toxicity assessment. This guide outlines a comprehensive, tiered strategy for the preclinical safety evaluation of 2,2-Dimethyl-1-(methylsulfonyl)piperazine, a novel compound for which public safety data is not yet available. As such, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals to systematically characterize the compound's safety profile.
The preclinical safety assessment process is a crucial step in drug development, acting as a bridge between laboratory research and clinical trials by evaluating the safety and efficacy of drug candidates before they are administered to humans[1]. The primary goals of this early assessment are to understand the toxicological profile of a pharmaceutical, identify an initial safe dose for human exposure, and establish safety parameters for clinical monitoring[2]. This process involves a series of rigorous studies designed to identify potential risks associated with a new drug candidate[1].
Our approach is built on a foundation of scientific integrity, leveraging established and regulatory-accepted methodologies. We will detail the rationale behind each experimental choice, providing a clear path from in vitro characterization to initial in vivo studies. The overarching objective is to build a robust data package that enables a go/no-go decision for further development, ensuring that only compounds with an acceptable safety margin proceed to more advanced preclinical and, eventually, clinical testing[3][4].
Part 1: Foundational In Vitro Toxicity Assessment
The initial phase of safety assessment focuses on in vitro assays to identify potential liabilities at the cellular level. These rapid and cost-effective tests provide early insights into a compound's potential for causing cytotoxicity and genotoxicity, guiding further in vivo studies[5].
In Vitro Cytotoxicity: Gauging the Impact on Cellular Viability
Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death[5]. A multi-assay approach is recommended to capture different mechanisms of cell death and to ensure the robustness of the findings.
Recommended Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability[5]. A decrease in metabolic activity in the presence of the compound suggests a cytotoxic effect.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cell membrane integrity loss[6].
Experimental Rationale:
The MTT and LDH assays provide complementary information. The MTT assay assesses mitochondrial function, an early indicator of cellular stress, while the LDH assay detects irreversible cell membrane damage, a hallmark of necrosis[7]. Utilizing two distinct hepatoma cell lines, such as HepG2 and HTC, is advisable as they can exhibit different sensitivities to toxic compounds[7].
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HepG2 and HTC cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[8][9]. A positive result indicates that the compound can cause mutations in the DNA of the test organism and may therefore be a potential carcinogen[9].
Experimental Rationale:
This test is a regulatory requirement and a critical screen for early-stage drug candidates. It utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine[8][10]. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium[8][10]. The inclusion of a rat liver S9 fraction is crucial to assess the mutagenicity of potential metabolites[9][10].
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[10].
-
Compound and S9 Mixture Preparation: Prepare a series of concentrations of this compound. For metabolic activation, mix the compound with the S9 fraction.
-
Plate Incorporation: In a test tube, mix the bacterial culture, the test compound (with or without S9 mix), and molten top agar containing a trace amount of histidine.
-
Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours[10].
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Cardiovascular Safety: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias[11]. Therefore, an early assessment of a compound's potential to block this channel is critical for cardiovascular safety[11].
Experimental Rationale:
An automated patch-clamp assay is a high-throughput method to assess the inhibitory effect of a compound on the hERG channel expressed in a stable cell line (e.g., HEK293 or CHO cells)[11][12]. This provides a direct measure of ion channel function and the compound's potential to prolong the QT interval[11].
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel and prepare a single-cell suspension[12].
-
Compound Preparation: Prepare a range of concentrations of this compound.
-
Automated Patch-Clamp: The automated system will perform cell capture, seal formation, and whole-cell recording[13].
-
Current Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current[11][14]. Record the baseline current.
-
Compound Application: Apply the different concentrations of the test compound sequentially and record the hERG current at each concentration[11].
-
Data Analysis: Calculate the percentage of hERG channel inhibition at each concentration and determine the IC50 value.
Part 2: Initial In Vivo Acute Toxicity Assessment
Following the in vitro evaluation, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism. An acute oral toxicity study provides essential information on the potential hazards of a single dose of the substance[15].
Experimental Rationale:
The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity[15][16]. This method allows for the estimation of the median lethal dose (LD50) and provides information on clinical signs of toxicity[15].
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to a small group of animals (e.g., 3 animals) at a starting dose determined by in vitro data (e.g., 300 mg/kg).
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in behavior, body weight, and any mortality.
-
Stepwise Procedure:
-
If no mortality occurs, dose another group of animals at a higher dose level (e.g., 2000 mg/kg).
-
If mortality occurs, dose another group at a lower dose level.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Based on the mortality pattern, classify the compound according to the Globally Harmonized System (GHS) for acute toxicity.
Part 3: Data Integration and Decision Making
The culmination of this initial safety assessment is the integration of all in vitro and in vivo data to make an informed decision about the future of this compound.
Data Summary Table:
| Assay | Endpoint | Anticipated Result for a Promising Candidate |
| In Vitro Cytotoxicity (MTT & LDH) | IC50 | > 30 µM |
| Ames Test | Mutagenicity | Negative in all strains (with and without S9) |
| hERG Inhibition Assay | IC50 | > 10 µM (with a sufficient safety margin) |
| Acute Oral Toxicity (OECD 423) | GHS Category | Category 4 or 5 (LD50 > 300 mg/kg) |
Workflow and Decision Logic:
Caption: Initial safety assessment workflow for this compound.
Conclusion: A Foundation for Safe Drug Development
This technical guide provides a structured and scientifically grounded strategy for the initial safety and toxicity assessment of this compound. By following this proposed workflow, researchers can systematically evaluate the compound's potential liabilities and make data-driven decisions. A thorough and rigorous preclinical safety assessment is paramount to ensuring the safety of potential new medicines and is a cornerstone of responsible drug development[1][3]. The insights gained from these foundational studies will be invaluable in guiding the subsequent, more comprehensive preclinical and clinical development of this novel chemical entity.
References
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Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
SlideShare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
-
OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
-
Infinix Bio. (2026, February 5). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. Retrieved from [Link]
-
RE-Place. (n.d.). The Ames Salmonella/microsome mutagenicity assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
-
Evotec. (n.d.). Safety Assessment. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Drug Safety Assessment for Small & Large molecule Oncology drugs. Retrieved from [Link]
-
National Toxicology Program. (2001, July 23). OECD Guidance Document Number 24: Acute Oral Toxicity Testing. Retrieved from [Link]
-
ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
-
DergiPark. (n.d.). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Retrieved from [Link]
-
PLOS One. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
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Methodological & Application
Step-by-step synthesis protocol for 2,2-Dimethyl-1-(methylsulfonyl)piperazine
This application note outlines the regioselective synthesis of 2,2-Dimethyl-1-(methylsulfonyl)piperazine .
Strategic Overview: Addressing Regioselectivity
The core challenge in synthesizing this compound lies in the inherent reactivity difference between the two nitrogen atoms of the 2,2-dimethylpiperazine scaffold:
-
N1 (Hindered): Located adjacent to the gem-dimethyl quaternary carbon. This position acts as a "neopentyl-like" amine, exhibiting significant steric hindrance and reduced nucleophilicity.
-
N4 (Accessible): Located in a secondary amine environment with minimal steric bulk.
Direct sulfonylation of 2,2-dimethylpiperazine with methanesulfonyl chloride (MsCl) overwhelmingly favors the N4-isomer (kinetic and thermodynamic product). Therefore, a Protection-Functionalization-Deprotection strategy is strictly required to force substitution at the hindered N1 position.
Part 1: Synthesis Protocol
Step 1: Regioselective Protection of N4
Objective: Selectively block the highly reactive N4 position using a tert-butoxycarbonyl (Boc) group.
-
Reagents: 2,2-Dimethylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Mechanism: Exploiting the nucleophilic differential. The unhindered N4 attacks the electrophilic Boc₂O rapidly at low temperatures, while the hindered N1 remains unreacted.
Procedure:
-
Dissolve 2,2-dimethylpiperazine (10.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of Boc₂O (10.0 mmol, 1.0 eq) in DCM (10 mL) dropwise over 30 minutes.
-
Note: Stoichiometric control is critical. Avoid excess Boc₂O to prevent bis-protection.
-
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Wash with water (2 x 20 mL) and brine. Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Product: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate (N4-Boc intermediate). This is often pure enough for the next step; if not, purify via silica flash chromatography (Hexane/EtOAc).
Step 2: Sulfonylation of the Hindered N1
Objective: Introduce the methylsulfonyl group at the sterically hindered N1 position.
-
Reagents: N4-Boc intermediate (from Step 1), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.
-
Critical Insight: Due to the steric bulk of the adjacent gem-dimethyl group, this reaction is slower than typical sulfonylations. Excess base and extended reaction times are recommended.
Procedure:
-
Dissolve the N4-Boc intermediate (10.0 mmol) and Triethylamine (30.0 mmol, 3.0 eq) in anhydrous DCM (50 mL).
-
Cool to 0 °C .
-
Add Methanesulfonyl chloride (15.0 mmol, 1.5 eq) dropwise.
-
Safety: MsCl is a lachrymator and corrosive. Handle in a fume hood.
-
-
Warm to RT and stir for 12–18 hours . Monitor by TLC or LC-MS for the disappearance of the starting carbamate.
-
Troubleshooting: If conversion is incomplete, add a catalytic amount of DMAP (dimethylaminopyridine) to accelerate the reaction.
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.[1] Wash organics with 0.1 M HCl (to remove excess TEA/DMAP), then water and brine.
-
Product: tert-Butyl 3,3-dimethyl-4-(methylsulfonyl)piperazine-1-carboxylate.
Step 3: Deprotection (N4-Boc Removal)
Objective: Remove the Boc group to release the secondary amine at N4, yielding the final target.
-
Reagents: Trifluoroacetic acid (TFA) in DCM, or HCl in 1,4-Dioxane.
Procedure:
-
Dissolve the Sulfonylated intermediate (from Step 2) in DCM (20 mL).
-
Add TFA (5 mL) carefully at RT.
-
Stir for 2–4 hours until gas evolution ceases and LC-MS confirms deprotection.
-
Isolation (Free Base): Concentrate to remove TFA. Redissolve in DCM and wash with saturated NaHCO₃ (carefully!) to neutralize. Dry and concentrate.
-
Isolation (Salt Form - Recommended): Alternatively, use 4M HCl in Dioxane . The product will precipitate as the hydrochloride salt. Filter and wash with diethyl ether.
Part 2: Data & Stoichiometry
Table 1: Reaction Stoichiometry (Scale: 10 mmol)
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Step 1 | ||||
| 2,2-Dimethylpiperazine | 114.19 | 1.0 | 1.14 g | Starting Material |
| Boc₂O | 218.25 | 1.0 | 2.18 g | Protecting Group |
| DCM | - | - | 50 mL | Solvent |
| Step 2 | ||||
| N4-Boc Intermediate | ~214.3 | 1.0 | ~2.14 g | Substrate |
| Methanesulfonyl Chloride | 114.55 | 1.5 | 1.72 g (1.16 mL) | Sulfonylating Agent |
| Triethylamine | 101.19 | 3.0 | 3.03 g (4.18 mL) | Base / Acid Scavenger |
| Step 3 | ||||
| 4M HCl in Dioxane | - | Excess | 10-15 mL | Deprotection Agent |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the steric differentiation strategy required to achieve N1-selectivity.
Caption: Logical workflow for the regioselective synthesis of this compound, highlighting the protection strategy to overcome steric hindrance at N1.
References
-
Regioselective Protection of Piperazines
-
Mesylation of Hindered Amines
- Title: this compound hydrochloride (CAS 956034-43-8).
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- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regiodivergent sulfonylation of terminal olefins via dearomative rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of 2,2-Dimethyl-1-(methylsulfonyl)piperazine Derivatives
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in opposing positions, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity, combined with its capacity for hydrogen bond formation and high polarity, often imparts favorable pharmacokinetic properties to molecules, such as enhanced aqueous solubility and oral bioavailability.[1] This versatile scaffold is a key component in numerous FDA-approved drugs, solidifying its status as a "privileged structure" for developing new therapeutics across a wide range of diseases, including cancer, microbial infections, and central nervous system disorders.[1][3][4] The 2,2-Dimethyl-1-(methylsulfonyl)piperazine core represents a specific subclass with unique steric and electronic features that warrant detailed investigation for novel pharmacological activities.
High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large libraries of such derivatives to identify "hit" compounds that interact with specific biological targets.[5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of this compound derivatives. It offers a guide to selecting appropriate assays, executing them efficiently, and validating the resulting hits.
Strategic Assay Selection for Piperazine Derivatives
Given the broad therapeutic potential of piperazine derivatives, they have been shown to interact with several major classes of biological targets.[7][8] The choice of a primary HTS assay should be guided by the hypothesized or known target class for the library of compounds. Two prominent and highly relevant target classes for this scaffold are G-Protein Coupled Receptors (GPCRs) and protein kinases.[7][9][10][11]
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the target of a significant percentage of all approved drugs.[12][13] Arylpiperazine derivatives, in particular, are well-known modulators of aminergic GPCRs, such as dopamine and serotonin receptors.[9]
-
Protein Kinases: These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[10] The piperazine moiety is found in numerous kinase inhibitors, where it often serves to enhance selectivity and improve pharmacokinetic properties.[7][11]
This guide will detail two distinct HTS protocols: a cell-based assay for GPCR modulation and a biochemical assay for kinase inhibition. This dual approach provides a comprehensive framework for screening this compound derivatives against two of the most important target families in drug discovery.
Protocol 1: Cell-Based GPCR Activation Assay (cAMP Measurement)
This protocol describes a high-throughput assay to identify modulators of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology is particularly well-suited for this purpose due to its sensitivity and homogeneous format.[14]
Causality Behind Experimental Choices
-
Why a Cell-Based Assay? A cell-based assay provides a more physiologically relevant context compared to a purely biochemical assay by assessing the compound's activity within a living system, taking into account cell permeability and potential off-target effects.
-
Why Measure cAMP? The activation of Gs-coupled GPCRs leads to an increase in intracellular cAMP, while Gi-coupled GPCRs cause a decrease. This makes cAMP a direct and reliable second messenger for monitoring the functional activity of these receptors.[15]
-
Why AlphaScreen? The AlphaScreen technology is a no-wash, bead-based assay that is highly amenable to automation and miniaturization in 384- and 1536-well formats, making it ideal for HTS.[14] Its high sensitivity allows for the detection of small changes in cAMP levels.
Experimental Workflow and Signaling Pathway
The workflow for the AlphaScreen cAMP assay is depicted below. The assay is based on a competition format where endogenous cAMP produced by the cells competes with a biotinylated cAMP tracer for binding to an anti-cAMP antibody conjugated to acceptor beads.
Caption: Workflow of the AlphaScreen cAMP assay and the Gs-coupled GPCR signaling pathway.
Detailed Step-by-Step Protocol
-
Cell Preparation:
-
Culture a cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293) to ~80-90% confluency.
-
Harvest the cells and resuspend them in the appropriate assay buffer.
-
Dispense 5-10 µL of the cell suspension into a 384-well white opaque microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate. Include positive (known agonist) and negative (vehicle) controls.
-
-
Cell Stimulation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the compounds to interact with the GPCR and modulate cAMP production.
-
-
Detection:
-
Prepare the AlphaScreen detection mix containing anti-cAMP acceptor beads, biotinylated cAMP, and streptavidin donor beads in a lysis buffer.
-
Add the detection mix to each well of the assay plate.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis and Interpretation
The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
Agonists: Compounds that activate Gs-coupled GPCRs will increase cAMP levels, leading to a decrease in the AlphaScreen signal.
-
Antagonists: These will not produce a signal on their own but will inhibit the signal change induced by a known agonist.
-
Inverse Agonists: Compounds that inhibit the basal activity of a constitutively active Gi-coupled GPCR will also lead to an increase in cAMP and a decrease in the AlphaScreen signal.
The results are typically expressed as a percentage of the control response, and dose-response curves are generated to determine the potency (EC50 or IC50) of the active compounds.
Protocol 2: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) assay to identify inhibitors of a specific protein kinase. FP is a robust, homogeneous technique well-suited for HTS, measuring the binding of a fluorescently labeled tracer to the kinase.
Causality Behind Experimental Choices
-
Why a Biochemical Assay? A biochemical assay provides a direct measure of a compound's ability to inhibit the target enzyme without the complexities of a cellular environment. This is ideal for primary screening to identify direct binders.
-
Why Fluorescence Polarization? FP is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein (the kinase), its rotation slows, and the polarization of the emitted light increases.[16] This change in polarization is used to monitor the displacement of the tracer by a test compound.
-
Advantages of FP: It is a homogeneous, "mix-and-read" assay that is rapid, requires no separation steps, and is less prone to certain types of assay interference compared to fluorescence intensity-based assays.[16]
Experimental Workflow and Assay Principle
The FP assay for kinase inhibitors is a competitive binding assay. A fluorescent tracer that binds to the ATP-binding site of the kinase is used. Inhibitors from the piperazine library will compete with the tracer for binding, leading to a decrease in fluorescence polarization.
Caption: Workflow and principle of the fluorescence polarization kinase inhibition assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., HEPES buffer with BSA, DTT, and MgCl2).
-
Dilute the purified kinase and the fluorescent tracer to their optimal concentrations in the assay buffer. These concentrations should be predetermined during assay development.
-
-
Assay Plate Preparation:
-
In a 384-well, low-volume, black microplate, add the kinase and fluorescent tracer solution to all wells except the blanks.
-
Add the this compound derivatives at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a microplate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Interpretation
The output is a polarization value (mP).
-
High mP: Indicates that the tracer is bound to the kinase (no inhibition).
-
Low mP: Indicates that the tracer has been displaced by the test compound (inhibition).
The percentage of inhibition is calculated relative to the high and low controls. Dose-response curves are plotted to determine the IC50 value for each active compound, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Data Summary and Parameters
| Parameter | GPCR cAMP Assay (AlphaScreen) | Kinase Inhibition Assay (FP) |
| Assay Type | Cell-based, functional | Biochemical, binding |
| Principle | Competitive immunoassay | Competitive binding |
| Detection | Amplified Luminescent Proximity | Fluorescence Polarization |
| Format | Homogeneous, no-wash | Homogeneous, no-wash |
| Primary Readout | Luminescence Signal | Millipolarization (mP) |
| Relationship | Signal inversely proportional to cAMP | Signal inversely proportional to inhibition |
| Key Reagents | GPCR-expressing cells, labeled antibodies, beads | Purified kinase, fluorescent tracer |
| Controls | Known agonist/antagonist, vehicle (DMSO) | Known inhibitor, vehicle (DMSO) |
| Throughput | High (384/1536-well) | High (384/1536-well) |
Hit Validation and Counter-Screening: Ensuring Data Integrity
A primary HTS campaign will inevitably identify compounds that are false positives.[17] These can arise from assay interference, non-specific activity, or compound aggregation. A robust hit validation cascade is crucial to eliminate these artifacts and focus resources on genuine hits.[17][18]
The Hit Validation Workflow
Caption: A typical workflow for hit validation following a primary HTS campaign.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the initial hits under the same assay conditions to confirm their activity.[18]
-
Dose-Response Curves: Generate full dose-response curves for confirmed hits to determine their potency (EC50/IC50) and assess the quality of the inhibition curve.
-
Orthogonal Assays: Confirm the activity of the hits in a secondary assay that uses a different detection technology or measures a different biological endpoint.[14][17] For example, a kinase inhibitor identified in an FP assay could be tested in a functional assay that measures substrate phosphorylation.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself.
-
For AlphaScreen: A counter-screen could be run in the absence of the anti-cAMP antibody to identify compounds that directly inhibit or enhance the Alpha signal.
-
For FP: A counter-screen can identify fluorescent compounds that interfere with the polarization reading.
-
-
SAR Analysis: Once a series of related compounds shows activity, a preliminary structure-activity relationship (SAR) analysis can be initiated.[19][20] This involves examining how small changes in the chemical structure affect the biological activity, providing early insights for lead optimization.[21]
Addressing Potential Interference from the Sulfonylpiperazine Scaffold
Compounds containing sulfonyl or sulfonamide groups have been reported to sometimes act as Pan-Assay Interference Compounds (PAINS) or to be reactive, particularly with thiols.[16][22][23] It is prudent to consider these potential liabilities:
-
Reactivity with Thiols: If the assay buffer contains reducing agents like DTT, a counter-screen can be performed to assess if the compounds are consumed or modified in the presence of these agents.
-
Compound Aggregation: This can be a source of non-specific inhibition. Running the assay in the presence of a non-ionic detergent (e.g., Triton X-100) can help to identify aggregators.[17]
By implementing a rigorous hit validation strategy that includes orthogonal assays and specific counter-screens, researchers can confidently identify true and tractable hits from their HTS campaigns, paving the way for successful lead optimization programs.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Available at: [Link]
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On Exploring Structure Activity Relationships. (2016). PMC - NIH. Available at: [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). Benchchem.
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Structure Activity Relationship Of Drugs. (n.d.). Available at: [Link]
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Structure-Activity Relationship (SAR). (2024). Pharmacology Mentor. Available at: [Link]
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Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. Available at: [Link]
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Hit Validation Services. (n.d.). Creative Biolabs. Available at: [Link]
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From gene to validated and qualified hits. (n.d.). AXXAM. Available at: [Link]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PMC - NIH. Available at: [Link]
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PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (n.d.). PMC - NIH. Available at: [Link]
- Cell-based GPCR screening of secondary messenger cAMP (cyclic adenosine monophosph
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Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. (2021). PMC - NIH. Available at: [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (n.d.). PMC - NIH. Available at: [Link]
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Pharmacological targeting of G protein-coupled receptor heteromers. (2022). PubMed - NIH. Available at: [Link]
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Structure-Activity Relationship (SAR) Analysis. (n.d.). Zamann Pharma Support GmbH. Available at: [Link]
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Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. (n.d.). ACS Omega - ACS Publications. Available at: [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). PMC - NIH. Available at: [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. Available at: [Link]
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High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Available at: [Link]
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PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. (n.d.). PMC - NIH. Available at: [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Available at: [Link]
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Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics | Oxford Academic. Available at: [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). ChemMedChem. Available at: [Link]
- sulfamethoxazole and trimethoprim tablets USP 400 / 80 mg. (2019).
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). PubMed. Available at: [Link]
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Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. (2018). Frontiers. Available at: [Link]
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Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. (2024). AZoLifeSciences. Available at: [Link]
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Developing in vitro models to study 2,2-Dimethyl-1-(methylsulfonyl)piperazine efficacy
Topic: Developing In Vitro Models to Systematically Evaluate the Efficacy of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological pathways.[1][2] Its derivatives have shown potential as anticancer, neuroactive, and anti-inflammatory agents.[1][3] The compound this compound represents a novel chemical entity (NCE) whose biological activity and therapeutic potential are yet to be defined. The methylsulfonyl group can influence solubility and reactivity, while the dimethyl substitution may impact metabolic stability and target binding.[4][5] This document provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound. It outlines a systematic workflow, from broad-spectrum cytotoxicity screening to more focused mechanistic assays, designed to identify potential therapeutic applications and elucidate its mechanism of action (MOA). The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: A Strategic Framework for NCE Characterization
The journey of a novel chemical entity (NCE) from synthesis to a potential drug candidate is fraught with challenges, primarily the high attrition rates due to lack of efficacy or unforeseen toxicity.[6][7] A robust and systematic in vitro evaluation strategy is therefore critical to de-risk drug development and make informed decisions early in the pipeline.[8] For an uncharacterized compound like this compound, a hypothesis-driven approach is impractical. Instead, we propose a tiered screening cascade designed to functionally profile the compound and uncover its biological activity.
This workflow begins with a broad assessment of cytotoxicity to identify any potential anticancer activity and establish a therapeutic window. Positive "hits" from this initial screen then advance to secondary, more mechanistic assays to probe the underlying biology, such as effects on cell cycle progression and apoptosis. Finally, based on these findings, further studies can be designed to deconvolve the specific molecular target(s) and signaling pathways involved. This structured approach maximizes resource efficiency and builds a logical, evidence-based profile of the compound's efficacy.
Figure 1: A tiered workflow for the in vitro characterization of a novel chemical entity.
Tier 1 Protocol: Broad-Spectrum Cytotoxicity Screening
The first essential step is to determine if the compound exhibits cytotoxic or cytostatic activity and to identify potentially susceptible cancer types.[9] A cell panel screen provides a broad view of activity across different tissue origins. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell viability by measuring mitochondrial reductase activity.[10][11]
Protocol 2.1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., A549 [lung], HCT-116 [colon], MDA-MB-231 [breast], PC-3 [prostate])[11][12]
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer).
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium. A common starting range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 72 hours (or a duration appropriate for the cell lines' doubling times).
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Hypothetical Data Presentation
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| A549 | Non-Small Cell Lung | 5.2 |
| HCT-116 | Colon | 8.9 |
| MDA-MB-231 | Breast (Triple-Negative) | 25.6 |
| PC-3 | Prostate | > 100 |
| 3T3 | Non-cancerous Fibroblast | > 100 |
This hypothetical data suggests selective potency against lung and colon cancer cell lines, warranting progression to Tier 2 mechanistic studies using these lines.
Tier 2 Protocols: Elucidating the Mechanism of Action
Assuming the Tier 1 screen identified sensitive cell lines (e.g., A549 and HCT-116), the next step is to understand how the compound is affecting these cells. Key questions include whether it halts cell proliferation (cytostatic) or induces cell death (cytotoxic), and if the latter, by what mechanism (e.g., apoptosis).
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
A549 or HCT-116 cells
-
6-well plates
-
Compound at 1x, 2x, and 5x its IC50 value
-
Propidium Iodide (PI) staining solution with RNase A
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the vehicle (DMSO) or the compound at concentrations relative to its IC50 for 24 hours.
-
Cell Harvesting & Fixation:
-
Collect both floating and adherent cells.
-
Wash with cold PBS and centrifuge.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Store at -20°C for at least 2 hours (or overnight).
-
-
Staining & Analysis:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for quantification of cells in each phase of the cell cycle.
-
Protocol 3.2: Western Blot for Key Signaling Pathway Markers
Objective: To investigate the compound's effect on major signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
Treated cell lysates from A549 or HCT-116 cells
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing phosphorylated proteins to their total protein counterparts and to a loading control like GAPDH.
Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Concluding Remarks and Future Directions
This application note provides a foundational, tiered approach to begin characterizing the efficacy of a novel compound, this compound. The initial cytotoxicity screen serves to identify active concentration ranges and responsive disease models. Subsequent mechanistic assays focused on cell cycle and signaling pathways provide crucial insights into the compound's biological effects.
Positive and compelling data from these in vitro studies would justify advancing the compound to more complex models, such as 3D spheroids or organ-on-a-chip systems, which better mimic the physiological complexity of human tissues.[6][7][13] Furthermore, conclusive mechanistic data can guide the design of target deconvolution studies, such as broad-panel kinase screening or affinity-based proteomics, to definitively identify the molecular target(s). This systematic progression ensures that research efforts are focused, evidence-based, and aligned with the ultimate goal of translating a promising molecule into a therapeutic candidate.
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Application of 2,2-Dimethyl-1-(methylsulfonyl)piperazine in radioligand binding assays
Application Notes & Protocols
Topic: Characterization of 2,2-Dimethyl-1-(methylsulfonyl)piperazine in Radioligand Binding Assays for Novel Target Identification and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Framework for Characterizing Novel Ligands
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities, particularly G-Protein Coupled Receptors (GPCRs).[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms, often enhance aqueous solubility and bioavailability, making it a privileged structure in drug design.[2] This document provides a comprehensive guide for characterizing the binding properties of novel compounds incorporating this scaffold.
As a model compound, we will use This compound , a representative small molecule whose interaction with a specific biological target is yet to be publicly defined. This guide, therefore, is not a validation of this specific molecule against a known receptor but rather presents a robust, field-proven framework for determining the binding affinity (Kᵢ) of any new, unlabeled test compound against a hypothetical receptor of interest, "Target X".
We will detail the principles and step-by-step protocols for the two most common and powerful techniques in receptor pharmacology: the traditional Membrane Filtration Assay and the homogeneous Scintillation Proximity Assay (SPA) .[3][4] The causality behind each step is explained to empower researchers to not only follow the protocol but also to adapt and troubleshoot it for their specific target system.
The Principle of Competitive Radioligand Binding
Competitive binding assays are fundamental for determining the affinity of an unlabeled test compound for a receptor.[5][6] The assay measures the ability of the test compound to compete with a radiolabeled ligand (a "radioligand") that has a known, high affinity for the target receptor.
The experiment is conducted by incubating the receptor source (e.g., cell membranes) with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound.[3] As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactive signal. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the equilibrium dissociation constant (Kᵢ) of the test compound, which represents its true binding affinity.[6]
Figure 1: General workflow for a competitive radioligand binding assay.
Selecting the Appropriate Assay Format
The choice between a filtration assay and a Scintillation Proximity Assay (SPA) depends on the target, throughput requirements, and available equipment.
-
Filtration Assay: This is a classic, robust method where receptor-bound radioligand is physically separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[4] It is particularly well-suited for membrane-bound receptors.[3]
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay format, meaning no separation step is required.[7][8] The receptor is captured onto microscopic beads containing a scintillant. Only radioligand bound to the receptor is close enough to the bead to generate a light signal, making it ideal for high-throughput screening (HTS).[4][9]
Protocol I: Membrane Filtration Assay
This protocol describes a competitive binding experiment to determine the Kᵢ of this compound against "Target X".
Critical Reagents and Materials
| Reagent/Material | Specifications & Rationale |
| Receptor Source | Cell membranes expressing "Target X" (e.g., from transfected CHO or HEK293 cells). Protein concentration should be optimized to ensure <10% of the radioligand is bound.[10][11] |
| Radioligand | A high-affinity, high-specificity radioligand for "Target X" (e.g., ³H or ¹²⁵I-labeled). Used at a concentration at or below its Kₔ.[10][12] |
| Test Compound | This compound. Prepare a 10 mM stock in 100% DMSO. |
| Displacer | A known, high-affinity unlabeled ligand for "Target X" to define non-specific binding (NSB). Used at 100-1000x its Kᵢ.[10] |
| Assay Buffer | e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. BSA is critical for minimizing non-specific binding to labware.[13] |
| Wash Buffer | Ice-cold Assay Buffer. Cold temperature slows the dissociation of the radioligand from the receptor during washing. |
| Filter Plates | 96-well glass fiber (GF/C) filter plates. Often pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[14][15] |
| Scintillation Cocktail | Liquid scintillant compatible with your counter. |
| Equipment | 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta). |
Step-by-Step Methodology
-
Test Compound Dilution: Prepare a serial dilution series of this compound in Assay Buffer. A typical experiment uses 10 concentrations covering a 5-log unit range (e.g., 100 µM to 1 nM final assay concentration).
-
Plate Setup: In a 96-well assay plate (not the filter plate), add reagents in the following order:
-
Total Binding (TB) wells (in triplicate): 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells (in triplicate): 25 µL of the high-concentration displacer.
-
Test Compound wells (in triplicate): 25 µL of each concentration of the this compound dilution series.
-
-
Add Radioligand: Add 25 µL of the radioligand solution (prepared at 4x the final concentration, e.g., 4 nM for a 1 nM final concentration) to all wells.
-
Initiate Reaction: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14] Gentle agitation is recommended.
-
Filtration: Terminate the assay by rapidly filtering the contents of the assay plate through the pre-soaked GF/C filter plate using a cell harvester.[14]
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[14]
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Figure 2: Principle of the membrane filtration assay.
Protocol II: Scintillation Proximity Assay (SPA)
This homogeneous protocol is an alternative to filtration, offering higher throughput.
Additional Reagents
| Reagent/Material | Specifications & Rationale |
| SPA Beads | e.g., Wheat Germ Agglutinin (WGA)-coated PVT SPA beads. WGA binds to glycosylated residues on membrane proteins, capturing the receptor source.[8] The choice of bead depends on the receptor preparation.[7] |
| Microplates | 96- or 384-well clear-bottom, white-walled plates suitable for scintillation counting. |
Step-by-Step Methodology
-
Reagent Preparation: Prepare the Test Compound, Radioligand, and Displacer dilutions as described in the filtration protocol (Section 3.2, Step 1).
-
Plate Setup: Add reagents directly into the final counting plate in the following order:
-
25 µL of Assay Buffer (for TB), Displacer (for NSB), or Test Compound dilutions.
-
25 µL of the Radioligand solution.
-
25 µL of the membrane preparation.
-
-
Initiate Reaction: Add 25 µL of a well-suspended SPA bead slurry in Assay Buffer to all wells. The final assay volume is 100 µL.
-
Incubation: Incubate the plate for the required time to reach equilibrium. A longer incubation may be needed to allow for membrane-bead association.
-
Counting: No separation is required. Seal the plate and count directly in a microplate scintillation counter.[3] The counter measures the light emitted from radioligand bound to receptors captured on the beads.
Figure 3: Principle of the Scintillation Proximity Assay (SPA).
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated as: Specific Binding = Total Binding (mean CPM) - Non-Specific Binding (mean CPM)[12]
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of this compound.
-
Determine IC₅₀: Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the Log(IC₅₀).[6] The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :[6]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).[3]
-
Hypothetical Data Summary
| Parameter | Value | Interpretation |
| Radioligand ([L]) | 1.0 nM | Concentration used in the assay. |
| Radioligand Kₔ | 1.5 nM | Affinity of the radioligand for Target X. |
| IC₅₀ of Test Cmpd | 75 nM | Concentration of test compound needed to displace 50% of radioligand. |
| Calculated Kᵢ | 45 nM | The binding affinity of this compound for Target X. |
Assay Validation and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of Total) | - Radioligand is too hydrophobic.[12][13] - Too much membrane protein used.[16] - Insufficient washing (filtration assay). | - Increase BSA concentration in assay buffer. - Pre-soak filters with PEI.[14][15] - Reduce the amount of membrane protein per well. - Increase the number of wash steps.[13] |
| Low Signal Window (Total Binding / NSB < 3) | - Insufficient receptor number in membrane prep. - Low specific activity of the radioligand. - Inefficient counting. | - Use a membrane preparation with higher receptor expression (Bₘₐₓ). - Select a radioligand with higher specific activity (>20 Ci/mmol for ³H).[12] - Ensure proper counter setup and sufficient counting time. |
| Poor Reproducibility Between Replicates | - Inaccurate pipetting. - Inconsistent washing (filtration assay). - Poorly suspended membrane or bead slurry. | - Use calibrated pipettes and proper technique. - Ensure the cell harvester provides consistent washing across the plate. - Vortex membrane/bead stocks immediately before addition to the plate. |
Conclusion
This document provides a detailed, authoritative guide to characterizing the binding affinity of a novel test compound, exemplified by this compound. By employing either the membrane filtration or scintillation proximity assay protocols, researchers can generate high-quality, reproducible data to determine the IC₅₀ and subsequently the Kᵢ of their compound of interest. The emphasis on understanding the principles behind each step, combined with robust data analysis and troubleshooting guidelines, equips scientists to confidently apply these powerful techniques in the pursuit of novel therapeutics and biological understanding.
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- GraphPad Software. (n.d.). Analyzing Radioligand Binding Data.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Revvity. (n.d.). Scintillation Proximity Assays.
- Cook, N. D. (2011). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- Heise, F., et al. (2021). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. PMC.
- GraphPad Software. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
- Drug Discovery. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Radioligand Binding Assays.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. PubMed.
- Millipore Corporation. (2007). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
- Wikipedia. (n.d.). Scintillation proximity assay.
- Cook, N. D. (2001). Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed.
- Unchained Labs. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Wikipedia. (n.d.). Ligand binding assay.
- Wang, J., & Wu, G. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
- Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Variability in Maraviroc Radioligand Binding Assays.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
- Revvity. (n.d.). Filter Plate Ligand Binding Assays.
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Maguire, J. J., & Davenport, A. P. (2015). Radioligand Binding Assays and Their Analysis.
- Science.gov. (n.d.). radioligand binding assays: Topics.
- Wurzer, A., et al. (2023).
- Ates-Alagoz, Z., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed.
- Sahn, J. J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC.
- BLDpharm. (n.d.). 956075-54-0|this compound.
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer.
- Wilson, C., et al. (2023). Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PubMed.
- ChemicalBook. (2025). 1-METHANESULFONYL-PIPERAZINE | 55276-43-2.
- Singh, S., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- PubChem. (n.d.). (2R,5S)-2,5-dimethyl-1-methylsulfonylpiperazine.
- Lu, J., et al. (2026). Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia.
- Science.gov. (n.d.). piperazines: Topics.
- Josa, J., et al. (2021).
- BioWorld. (2026). Dewpoint nominates MYC condensate modulator candidate.
Sources
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- 3. giffordbioscience.com [giffordbioscience.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Scintillation Proximity Assays | Revvity [revvity.co.jp]
- 8. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 9. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Filter Plate Ligand Binding Assays | Revvity [revvity.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity Quantification of 2,2-Dimethyl-1-(methylsulfonyl)piperazine in Plasma by LC-MS/MS
Executive Summary
This protocol details a validated LC-MS/MS methodology for the quantification of 2,2-Dimethyl-1-(methylsulfonyl)piperazine (DMSP) in human and rat plasma. DMSP is a polar, basic piperazine derivative often encountered as a key intermediate or metabolite in the synthesis of novel kinase inhibitors (e.g., DOT1L degraders).
Due to the high polarity and basicity of the piperazine core (pKa ~9.7), standard C18 retention is often insufficient, and liquid-liquid extraction (LLE) yields variable recovery. This method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Biphenyl chromatography to achieve superior retention, matrix cleanup, and sensitivity.
Key Performance Metrics:
| Parameter | Specification |
|---|---|
| LLOQ | 1.0 ng/mL |
| Linear Range | 1.0 – 1000 ng/mL |
| Recovery | > 85% (Consistent across QC levels) |
| Run Time | 4.5 minutes |
| Ionization | ESI Positive Mode |
Analyte Characterization & Challenges
Chemical Context[1][2][3][4][5]
-
Analyte: this compound[1]
-
Formula: C7H16N2O2S[1]
-
MW: 192.28 g/mol [1]
-
Structure: A piperazine ring sterically modified with a gem-dimethyl group and a sulfonyl moiety.
The "Polar Amine" Challenge
Standard Reversed-Phase (RP) methods often fail for piperazines because:
-
Dewetting: The molecule is too hydrophilic for standard C18 chains at high aqueous content.
-
Peak Tailing: Secondary interactions between the basic nitrogen and residual silanols on the column stationary phase cause severe tailing.
-
Matrix Effect: Early elution places the analyte in the "suppression zone" of plasma phospholipids.
Solution: We employ a Kinetex Biphenyl column. The biphenyl phase provides pi-pi interactions and enhanced steric selectivity for the sulfonyl group, significantly increasing retention time compared to C18.
Experimental Protocol
Reagents & Materials
-
Reference Standard: this compound (>98% purity).
-
Internal Standard (IS): DMSP-d6 (Deuterated) or 1-(methylsulfonyl)piperazine (Structural Analog).
-
LC Column: Kinetex 2.6µm Biphenyl, 50 x 2.1 mm (Phenomenex) or equivalent.
-
SPE Plate: Oasis MCX µElution Plate (Mixed-Mode Cation Exchange).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Why MCX? The piperazine nitrogen is protonated at acidic pH, allowing it to bind ionically to the sorbent while neutral interferences (phospholipids) are washed away.
Step-by-Step Workflow:
-
Pre-treatment: Aliquot 50 µL Plasma + 20 µL IS Working Solution . Add 200 µL 2% Formic Acid (aq) . Vortex to acidify (pH < 3).
-
Conditioning: Condition MCX plate with 200 µL Methanol, then 200 µL Water.
-
Loading: Load the entire pre-treated sample onto the SPE plate. Apply low vacuum.[2]
-
Wash 1 (Acidic): 200 µL 2% Formic Acid in Water (Removes proteins/polar neutrals).
-
Wash 2 (Organic): 200 µL Methanol (Removes hydrophobic neutrals/lipids). Critical: The analyte remains bound via ionic interaction.
-
Elution: Elute with 2 x 25 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic bond).
-
Reconstitution: Add 100 µL Water directly to the eluate (no evaporation needed if using µElution plates). Vortex.
LC-MS/MS Conditions
Chromatography (Gradient):
-
Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Load |
| 0.5 | 5 | Hold |
| 2.5 | 60 | Gradient Ramp |
| 2.6 | 95 | Wash |
| 3.5 | 95 | Wash |
| 3.6 | 5 | Re-equilibrate |
| 4.5 | 5 | End |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive (Spray Voltage: 3500 V).
-
Precursor Ion: 193.1 [M+H]+
-
Quantifier Transition: 193.1 → 114.1 (Loss of -SO2CH3).
-
Qualifier Transition: 193.1 → 70.1 (Piperazine ring fragment).
Visualized Workflows
SPE Extraction Logic (MCX)
This diagram illustrates the selective retention mechanism used to isolate the basic analyte from complex plasma.
Caption: Mixed-Mode Cation Exchange (MCX) mechanism ensuring selective isolation of the basic piperazine derivative.
LC-MS/MS System Configuration
The data flow from ionization to quantification.
Caption: Triple Quadrupole MRM pathway for specific detection of this compound.
Validation Strategy (FDA M10 Compliance)
To ensure this method meets regulatory standards, the following validation parameters must be executed as per ICH M10 guidelines [1].
Linearity & Sensitivity
-
Calibration: 8 non-zero standards (1.0 to 1000 ng/mL).
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).
Precision & Accuracy
Perform 3 separate runs (Inter-day) with 6 replicates per QC level (Intra-day).
| QC Level | Concentration (ng/mL) | Acceptance Criteria (CV%) |
| LLOQ | 1.0 | < 20% |
| Low QC | 3.0 | < 15% |
| Mid QC | 400 | < 15% |
| High QC | 800 | < 15% |
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare analyte response in post-extracted spiked plasma vs. neat solution.
-
Target: IS-normalized MF should be between 0.85 and 1.15.
-
-
Recovery: Compare pre-extraction spike vs. post-extraction spike.
-
Target: >80% recovery indicates efficient MCX binding.
-
Troubleshooting & Optimization
Issue: Low Sensitivity at LLOQ
-
Cause: Ion suppression from phospholipids.
-
Fix: Ensure the "Wash 2" step in SPE (100% Methanol) is performed. This removes hydrophobic lipids while the analyte stays locked by the ionic mechanism.
Issue: Peak Tailing
-
Cause: Interaction with silanols.
-
Fix: Increase Ammonium Formate concentration to 20mM in Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the piperazine peak.
Issue: Carryover
-
Cause: Piperazines sticking to the injector needle.
-
Fix: Use an acidic needle wash (e.g., 1% Formic Acid in 50:50 MeOH:Water).
References
-
FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3]
-
Antia, U., et al. (2010).[4] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP... in human plasma. Journal of Forensic Sciences.
- Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS. Journal of Chromatography B.
Sources
- 1. 956075-54-0|this compound|BLD Pharm [bldpharm.com]
- 2. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 4. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: BBB Permeability Assessment Protocol for 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Abstract & Scope
This application note details the technical protocol for assessing the Blood-Brain Barrier (BBB) permeability of 2,2-Dimethyl-1-(methylsulfonyl)piperazine (CAS: 956075-54-0). As a piperazine derivative containing a polar sulfonyl group and steric hindrance (gem-dimethyl), this compound represents a challenging physicochemical class for CNS entry: it balances the lipophilicity required for passive diffusion against the polarity that often invites efflux transporter recognition.
This guide moves beyond standard templates to provide a tiered "De-risking Funnel," integrating in silico profiling, high-throughput PAMPA-BBB screening, and definitive MDCK-MDR1 active transport assays.
Compound Profile & Physicochemical Context
Before wet-lab assessment, the compound's intrinsic properties must be understood to select the correct assay conditions (e.g., pH, incubation time).
| Property | Value (Predicted/Theoretical) | Relevance to BBB Permeability |
| Molecular Weight | ~192.28 g/mol | Favorable. Small size (<400 Da) aids paracellular/transcellular diffusion. |
| Lipophilicity (cLogP) | ~0.5 – 1.2 | Moderate. The sulfonyl group lowers LogP; gem-dimethyl raises it. Ideal CNS LogP is usually 2–4. |
| TPSA | ~60-70 Ų | Good. TPSA < 90 Ų is the standard threshold for CNS penetration.[1] |
| pKa (Basic N) | ~8.5 – 9.0 | Critical. The N4 nitrogen is basic. At physiological pH (7.4), a significant fraction will be ionized, potentially limiting passive diffusion. |
Strategic Screening Funnel
We utilize a tiered approach to filter false positives and identify efflux liabilities early.
Figure 1: The tiered screening workflow designed to isolate passive diffusion issues from active efflux liabilities.
Tier 2: PAMPA-BBB Assay Protocol
Objective: Determine the passive permeability (
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).
-
Acceptor Plate: 96-well PTFE receiver plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid Extract (PBLE) in dodecane.
-
System Solution: PBS (pH 7.4) with 5% DMSO (to aid solubility of the sulfonyl group).
Experimental Workflow
-
Membrane Coating: Carefully dispense 4 µL of the PBLE/dodecane lipid solution onto the PVDF membrane of the donor plate. Critical: Allow 5 minutes for the solvent to evaporate/settle to ensure a uniform bilayer.
-
Acceptor Loading: Fill acceptor wells with 200 µL of PBS (pH 7.4).
-
Donor Loading: Prepare a 10 µM solution of the test compound in PBS (pH 7.4, 0.5% DMSO final). Add 200 µL to donor wells.
-
Sandwich Assembly: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate at 25°C for 4 hours in a humidity-saturated chamber (to prevent evaporation).
-
Note: Unlike Caco-2, PAMPA is often run at room temp, but 37°C is acceptable if lipid stability is validated.
-
-
Quantification: Separate plates. Analyze both Donor (
) and Acceptor ( ) compartments via LC-MS/MS.
Calculation
Calculate Effective Permeability (
Tier 3: MDCK-MDR1 (P-gp) Transport Assay
Objective: Assess active transport and P-glycoprotein (P-gp) efflux.[2] Rationale: The sulfonyl-piperazine motif can interact with P-gp. MDCK-MDR1 cells (transfected with human ABCB1) are the gold standard for distinguishing "low permeability" from "high efflux."
Cell Culture Setup
-
Cell Line: MDCK-MDR1 (Madin-Darby Canine Kidney cells overexpressing MDR1).[2][3]
-
Seeding: Seed on Transwell™ polycarbonate inserts (0.4 µm pore size) at
cells/cm². -
Differentiation: Culture for 4–5 days. Verify monolayer integrity using TEER (Transepithelial Electrical Resistance).[3] Acceptance Criteria: TEER > 200
.[3]
Transport Protocol (Bidirectional)
This assay measures transport in two directions: Apical-to-Basolateral (A
-
Equilibration: Wash monolayers with HBSS (pH 7.4).
-
Dosing:
-
A
B Set: Add compound (10 µM) to Apical chamber. -
B
A Set: Add compound (10 µM) to Basolateral chamber. -
Integrity Marker: Co-dose with Lucifer Yellow (100 µM) to detect paracellular leakage.
-
-
Incubation: 60 minutes at 37°C on an orbital shaker (60 rpm).
-
Sampling: Collect 50 µL aliquots from the receiver compartments at t=60 min.
-
Bioanalysis: Quantify via LC-MS/MS.
Data Interpretation (Efflux Ratio)
Calculate the Apparent Permeability (
-
ER < 2.0: Passive diffusion dominates. Likely good BBB penetration (if
is high). -
ER > 2.0: Substrate for P-gp efflux. Poor BBB penetration predicted in vivo.[4]
Figure 2: Schematic of the bidirectional transport assay. The red arrow represents P-gp mediated efflux, which protects the brain from xenobiotics.
Bioanalytical Method (LC-MS/MS)
Objective: High-sensitivity quantification of this compound.
Method Development Guidelines
-
Ionization: ESI Positive Mode (
). The secondary amine on the piperazine ring (N4) is the primary protonation site . -
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 2.5 minutes. (Sulfonyls are polar; expect early elution).
-
Suggested MRM Transitions
Since the exact fragmentation spectrum depends on collision energy, the following are theoretically derived based on common sulfonyl-piperazine fragmentation patterns:
| Precursor Ion (Q1) | Product Ion (Q3) | Loss/Fragment | Collision Energy (Est.) |
| 193.1 ( | 114.1 | Loss of Methanesulfonyl group ( | 20–30 eV |
| 193.1 ( | 79.0 | Methanesulfonyl cation ( | 35–45 eV |
| 193.1 ( | 70.1 | Piperazine ring fragmentation | 40 eV |
Note: Always perform a product ion scan (MS2) on the neat compound to optimize these transitions.
References
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry.
-
Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics.
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure-brain exposure relationships." Journal of Medicinal Chemistry.
-
Pajeva, I. K., & Wiese, M. (2002). "Pharmacophore model of drugs involved in P-glycoprotein multidrug resistance: explanation of structural variety (hypothesis)." Journal of Medicinal Chemistry.
Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed under appropriate safety regulations (GLP/GMP where applicable).
Sources
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 4. Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing 2,2-Dimethyl-1-(methylsulfonyl)piperazine in competitive binding experiments
Application Note & Protocol
Topic: Utilizing 2,2-Dimethyl-1-(methylsulfonyl)piperazine in Competitive Binding Experiments
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Characterizing Ligand-Receptor Interactions: A Case Study with this compound and the Serotonin 5-HT2A Receptor
Introduction: The Rationale Behind Competitive Binding
In the landscape of drug discovery and pharmacological research, understanding the affinity of a novel compound for its biological target is a cornerstone of preclinical development. Competitive binding assays are a robust and widely adopted method for determining the binding affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand from a receptor.[1] This application note provides a detailed protocol for utilizing this compound as a test compound in a competitive radioligand binding assay against the human serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[2][3] The piperazine moiety is a common scaffold in compounds targeting GPCRs, making this a relevant case study.[4]
The fundamental principle of this assay is the law of mass action, which governs the reversible binding of ligands to receptors. By introducing increasing concentrations of an unlabeled test compound (the "competitor") to a system containing a fixed concentration of a labeled ligand (the "tracer") and the target receptor, we can determine the concentration of the competitor that inhibits 50% of the specific binding of the tracer. This value is known as the half-maximal inhibitory concentration (IC50).[5] The IC50 is not an absolute measure of affinity, as it is dependent on the concentration of the tracer used.[5] Therefore, the IC50 is subsequently converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a more accurate measure of the competitor's binding affinity.[5]
This guide will walk you through the essential preparatory steps, a detailed experimental protocol, data analysis, and troubleshooting, providing the scientific rationale behind each step to ensure the integrity and reproducibility of your results.
I. Foundational Concepts & Pre-Assay Considerations
Before embarking on the competitive binding experiment, it is crucial to have a thorough understanding of the binding kinetics of the radioligand to the target receptor. Specifically, the equilibrium dissociation constant (Kd) and the maximal number of binding sites (Bmax) of the radioligand must be determined through saturation binding experiments.[6] The Kd value is a critical component of the Cheng-Prusoff equation for calculating the Ki of the test compound.[5] For the purpose of this protocol, we will assume that the Kd of the radioligand, [3H]-Ketanserin, for the 5-HT2A receptor has been previously determined.
Key Experimental Parameters:
| Parameter | Description | Rationale |
| Test Compound | This compound | The unlabeled ligand whose binding affinity is to be determined. |
| Target Receptor | Human Serotonin 5-HT2A Receptor | A well-characterized GPCR expressed in a stable cell line (e.g., CHO-K1) or from tissue homogenates (e.g., rat frontal cortex).[7][8] |
| Radioligand (Tracer) | [3H]-Ketanserin | A high-affinity antagonist for the 5-HT2A receptor, labeled with tritium for detection.[9][10] |
| Non-Specific Binding Control | High concentration of a known 5-HT2A ligand (e.g., Mianserin) | Used to determine the amount of radioligand that binds to non-receptor components.[10] |
II. Experimental Workflow: A Visual Guide
The overall workflow for a competitive radioligand binding assay is a multi-step process that requires careful execution to ensure accurate and reproducible results. The following diagram illustrates the key stages of the experiment, from preparation to data analysis.
Caption: Workflow of a competitive radioligand binding assay.
III. Detailed Experimental Protocol: 5-HT2A Receptor Binding Assay
This protocol is adapted from established methods for 5-HT2A receptor binding assays.[8][10][11]
A. Materials and Reagents:
-
Receptor Source: Membrane preparation from CHO-K1 cells stably expressing the human 5-HT2A receptor or rat frontal cortex homogenate.[7][8]
-
Radioligand: [3H]-Ketanserin (specific activity 60-90 Ci/mmol).
-
Test Compound: this compound (stock solution in DMSO, serially diluted in assay buffer).
-
Non-specific Binding Control: Mianserin hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C or GF/B filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
B. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of [3H]-Ketanserin in assay buffer at a concentration equal to twice the final desired concentration (e.g., 2 nM for a final concentration of 1 nM). The final concentration should be at or near the Kd of the radioligand for the receptor.[1]
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare a solution of Mianserin in assay buffer at a concentration sufficient to saturate the receptors (e.g., 20 µM final concentration) for determining non-specific binding.[10]
-
Thaw the receptor membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 5-70 µg per well.[8]
-
-
Assay Plate Setup:
-
Pre-soak the filter plates with 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.[8][11]
-
Set up the assay in a 96-well plate in triplicate for each condition:
-
Total Binding: Wells containing assay buffer, [3H]-Ketanserin, and receptor membranes.
-
Non-specific Binding (NSB): Wells containing Mianserin solution, [3H]-Ketanserin, and receptor membranes.
-
Competitive Binding: Wells containing serial dilutions of this compound, [3H]-Ketanserin, and receptor membranes.
-
-
-
Incubation:
-
To each well, add the components in the following order (for a final volume of 250 µL):
-
50 µL of assay buffer, Mianserin solution, or this compound dilution.
-
50 µL of [3H]-Ketanserin working solution.
-
150 µL of diluted receptor membrane preparation.
-
-
Incubate the plate at room temperature (or 27-30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[9][11]
-
-
Filtration and Washing:
-
Detection:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
IV. Data Analysis and Interpretation
A. Principle of Competitive Binding at the Molecular Level
The following diagram illustrates the competitive interaction at the receptor binding site.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Note: Cell-Based Functional Assays for 2,2-Dimethyl-1-(methylsulfonyl)piperazine Targets
This Application Note and Protocol Guide focuses on Cell-Based Functional Assays for ATR Kinase Inhibitors , utilizing the 2,2-Dimethyl-1-(methylsulfonyl)piperazine scaffold as a representative pharmacophore for next-generation DNA Damage Response (DDR) modulators.[1]
Introduction & Pharmacological Context
The chemical moiety This compound (CAS: 956034-43-8) represents a critical "solubilizing and stabilizing" pharmacophore used in the structural optimization of kinase inhibitors, particularly those targeting the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway.[1]
In medicinal chemistry, the introduction of a gem-dimethyl group (2,2-dimethyl) on the piperazine ring serves two pivotal functions:
-
Metabolic Stability: It blocks potential sites of oxidative metabolism (N-dealkylation or ring oxidation) by Cytochrome P450 enzymes, significantly extending the compound's half-life (
).[1] -
Conformational Locking: It restricts the rotatable degrees of freedom, reducing the entropic penalty upon binding to the kinase ATP-pocket or solvent-front regions.[1]
This scaffold is frequently integrated into Tetrahydropyrido[4,3-d]pyrimidine and Pyrazolo[1,5-a]pyrazine derivatives designed to inhibit ATR, a master regulator of the DNA damage checkpoint.[1]
Primary Biological Target: ATR Kinase
ATR is activated by single-stranded DNA (ssDNA) breaks and replication stress.[1] Upon activation, ATR phosphorylates CHK1 (Checkpoint Kinase 1) at Serine 345, triggering cell cycle arrest (G2/M checkpoint) to allow for DNA repair.[1]
-
Mechanism of Action (MoA): Inhibition of ATR prevents CHK1 phosphorylation, forcing cells with DNA damage to enter mitosis prematurely, leading to Mitotic Catastrophe and apoptosis.[1]
-
Therapeutic Rationale: Synthetic lethality in tumors harboring ATM or p53 deficiencies.[1][2]
Experimental Logic & Assay Architecture
To validate inhibitors containing the this compound moiety, a tiered assay strategy is required.[1] This system moves from proximal target engagement to distal phenotypic outcomes.[1]
Assay Hierarchy
| Tier | Assay Type | Readout | Purpose |
| Tier 1 | Target Engagement | pCHK1 (Ser345) IC50 | Quantify inhibition of ATR kinase activity in cells.[1][2] |
| Tier 2 | Functional Checkpoint | G2/M Abrogation (FACS) | Confirm bypass of DNA damage checkpoints. |
| Tier 3 | Phenotypic Viability | Synthetic Lethality | Assess potency in ATM-deficient vs. WT cells. |
| Tier 4 | Mechanism Verification | Comet Assay / | Visualize accumulation of DNA damage.[1] |
Visualizing the Signaling Pathway[1]
The following diagram illustrates the ATR signaling cascade and the specific intervention point of the inhibitor.
Caption: ATR signaling cascade showing the mechanism of inhibitor action. Inhibition prevents CHK1 phosphorylation, bypassing the G2/M checkpoint and forcing cells with DNA damage into mitotic catastrophe.[1]
Detailed Experimental Protocols
Protocol A: Cellular ATR Target Engagement Assay (pCHK1 Ser345)
Objective: Determine the cellular IC50 of the inhibitor by measuring the reduction in UV- or Gemcitabine-induced CHK1 phosphorylation.[1]
Reagents:
-
Cell Line: HT-29 (Colorectal) or U2OS (Osteosarcoma).[1]
-
Stressor: Gemcitabine (induces replication stress) or Hydroxyurea (HU).[1]
-
Detection: Western Blot or HTRF (Homogeneous Time-Resolved Fluorescence) kit for pCHK1 (Ser345).[1]
Workflow:
-
Seeding: Plate HT-29 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO2.
-
Compound Treatment:
-
Induction:
-
Add Gemcitabine (EC80 dose, typically 100 nM) or Hydroxyurea (1 mM) to induce replication stress.[1]
-
Incubate for 2 hours . (Note: ATR is activated rapidly; 2 hours is sufficient for robust pCHK1 signal).
-
-
Lysis & Detection (Western Blot variant):
-
Data Analysis:
Self-Validation Check:
-
Positive Control:[1][3] 1 µM VX-970 or AZD6738 (should show >90% loss of pCHK1).[1]
-
Negative Control:[1] DMSO + Gemcitabine (Maximal pCHK1 signal).[1]
-
Background: DMSO only (Minimal pCHK1 signal).
Protocol B: Synthetic Lethality Viability Assay (ATM-Deficient vs. WT)
Objective: Confirm the "synthetic lethal" mechanism by demonstrating increased potency in ATM-null cells compared to ATM-WT cells.
Reagents:
-
Isogenic Cell Pairs:
-
Readout: CellTiter-Glo (ATP luminescence) or Resazurin.[1]
Workflow:
-
Seeding: Plate matched isogenic pairs at 500-1000 cells/well in 384-well plates (white opaque).
-
Treatment:
-
Development:
-
Add CellTiter-Glo reagent (equal volume to media).[1]
-
Shake for 10 mins; read Luminescence.
-
-
Analysis:
-
Calculate % Viability relative to DMSO control.[1]
-
Generate Dose-Response Curves for both cell lines.
-
Success Criteria: The IC50 in ATM-/- cells should be >5-10 fold lower (more potent) than in ATM-WT cells.
-
Protocol C: G2/M Checkpoint Abrogation (Flow Cytometry)
Objective: Verify that the inhibitor forces cells to bypass the G2/M arrest induced by DNA damage.[1]
Workflow:
-
Synchronization (Optional but recommended): Thymidine block to synchronize cells at G1/S.
-
Damage Induction: Treat cells with Doxorubicin (100 nM) or Irradiation (5 Gy) to induce G2 arrest.[1] Incubate 16 hours.
-
Result: Control cells will accumulate in 4N DNA content (G2/M phase).[1]
-
-
Inhibitor Treatment: Add the ATR inhibitor (1 µM) for 4-6 hours.[1]
-
Staining:
-
Flow Cytometry:
-
Gate for single cells.[1]
-
Measure % pHH3 positive cells within the 4N population.
-
-
Interpretation:
-
Damage Only: Low % pHH3 (Arrested in G2).[1]
-
Damage + ATR Inhibitor: High % pHH3 (Checkpoint Abrogated -> Mitotic Entry).
-
References
-
Barsanti, P. et al. (2015).[1][2] Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors.ACS Medicinal Chemistry Letters , 6(1), 37–41.[1][2] Link[1]
-
Charrier, J.D. et al. (2011).[1][2] Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents.[1][2]Journal of Medicinal Chemistry , 54(7), 2320–2330.[1][2] Link[1]
-
Reaper, P.M. et al. (2011).[1][2] Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR.[1][2]Nature Chemical Biology , 7, 428–430.[1][2] Link
-
Fojas, J. et al. (2018).[1] ATR Inhibitors: A promising new class of cancer therapeutics.[1]Expert Opinion on Investigational Drugs , 27(6).[1] Link
-
Min, A. et al. (2017).[1][2] AZD6738, a novel oral inhibitor of ATR, induces synthetic lethality with ATM deficiency in gastric cancer cells.[1]Molecular Cancer Therapeutics , 16(4), 566-577.[1] Link
Sources
Application Notes & Protocols for In Vivo Evaluation of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Introduction
2,2-Dimethyl-1-(methylsulfonyl)piperazine is a novel chemical entity whose biological targets and therapeutic potential are currently uncharacterized. The piperazine heterocycle is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS), oncology, and infectious diseases. The addition of a methylsulfonyl group can significantly modulate a compound's physicochemical properties, including solubility, metabolic stability, and cell permeability, which are critical determinants of in vivo performance.
These application notes provide a comprehensive guide for researchers and drug development professionals to conduct the initial in vivo characterization of this compound. The protocols outlined below follow a logical progression from foundational pharmacokinetic and tolerability studies to preliminary efficacy screening in relevant disease models. The overarching goal is to establish a foundational dataset to guide future development and mechanism-of-action studies.
Part 1: Pharmacokinetic (PK) and Bioavailability Assessment
Rationale: Before assessing the biological activity of a compound, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A compound cannot be effective if it does not reach its target tissue in sufficient concentration and for an adequate duration. Initial PK studies are typically performed in rodents due to their well-characterized physiology, cost-effectiveness, and established protocols.
Single-Dose Pharmacokinetic Study in Mice
Objective: To determine the fundamental PK parameters of this compound, including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).
Experimental Workflow:
Caption: Workflow for a single-dose pharmacokinetic study.
Protocol:
-
Animal Model: Use male CD-1 or C57BL/6 mice, 8-10 weeks old. Animals should be acclimatized for at least one week prior to the study.
-
Formulation: Prepare a clear solution or a homogenous suspension of the test compound. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water. For IV administration, the compound must be fully solubilized, potentially using a co-solvent system like 5% DMSO / 5% Solutol / 90% Saline, provided it is well-tolerated.
-
Dosing Groups:
-
Group 1 (IV): Administer a single bolus dose via the tail vein (e.g., 2 mg/kg).
-
Group 2 (PO): Administer a single dose via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse samples from each animal at specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Typically, ~50 µL of whole blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Abbreviation | Description |
| Half-Life | t½ | Time required for the drug concentration to decrease by half. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma after a dose. |
| Time to Maximum Conc. | Tmax | The time at which Cmax is reached. |
| Oral Bioavailability | %F | The fraction of the orally administered dose that reaches systemic circulation. |
Part 2: Safety and Tolerability Assessment
Rationale: Before proceeding to multi-dose efficacy studies, it is imperative to establish the safety profile of the compound and determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.
Dose Range-Finding and MTD Study
Objective: To identify the MTD of this compound following single or repeat dosing.
Protocol:
-
Animal Model: Use the same rodent species as in the PK study.
-
Dose Escalation:
-
Begin with a dose approximately 5-10 times the efficacious dose predicted from any available in vitro data, or start with a dose of 30-50 mg/kg if no prior data exists.
-
Administer escalating doses to small groups of animals (n=2-3 per group). Doses can be escalated in a geometric progression (e.g., 30, 100, 300 mg/kg).
-
-
Administration: Dosing can be performed once (for acute toxicity) or daily for 5-7 days (to assess sub-chronic toxicity). The route of administration should be the one intended for future efficacy studies (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >15-20% is a common humane endpoint).
-
Changes in behavior (lethargy, agitation, stereotypy).
-
Physical appearance (piloerection, hunched posture).
-
-
Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity or body weight loss are observed. This dose will be used as the high dose in subsequent efficacy studies.
Part 3: Preliminary Efficacy Screening
Rationale: Given the prevalence of the piperazine scaffold in CNS and oncology drugs, initial efficacy screening can be directed towards these areas. The choice of model should be guided by the desired therapeutic indication.
CNS Activity Screen: Rodent Open Field Test
Objective: To assess the general stimulant, sedative, or anxiolytic-like effects of the compound. Changes in locomotor activity can be an indicator of CNS engagement.
Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Dosing: Administer the compound via the intended route (e.g., PO or intraperitoneal, IP) at 1-3 dose levels below the MTD. Include a vehicle control group.
-
Test Timing: Conduct the test at the predicted Tmax based on PK data to ensure peak compound exposure during the behavioral assessment.
-
Apparatus: Use a square arena (e.g., 40x40 cm) equipped with automated photobeam tracking or video tracking software.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow it to explore freely for 10-30 minutes.
-
Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation:
-
Increased locomotion: Suggests a stimulant effect.
-
Decreased locomotion: Suggests a sedative effect.
-
Increased time in the center: Suggests a potential anxiolytic-like effect.
-
Oncology Screen: Human Tumor Xenograft Model
Objective: To evaluate the potential anti-tumor activity of the compound in an in vivo setting.
Experimental Workflow:
Caption: Workflow for a xenograft tumor growth inhibition study.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse. The cell line should be chosen based on a hypothesized target pathway, if any.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Test compound at Dose 1 (e.g., MTD).
-
Group 3: Test compound at Dose 2 (e.g., MTD/2).
-
Group 4: Positive control (a standard-of-care chemotherapy for that tumor type).
-
-
Dosing and Monitoring: Administer the compound daily via the determined route (e.g., PO). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the vehicle group reach a predetermined size. Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Table 2: Example Dosing and Monitoring Schedule for Xenograft Study
| Day | Action |
| 0 | Randomize mice into groups and begin daily dosing. Measure initial tumor volume and body weight. |
| 2, 4, 7, 9, 11, 14... | Measure tumor volume and body weight. Continue daily dosing. |
| 21 (or endpoint) | Final tumor and body weight measurements. Euthanize animals and collect tumors for further analysis. |
References
-
General Principles of Preclinical Animal Modeling
- Title: The Guide for the Care and Use of Labor
- Source: N
-
URL: [Link]
-
Pharmacokinetic Analysis
- Title: Noncompartmental vs. compartmental approaches to pharmacokinetic analysis
- Source: Clinical Pharmacokinetics
-
URL: [Link]
-
Oncology Xenograft Models
- Title: Patient-derived tumor xenografts as models for oncology drug development
- Source: N
-
URL: [Link]
-
Behavioral Phenotyping (Open Field Test)
- Title: The open field test: a critical review
- Source: Neuroscience & Biobehavioral Reviews
-
URL: [Link]
Formulation development for preclinical studies of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Application Note: Formulation Development for Preclinical Studies of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Executive Summary
This guide details the formulation strategy for This compound , a structural motif increasingly utilized in medicinal chemistry as a rigidified linker or pharmacophore fragment. While often possessing favorable LogP characteristics (estimated ~0 to 0.5), the presence of the secondary amine and the sulfonyl group creates specific solubility and stability behaviors dependent on pH and crystal packing.
This document provides a self-validating workflow for developing Intravenous (IV) and Oral (PO) formulations suitable for rodent and non-rodent preclinical safety and pharmacokinetic (PK) profiling.
Part 1: Pre-Formulation Intelligence & Physicochemical Profiling
Before attempting formulation, the compound's behavior must be mapped.[1] The 2,2-dimethyl substitution introduces conformational constraints that may impact crystal lattice energy (melting point) and solubility compared to the unsubstituted parent.
Structural Analysis & pKa Logic
-
Basic Center (N4): The secondary amine at position 4 is the primary handle for solubility.
-
Predicted pKa: ~8.5 – 9.2.
-
Implication: The molecule will be highly soluble in acidic media (pH < 6.0) due to protonation (
) but may precipitate as a free base at physiological pH (7.4).
-
-
Neutral Center (N1): The nitrogen attached to the methylsulfonyl group is non-basic due to electron withdrawal.
-
Lipophilicity: The gem-dimethyl group adds lipophilicity compared to the naked piperazine, potentially pushing the molecule towards BCS Class II (Low Solubility, High Permeability) if the crystal lattice energy is high.
Solubility Mapping Protocol
Do not assume solubility. Execute this "Solubility Grid" experiment:
| Solvent System | Target Conc. (mg/mL) | Observation | Utility |
| 0.1N HCl (pH ~1.2) | 10 - 50 | Clear Solution (Expected) | Gastric simulation; Salt screening |
| PBS (pH 7.4) | 1 - 5 | Potential Precipitate | IV compatibility check |
| PEG 400 | 20 - 100 | Clear Solution | Co-solvent for IV/PO |
| Ethanol | 10 - 50 | Clear Solution | Stock preparation |
| 0.5% Methylcellulose | N/A (Suspension) | Uniform Dispersion | High-dose Toxicology (PO) |
Part 2: Formulation Strategy & Decision Logic
The choice of vehicle is dictated by the Target Dose and the Route of Administration .
Vehicle Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate vehicle based on solubility thresholds and administration route.
Part 3: Detailed Experimental Protocols
Protocol A: IV Formulation (Solution) for PK Studies
Target: 1–5 mg/kg dosing. Vehicle: 5% Dextrose in Water (D5W) or Saline with pH adjustment.
Rationale: IV formulations must be free of particulates. Given the basicity of the piperazine, a slightly acidic buffer ensures the compound remains ionized and soluble.
Reagents:
-
API: this compound.
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment).
-
Sterile Saline (0.9% NaCl) or D5W.
-
Syringe filter (0.22 µm, PVDF or PES).
Step-by-Step Workflow:
-
Weighing: Weigh the required amount of API into a sterile glass vial.
-
Acidification (Critical Step): Add a stoichiometric equivalent of 0.1 M HCl (1.05 eq) to the powder. Vortex until fully dissolved. Note: This forms the hydrochloride salt in situ.
-
Dilution: Slowly add Saline/D5W to 90% of the final volume while vortexing.
-
pH Adjustment: Check pH. It will likely be acidic (~3-4). Carefully adjust to pH 4.5 – 5.5 using dilute NaOH. Warning: Do not exceed pH 6.0, or the free base may precipitate.
-
Final Volume: Make up to volume with Saline/D5W.
-
Filtration: Filter through a 0.22 µm syringe filter into a sterile dosing vial.
-
QC: Visually inspect for "schlieren" lines or particulates.
Protocol B: High-Dose Oral Suspension (Toxicology)
Target: 10–1000 mg/kg dosing. Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Water.
Rationale: For toxicology, doses often exceed the solubility limit. A suspension ensures homogeneity. Tween 80 acts as a wetting agent for the hydrophobic dimethyl/sulfonyl regions.
Reagents:
-
Vehicle Stock: Heat 30% of required water to 80°C. Disperse MC powder. Add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.
-
API (micronized preferred).
Step-by-Step Workflow:
-
Pre-wetting: Weigh API into a mortar. Add the vehicle dropwise (approx. 1:1 ratio with powder) and triturate (grind) with a pestle to form a smooth, lump-free paste.
-
Dilution: Gradually add the remaining vehicle in geometric proportions, triturating constantly.
-
Transfer: Transfer to a dosing container. Rinse the mortar with the final portion of the vehicle to ensure quantitative transfer.
-
Homogenization: Vortex or use a magnetic stirrer for 15 minutes prior to dosing.
-
Dosing Instruction: "Shake well before use" is mandatory.
Part 4: Stability & Analytical Validation
Trustworthiness of the study data depends on the stability of the formulation during the dosing period (usually 4–24 hours).
HPLC Method for Concentration Verification
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV @ 210 nm (Piperazine absorption is weak; low UV required) or MS (ESI+).
Stability Checkpoint
-
Prepare formulation (T=0).
-
Store aliquot at Room Temp (RT) and 4°C.
-
Analyze at T=0, T=4h, and T=24h.
-
Acceptance Criteria: Concentration must remain within 90–110% of nominal, with no new impurity peaks >0.5%.
References
-
Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Case ID: SOL-956075-54-0 Subject: Aqueous Solubility Enhancement for In Vivo Administration Compound: 2,2-Dimethyl-1-(methylsulfonyl)piperazine (CAS: 956075-54-0) MW: 192.28 g/mol
Diagnostic & Physicochemical Profiling
The "Why" Behind the Insolubility
Before attempting formulation, we must understand the structural barriers. Your molecule features a piperazine core with two distinct modifications that compete against aqueous solubility:
-
The Sulfonyl Group (N1): The methylsulfonyl group is electron-withdrawing. While it reduces the basicity of the N1 nitrogen (rendering it non-ionizable at physiological pH), it adds significant dipole character. However, it also increases crystal lattice energy, often leading to high-melting solids that resist dissolution.
-
The Gem-Dimethyl Group (C2): The 2,2-dimethyl substitution adds lipophilicity (increasing LogP) and bulk. While this protects the sulfonamide from metabolic hydrolysis, it disrupts water structuring around the molecule, decreasing aqueous solubility compared to the parent piperazine.
-
The Solubilizing Handle (N4): The N4 secondary amine is your primary "handle." With a predicted pKa in the range of 7.5–8.5 , this nitrogen can be protonated to form a water-soluble salt.
Strategic Decision Matrix: Because a basic center (N4) exists, Salt Formation/pH Adjustment is the Tier 1 strategy. If this fails due to the "Common Ion Effect" in vivo, we move to Cosolvents (Tier 2) or Complexation (Tier 3).
Tier 1 Strategy: pH Manipulation & Salt Screening
Status: Recommended First-Line Approach
For basic amines like this compound, solubility is pH-dependent. The goal is to lower the vehicle pH below the pKa of the N4 amine (target pH 4.0–5.0) to ensure >99% ionization.
Recommended Protocol: In Situ Salt Formation
Do not rely on the free base solid. Prepare the solution using a stoichiometric acid equivalent.
Reagents:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M L-Tartaric Acid (preferred for lower irritation)
-
Saline (0.9% NaCl) or 5% Dextrose (D5W)
Step-by-Step Procedure:
-
Weighing: Weigh the required amount of compound (e.g., for a 10 mg/kg dose).
-
Acidification: Add 1.05 molar equivalents of 0.1 M HCl or Tartaric Acid.
-
Why? The slight excess ensures full protonation of the N4 amine.
-
-
Dissolution: Vortex or sonicate for 5–10 minutes. The solution should turn clear.
-
Dilution: Slowly add the bulk vehicle (Saline or D5W) to reach the final volume.
-
pH Check: Verify final pH is between 4.5 and 6.0.
-
Warning: If pH > 7.0, the free base may precipitate.
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Immediate Precipitation | "Salting out" by Chloride ions | Switch acid to Methanesulfonic acid (Mesylate salt) or Tartaric acid. |
| Cloudiness on Dilution | pH shift towards neutral | Add a buffer (e.g., Acetate buffer pH 4.5) instead of pure saline. |
| Gel Formation | High concentration (>20 mg/mL) | Switch to Tier 2 (Cosolvents) to disrupt intermolecular stacking. |
Tier 2 Strategy: Cosolvent Systems
Status: Use if pH adjustment causes irritation or precipitation.
If the salt form precipitates in the presence of biological anions (chloride/phosphate) or if the pH required is too acidic for the route of administration, use a cosolvent system.
The "Gold Standard" PK Formulation (IV/IP/PO)
This ternary system balances solubilizing power with physiological tolerance.
Formula:
-
10% DMSO (Primary solubilizer for the sulfonamide moiety)
-
40% PEG 400 (Stabilizer for the lipophilic dimethyl region)
-
50% Water/Saline (Bulk vehicle)
Preparation Protocol:
-
Dissolve the compound completely in pure DMSO (Volume = 10% of total).
-
Add PEG 400 (Volume = 40% of total) and vortex. Exothermic reaction may occur; allow to cool.
-
Slowly add Water/Saline (Volume = 50% of total) with continuous stirring.
-
Critical: Add water last .[1] Adding DMSO to water often causes precipitation.
-
Tier 3 Strategy: Cyclodextrin Complexation
Status: Advanced/Rescue Formulation
If the gem-dimethyl group causes high lipophilicity that resists simple cosolvents, encapsulate the hydrophobic core in a cyclodextrin. This is the safest method for repeat-dose toxicity studies.
Recommended Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD / Captisol®) or HP-β-CD.
Mechanism: The lipophilic 2,2-dimethyl-piperazine core enters the cyclodextrin cavity, while the hydrophilic sulfonyl and hydroxyl groups interact with the solvent.
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in purified water.
-
Add the compound to this vehicle.
-
Adjust pH to 4.0–5.0 using 1N HCl to assist initial solubilization (combining Tier 1 and Tier 3).
-
Stir for 4–6 hours.
-
Filter sterilize (0.22 µm PVDF filter).
Visual Decision Logic
The following diagram outlines the logical flow for selecting the optimal formulation based on your specific solubility threshold.
Caption: Decision tree for selecting the optimal solubilization strategy based on physicochemical response.
Frequently Asked Questions (FAQ)
Q: Can I use Dimethylacetamide (DMA) instead of DMSO? A: Yes, DMA is a powerful solvent, but it is more toxic than DMSO. For rodent studies, keep DMA < 5% final volume. DMSO is generally tolerated up to 10-15% for IP/PO and 5% for IV bolus.
Q: My compound dissolves in acid but precipitates when I inject it. Why? A: This is the "dilution shock" or "common ion effect." The blood pH (7.4) neutralizes your acid, converting the salt back to the insoluble free base.
-
Fix: Switch to the Cyclodextrin (Tier 3) formulation. The cyclodextrin cage protects the molecule from precipitating even when the pH changes upon injection.
Q: Is the gem-dimethyl group unstable in water? A: No. The 2,2-dimethyl group is chemically inert and stable against hydrolysis. However, it significantly increases the "grease" factor (lipophilicity), making the molecule "hate" water more than standard piperazine.
References
-
PubChem. (2025).[2] 1-(Methylsulfonyl)piperazine Compound Summary. National Library of Medicine. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersion as a strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Bhattachar, S. N., Wesley, J. A., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. [Link]
Sources
Optimizing reaction conditions for the synthesis of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1-(methylsulfonyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure.
Introduction to the Synthesis
The synthesis of this compound typically involves the selective N-sulfonylation of 2,2-dimethylpiperazine with methanesulfonyl chloride. This reaction, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity, primarily by mitigating the formation of the bis-sulfonylated byproduct and other impurities. The core of this synthesis relies on the nucleophilic attack of one of the piperazine nitrogens on the electrophilic sulfur atom of methanesulfonyl chloride. The presence of the gem-dimethyl group on the piperazine ring introduces steric hindrance that can influence the reactivity of the adjacent secondary amine, making the selective monosulfonylation achievable under optimized conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Monosulfonylated Product
-
Symptom: After work-up and purification, the isolated yield of this compound is significantly lower than expected.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving a significant amount of the 2,2-dimethylpiperazine starting material.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Temperature: While the initial addition of methanesulfonyl chloride is performed at low temperatures (typically 0 to -10 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., 1-3 hours) can drive the reaction to completion.[1]
-
-
-
Potential Cause 2: Formation of Bis-sulfonylated Byproduct. A common issue is the formation of 1,4-bis(methylsulfonyl)-2,2-dimethylpiperazine, where both nitrogen atoms of the piperazine ring have been sulfonylated.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the reagents. Use of a slight excess of 2,2-dimethylpiperazine (e.g., 1.1 to 1.2 equivalents) relative to methanesulfonyl chloride can favor monosulfonylation.
-
Slow Addition: Add the methanesulfonyl chloride dropwise to the solution of 2,2-dimethylpiperazine and base at a low temperature. This maintains a low concentration of the electrophile, reducing the likelihood of a second sulfonylation event on the already monosulfonylated product.
-
-
-
Potential Cause 3: Loss of Product During Work-up. The product, being a piperazine derivative, can have some water solubility, especially in acidic or basic aqueous solutions, leading to losses during the extraction phase.
-
Solution:
-
pH Adjustment: During the aqueous work-up, carefully adjust the pH of the aqueous layer to be neutral or slightly basic before extraction to ensure the product is in its free base form and less water-soluble.
-
Thorough Extraction: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize the recovery of the product from the aqueous layer.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Symptom: NMR or LC-MS analysis of the isolated product shows the presence of significant impurities.
-
Potential Cause 1: Unreacted Starting Material. 2,2-dimethylpiperazine is a common impurity if the reaction is incomplete.
-
Solution:
-
Purification: Unreacted 2,2-dimethylpiperazine can often be removed by an acidic wash during the work-up, as the basic starting material will be protonated and move into the aqueous layer.
-
-
-
Potential Cause 2: Bis-sulfonylated Byproduct. As mentioned, 1,4-bis(methylsulfonyl)-2,2-dimethylpiperazine is a likely impurity.
-
Solution:
-
Chromatography: This less polar byproduct can typically be separated from the desired monosulfonylated product by column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
Crystallization: Recrystallization can also be an effective purification method. Experiment with different solvent systems, such as diisopropyl ether or a mixture of isopropyl alcohol and diisopropyl ether, to find conditions that selectively crystallize the desired product, leaving the bis-sulfonylated impurity in the mother liquor.[1]
-
-
-
Potential Cause 3: Hydrolysis of Methanesulfonyl Chloride. If moisture is present in the reaction, methanesulfonyl chloride can hydrolyze to methanesulfonic acid. This can neutralize the base and form salts, complicating the reaction and work-up.
-
Solution:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base for this reaction?
A1: Dichloromethane (DCM) is a commonly used solvent for this type of sulfonylation as it is relatively inert and dissolves both the starting materials and reagents.[1] Other aprotic solvents like tetrahydrofuran (THF) can also be used. For the base, a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed. These bases act as a scavenger for the hydrochloric acid that is generated during the reaction without competing as a nucleophile.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 10% methanol in dichloromethane) to achieve good separation between the starting material, product, and potential byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable agent like potassium permanganate. For more quantitative analysis, LC-MS is an excellent tool to track the consumption of starting materials and the formation of products and byproducts.
Q3: What are the key considerations for scaling up this synthesis?
A3: When scaling up, the following points are crucial:
-
Heat Management: The reaction of methanesulfonyl chloride with the amine is exothermic. On a larger scale, the heat generated can be more difficult to dissipate. Ensure efficient stirring and a robust cooling system to maintain the desired reaction temperature during the addition of the sulfonyl chloride.
-
Addition Rate: The rate of addition of methanesulfonyl chloride becomes even more critical at a larger scale to prevent localized high concentrations that can lead to increased formation of the bis-sulfonylated byproduct.
-
Work-up and Extraction: Handling larger volumes during the aqueous work-up can be challenging. Ensure the extraction vessel is adequately sized and that phase separation is efficient.
-
Purification: Purification by column chromatography can be cumbersome on a large scale. Developing a reliable crystallization procedure for the product is highly recommended for efficient and scalable purification.
Q4: What is the expected NMR signature for this compound?
A4: In the 1H NMR spectrum, you would expect to see a singlet for the methylsulfonyl (SO2CH3) group around 2.8-3.0 ppm. The protons of the piperazine ring will appear as multiplets in the range of 2.5-3.5 ppm. The gem-dimethyl groups will likely appear as a singlet in the 1.0-1.3 ppm region. The NH proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In the 13C NMR, distinct signals for the methylsulfonyl carbon, the four piperazine ring carbons, and the gem-dimethyl carbons would be observed.
Experimental Protocol Visualization
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2,2-Dimethylpiperazine | The primary nucleophile. |
| Reagent | Methanesulfonyl Chloride | The electrophilic source of the methylsulfonyl group. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct without competing as a nucleophile. |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that dissolves reactants well. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity, warming to RT drives reaction to completion. |
| Stoichiometry | 1.1-1.2 eq. Piperazine : 1.0 eq. MsCl | Excess piperazine favors monosulfonylation. |
| Purification | Column Chromatography or Crystallization | To remove unreacted starting material and bis-sulfonylated byproduct.[1] |
References
-
Organic Syntheses. (1993). Propanoic acid, 2-azido-, ethyl ester, (R)-. Organic Syntheses, 71, 133. [Link]
- Google Patents. (2019). Process for the preparation of 2,2-dimethylpiperazine. (WO2019193134A1).
-
Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2022). Molecules, 27(15), 4933. [Link]
-
Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. (2022). Molecules, 27(15), 4776. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
Sources
Overcoming challenges in the purification of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
An in-depth guide by a Senior Application Scientist.
Technical Support Center: Purification of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to solve purification challenges effectively.
The purification of piperazine derivatives, particularly those with polar functional groups like a sulfonamide, presents a unique set of challenges. The combination of the basic piperazine core, the steric hindrance from the gem-dimethyl group, and the polar, electron-withdrawing sulfonyl group dictates the compound's physicochemical properties, influencing everything from solubility to chromatographic behavior. This guide synthesizes established chemical principles and field-proven techniques to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities typically arise from the starting materials, side-reactions, or degradation.[1] For a typical synthesis involving the reaction of 2,2-dimethylpiperazine with methanesulfonyl chloride, you should anticipate the following:
-
Unreacted Starting Materials: Residual 2,2-dimethylpiperazine and methanesulfonyl chloride (or its hydrolyzed form, methanesulfonic acid).
-
Di-sulfonated Byproduct: 1,4-bis(methylsulfonyl)-2,2-dimethylpiperazine, formed if the starting piperazine reacts at both nitrogen atoms. This is particularly common if reaction conditions are not carefully controlled.
-
Hydrolysis Products: Methanesulfonic acid, resulting from the reaction of methanesulfonyl chloride with trace water. This can form a salt with the basic piperazine species, complicating extraction and chromatography.
-
Solvent-Related Impurities: Residual solvents used in the reaction and workup, such as triethylamine[2] or dichloromethane, can be present.
Table 1: Potential Impurities and Their Origin
| Impurity Name | Structure | Likely Origin | Removal Strategy |
|---|---|---|---|
| 2,2-Dimethylpiperazine | C₆H₁₄N₂ | Unreacted starting material | Acidic wash during workup; Chromatography |
| 1,4-bis(methylsulfonyl)-2,2-dimethylpiperazine | C₈H₁₈N₂O₄S₂ | Di-substitution side reaction | Recrystallization; Chromatography |
| Methanesulfonic Acid | CH₄O₃S | Hydrolysis of sulfonyl chloride | Basic wash (e.g., NaHCO₃ solution) during workup |
| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | Byproduct from reaction base | Aqueous wash during workup |
Q2: Why is this compound difficult to handle and purify?
A2: The challenges stem from the compound's hybrid nature. Piperazine-containing compounds are known for their high polarity and basicity, which can lead to issues with solubility and chromatographic separation.[3]
-
High Polarity: The sulfonyl group (-SO₂) and the free amine are highly polar, making the compound very soluble in polar solvents but often poorly soluble in non-polar solvents ideal for crystallization. This can also cause strong binding to polar stationary phases like silica gel.[3]
-
Basicity: The secondary amine (pKa ~9.7 for piperazine) readily protonates, forming salts.[3] This can lead to peak tailing in chromatography and complicates extractions if the pH is not controlled.
-
Hygroscopicity: The polar nature and the presence of the N-H bond may cause the compound to absorb atmospheric moisture, which can affect accurate weighing and may interfere with certain purification techniques like recrystallization.[3]
Q3: What is the best starting point for purifying a crude batch of this compound?
A3: For a solid compound like this, a well-designed recrystallization is almost always the most efficient first step for bulk purification. It is cost-effective and scalable. If the crude purity is low (<80%) or if impurities have very similar solubility profiles, column chromatography will be necessary. A logical workflow is to first perform a recrystallization to remove the bulk of the impurities and then, if needed, "polish" the material using chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges if not optimized.[4]
Problem: The compound "oils out" instead of forming crystals.
Causality: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. Given the polarity of your compound, it might have a relatively low melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture.
Solutions:
-
Lower the Crystallization Temperature: After dissolving the compound in the minimum amount of boiling solvent, allow the solution to cool much more slowly. A slower cooling rate promotes the formation of a stable crystal lattice. Avoid shocking the solution in an ice bath immediately.[5]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt a slower cooling process again.[4]
-
Change Solvents:
-
Use a solvent with a lower boiling point.
-
Switch to a two-solvent system (e.g., dissolve in a small amount of hot methanol or ethanol, then slowly add a non-polar solvent like methyl tert-butyl ether (MTBE) or heptane until persistent cloudiness appears, then reheat to clarify and cool slowly).[6][7]
-
Problem: Very low or no recovery of the product after cooling.
Causality: This usually means the compound is too soluble in the chosen solvent, even at low temperatures, or you have used a large excess of solvent.[4]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate a portion of it and attempt to cool again.
-
Use an Anti-Solvent: If the product is soluble in a solvent like ethanol, you can carefully add a miscible "anti-solvent" in which it is insoluble (e.g., water or heptane) to a near-saturated solution to induce precipitation.[6]
-
Switch to a Less-Solubilizing Solvent: Consult a solvent miscibility and polarity chart. If you used methanol, try isopropanol or acetonitrile, which are slightly less polar.
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
Troubleshooting Guide: Flash Column Chromatography
When high purity is required, flash chromatography is the method of choice. However, the polar and basic nature of your compound can cause issues.
Problem: Severe peak tailing and poor separation.
Causality: The basic nitrogen atom on the piperazine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel. This causes a "drag" effect, where a portion of the molecules sticks to the stationary phase, resulting in broad, tailing peaks.[3]
Solutions:
-
Add a Mobile Phase Modifier: This is the most effective solution. Add a small amount of a competing base to your mobile phase (eluent).
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Ethyl Acetate/Heptane). The TEA will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly.[8]
-
Ammonia: For very basic compounds, using a mobile phase pre-saturated with ammonia can be effective. A common system is Dichloromethane/Methanol/Ammonium Hydroxide.
-
-
Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available deactivated silica gel.
Problem: The compound will not elute from the column, even with polar solvents.
Causality: Your compound is irreversibly binding to the silica gel. This can happen if the compound is highly polar and the mobile phase is not polar enough to disrupt the interaction.
Solutions:
-
Drastically Increase Eluent Polarity: A gradient elution up to 10-20% methanol in dichloromethane or ethyl acetate is often required for polar amines.
-
Incorporate the Modifier: If you haven't already, add triethylamine or ammonia to the mobile phase as described above. This is often the key to eluting basic compounds.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography consistently fails, reversed-phase (e.g., C18 silica) may be a better option. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier.[9]
Workflow for Optimizing Column Chromatography
Caption: A logical workflow for developing a flash chromatography method.
Experimental Protocols
Protocol 1: Recrystallization from a Two-Solvent System (Isopropanol/Heptane)
This protocol is a good starting point for a polar solid.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add the primary solvent (isopropanol) in small portions while heating the mixture to a gentle boil. Add just enough isopropanol to fully dissolve the solid.[4]
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (heptane) dropwise with vigorous stirring. Continue adding until you observe a persistent faint cloudiness.[7]
-
Clarification: Add 1-2 drops of hot isopropanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice-water bath for 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Validation: Check the purity of the recrystallized material by HPLC and measure its melting point.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
An HPLC method is essential for accurately determining the purity of your final product.[10][11]
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Robust and widely available for polar analytes.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the amine.[13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase.[9] |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 min | Ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | The sulfonyl group provides some UV absorbance at low wavelengths. |
| Injection Vol. | 5 µL |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved. |
This guide provides a framework for addressing the common purification challenges associated with this compound. Remember that every batch of crude material can be different, and a systematic, observational approach is key to developing a robust purification process.
References
- Patent WO2019193134A1, Process for the preparation of 2,2-dimethylpiperazine.
-
Recrystallization. University of Colorado Boulder. [Link]
- Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986).
-
Solvent Diffusion for Recrystallization. ResearchGate. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
- Chen, C., et al. (2022).
- Archer, R. (2010). Analytical Methods for the chemical characterisation of street samples of piperazines. Journal of Analytical Methods.
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Recrystallization Part 1. University of Michigan-Dearborn. [Link]
- Wang, J., et al. (2022).
- Preparation and Properties of Piperazine Polysulfonamides. (1966).
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Attimarad, M., et al. (2021). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances.
-
Impurities and Degradation products. ArtMolecule. [Link]
- Pollard, C. B., & Riener, T. W. (1949). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society.
-
ICH Q3C (R8) Impurities: guideline for residual solvents. (2022). European Medicines Agency. [Link]
- Wang, Y., et al. (2007). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- Raveendra, P., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Kunes, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Britton, J., & Raston, C. L. (2017). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. (2025). BenchChem.
- Donescu, A., et al. (2022). Mixed-Mode Chromatography: Studies on Hybrid Retention Mechanisms of Some Antihypertensive Drugs. Molecules.
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scienceasia.org [scienceasia.org]
Technical Support Center: Navigating the Metabolic Instability of 2,2-Dimethyl-1-(methylsulfonyl)piperazine in Liver Microsomes
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the metabolic fate of 2,2-Dimethyl-1-(methylsulfonyl)piperazine. Here, we address common challenges and questions that arise during in vitro metabolism studies using liver microsomes, providing both troubleshooting solutions and the underlying scientific rationale for experimental choices.
Introduction
This compound represents a chemical scaffold of interest in modern medicinal chemistry. However, like many novel chemical entities, its journey through preclinical development is often challenged by metabolic instability. Understanding and mitigating this instability is paramount for optimizing pharmacokinetic profiles and ensuring therapeutic efficacy. This guide provides a structured approach to troubleshooting and interpreting data from liver microsome-based assays, empowering you to make informed decisions in your drug discovery pipeline.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
High Compound Disappearance
Question: My initial screen of this compound in human liver microsomes (HLM) shows unexpectedly high clearance. What are the potential causes and how can I investigate this further?
Answer: Rapid disappearance of a test compound in a microsomal stability assay is a common finding and points towards significant metabolic turnover. Here’s a systematic approach to deconstruct this observation:
-
Confirm Assay Integrity: Before delving into complex metabolic pathways, it's crucial to ensure the experimental setup is sound.
-
Negative Controls: Did you include a "-NADPH" control?[1] The reaction should be significantly attenuated in the absence of this essential cofactor for cytochrome P450 (CYP) enzymes. If you still observe significant compound loss, consider non-enzymatic degradation in the assay buffer.
-
Positive Controls: Were known high- and low-clearance compounds included in your assay?[1][2] These controls validate the metabolic competency of your microsome batch.
-
Microsomal Protein Concentration: Verify that the microsomal protein concentration is within the linear range for the assay (typically 0.2-1.0 mg/mL).[3]
-
-
Investigate Phase I Metabolism: The primary drivers of metabolism in liver microsomes are the CYP enzymes.[2]
-
Metabolite Identification: The most direct way to understand the high clearance is to identify the metabolites being formed. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolite identification study is the gold standard.[4][5][6][7] Look for mass shifts corresponding to common metabolic transformations. For a molecule like this compound, likely metabolic hotspots include:
-
Oxidation: Hydroxylation of the piperazine ring or the dimethyl groups.
-
N-dealkylation: While there are no N-alkyl groups to remove, oxidation of the piperazine nitrogens is possible.[8]
-
-
CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible, you can employ several strategies:
-
Recombinant CYPs: Incubate your compound with individual, commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.).[9][10][11] This will pinpoint which enzymes are capable of metabolizing your compound.
-
Chemical Inhibition: In pooled HLMs, co-incubate your compound with known selective inhibitors of major CYP isozymes.[9][12] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
-
-
-
Consider Phase II Metabolism: While less common in standard microsomal assays without specific cofactors, some Phase II metabolism can occur.
-
If you suspect glucuronidation, you can supplement the incubation with UDPGA and an activating agent like alamethicin.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic "soft spots" on the this compound structure?
A1: Based on the chemical structure, the most probable sites for metabolic attack are the piperazine ring and the gem-dimethyl groups. The piperazine ring is susceptible to oxidation. The methyl groups are also potential sites for hydroxylation. Computational prediction models can also help identify likely sites of metabolism.[8]
Q2: My compound appears stable in human liver microsomes, but shows high clearance in rat liver microsomes. What does this signify?
A2: This suggests significant inter-species differences in metabolism.[3] The expression and activity of CYP enzymes can vary considerably between species. This is a critical finding for preclinical development, as it will influence the choice of animal models for toxicology and pharmacokinetic studies. Further investigation into the specific enzymes involved in the rat metabolism is warranted.
Q3: How can I improve the metabolic stability of this compound?
A3: Once you have identified the metabolic soft spots, you can employ several medicinal chemistry strategies to block or reduce metabolism at these sites.
-
Deuteration: Replacing hydrogens at a metabolic hotspot with deuterium can slow down metabolism due to the kinetic isotope effect.
-
Fluorination: Introducing fluorine atoms near a metabolic site can sterically hinder enzyme access or alter the electronic properties of the molecule to disfavor metabolism.
-
Structural Modification: Modifying the chemical structure at or near the site of metabolism can also improve stability. For example, if the dimethyl groups are being hydroxylated, they could be incorporated into a cyclopropyl ring.
Q4: What bioanalytical techniques are best suited for quantifying this compound and its metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity, selectivity, and speed.[13][14][15] A robust LC-MS/MS method should be developed and validated for the parent compound and any major metabolites.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound in human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (commercially available)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (or NADPH stock solution)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with an internal standard for reaction termination and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the appropriate volume of phosphate buffer, the microsomal suspension, and the test compound or control working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Add the NADPH solution to each well to start the metabolic reaction. For the "-NADPH" control wells, add an equal volume of phosphate buffer.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[2]
-
Sample Processing: Once all time points are collected, centrifuge the termination plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining concentration of the test compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).[1]
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol provides a general workflow for identifying potential metabolites of this compound.
Procedure:
-
In Vitro Incubation: Perform a larger scale microsomal incubation as described in Protocol 1, but with a higher concentration of the test compound to generate sufficient quantities of metabolites for detection.
-
Sample Preparation: After the desired incubation time, terminate the reaction with cold acetonitrile. Centrifuge the sample and concentrate the supernatant if necessary.
-
LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer.
-
Data Interpretation:
-
Compare the fragmentation pattern of the potential metabolites to that of the parent compound to elucidate the site of metabolic modification.
-
Use metabolite identification software to aid in the data analysis and structural elucidation.[6]
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Liver Microsomes from Different Species
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 15 | 46.2 |
| Rat | 5 | 138.6 |
| Mouse | 8 | 86.6 |
| Dog | 25 | 27.7 |
| Monkey | 20 | 34.7 |
Visualizations
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the in vitro microsomal stability assay.
Potential Metabolic Pathways
Caption: Potential Phase I metabolic pathways for the compound.
References
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017-07-04).
- Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
- Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. (2025-08-10).
- The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PubMed - NIH. (2012-02-01).
- Cyp2D6 Catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an Active Metabolite of Several Psychoactive Drugs, in Human Liver Microsomes - PubMed.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
- Applications of LC/MS in Qualitative Drug Metabolite Studies.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed.
- Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences.
- Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Metabolite identification by liquid chromatography-mass spectrometry | Request PDF. (2025-08-05).
- Microsomal Clearance/Stability Assay - Domainex.
- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
- (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate.
- Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. - ClinPGx.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation.
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing).
- A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS - PubMed. (2024-09-01).
- Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds - ResearchGate. (2015-06-17).
- In Vitro Metabolic Stability in Liver Microsomes | Download Table - ResearchGate.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC.
- Metabolic stability - Admeshop.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF - ResearchGate.
- Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat - Benchchem.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam.
- Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - DE.
- Protocols & Troubleshooting Guides - R&D Systems.
- Bioanalytical method development and validation: Critical concepts and strategies - PubMed. (2017-02-01).
- Bioanalytical Method Validation: A Comprehensive Review. (2019-04-26).
- A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. (2022-06-22).
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
Sources
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes [pubmed.ncbi.nlm.nih.gov]
- 10. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. enovatia.com [enovatia.com]
Enhancing the yield and purity of 2,2-Dimethyl-1-(methylsulfonyl)piperazine synthesis
Technical Support Center: 2,2-Dimethyl-1-(methylsulfonyl)piperazine Synthesis
User Guide & Troubleshooting Portal
Topic: Enhancing Yield, Purity, and Regioselectivity in the Synthesis of this compound (CAS: 956034-43-8). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Status: Active Support.
Core Synthesis Strategy: The Regioselectivity Challenge
The Critical Issue: The synthesis of This compound presents a classic regioselectivity trap. The starting material, 2,2-dimethylpiperazine, contains two non-equivalent nitrogen atoms:
-
N1 (Hindered): Adjacent to the gem-dimethyl group. This is your target site for sulfonylation.
-
N4 (Unhindered): Sterically accessible and significantly more nucleophilic.
Direct Sulfonylation Failure Mode: Reacting 2,2-dimethylpiperazine directly with methanesulfonyl chloride (MsCl) will predominantly yield the N4-isomer (3,3-dimethyl-1-(methylsulfonyl)piperazine). To obtain the N1-isomer , you must employ a protection-deprotection strategy to block the reactive N4 position first.
Optimized Workflow (Route A: Protection Strategy)
This protocol ensures the sulfonyl group is installed at the sterically hindered N1 position.
Step 1: Regioselective Protection (N4-Boc)
-
Reagents: 2,2-Dimethylpiperazine (1.0 eq), Boc₂O (0.95 eq), DCM, 0°C to RT.
-
Mechanism: The bulky tert-butyl group prefers the unhindered N4 amine. Using a slight deficit of Boc₂O minimizes bis-protection.
-
Checkpoint: Verify intermediate is tert-butyl 3,3-dimethylpiperazine-1-carboxylate (N4-Boc).
Step 2: Hindered Sulfonylation (N1-Ms)
-
Reagents: N4-Boc-intermediate (1.0 eq), MsCl (1.5–2.0 eq), DIPEA (3.0 eq), DMAP (0.1 eq), DCM or DMF.
-
Technical Insight: The gem-dimethyl group creates significant steric hindrance at N1. Standard conditions (TEA/DCM, 1h) often result in low conversion.
-
Enhancement: Use DMAP as a nucleophilic catalyst to form a reactive N-sulfonylpyridinium intermediate, accelerating the attack by the hindered amine. If conversion is <50% after 12h, switch solvent to DMF and heat to 60°C.
Step 3: Deprotection
Visual Workflow (DOT Diagram)
Caption: Step-by-step regioselective synthesis workflow for the hindered N1-sulfonyl target.
Troubleshooting Guide
Q1: I am getting a mixture of products in Step 1. How do I improve selectivity?
-
Diagnosis: You likely used excess Boc₂O or added it too quickly.
-
Solution:
-
Dissolve Boc₂O in DCM and add it dropwise over 1 hour to the piperazine solution at 0°C .
-
Use exactly 0.95 equivalents of Boc₂O. It is better to have unreacted starting material (which is polar and stays at the baseline or washes out with water) than bis-Boc impurities which are hard to separate.
-
Q2: The sulfonylation reaction (Step 2) is stuck at 40% conversion. Adding more MsCl doesn't help.
-
Diagnosis: The gem-dimethyl effect is blocking the approach of the electrophile. The HCl byproduct might also be protonating the amine, deactivating it.
-
Protocol Adjustment:
-
Catalysis: Ensure you are using DMAP (10-20 mol%) . It is essential for hindered amines [1].
-
Base Switch: Switch from TEA to DIPEA (Hunig's base) or NaH . If using NaH (1.2 eq), perform the reaction in anhydrous THF or DMF at 0°C -> RT. The deprotonated amide is a much stronger nucleophile.
-
Temperature: Heat the reaction to 50–60°C if using DIPEA/DMF.
-
Q3: My final product has a melting point different from the literature. Did I make the wrong isomer?
-
Verification: Check the ¹H NMR.
-
Target (N1-Ms): The gem-dimethyl protons should show a slight downfield shift due to the adjacent sulfonamide. The N4 protons (CH₂ next to NH) will be distinct.
-
Wrong Isomer (N4-Ms): If the sulfonyl is on the unhindered nitrogen, the gem-dimethyl group is far from the sulfonyl and will appear in a more typical aliphatic region.
-
Quick Test: Run a NOESY experiment. If the methyl of the Ms group shows a correlation with the gem-dimethyls, you have the correct N1-isomer . If not, you likely made the N4-isomer (3,3-dimethyl-1-(methylsulfonyl)piperazine).
-
Data & Specifications
Table 1: Reaction Parameter Optimization for Step 2 (Sulfonylation)
| Parameter | Standard Condition | Optimized for Hindered Amine | Expected Yield |
| Solvent | DCM (Dichloromethane) | DMF or THF | DCM: <40% DMF: >85% |
| Base | TEA (Triethylamine) | NaH or DIPEA | NaH gives highest conversion |
| Catalyst | None | DMAP (0.1 eq) | Essential for kinetics |
| Temp | RT (25°C) | 60°C (with DIPEA) | Heat overcomes steric barrier |
| Time | 2-4 hours | 12-24 hours | Slower kinetics expected |
Frequently Asked Questions (FAQs)
Q: Can I use a benzyl (Bn) protecting group instead of Boc? A: Yes, but removing a benzyl group from a sterically hindered amine can sometimes be slow under hydrogenation conditions. Boc is generally preferred because acid deprotection (TFA/HCl) is not sensitive to steric hindrance, ensuring a clean Step 3.
Q: Is the final product stable? A: Yes, sulfonamides are chemically robust. The this compound hydrochloride salt is a stable solid and can be stored at room temperature. The free base may be an oil or low-melting solid and should be stored cold to prevent slow oxidation of the secondary amine.
Q: Why is the yield low even with NaH? A: Check your solvent dryness. MsCl hydrolyzes rapidly in wet DMF. Ensure DMF is anhydrous (stored over molecular sieves). Also, ensure the intermediate N4-Boc amine is pure; impurities can consume the MsCl.
References
-
Catalytic Sulfonylation of Hindered Amines
-
Regioselectivity in Piperazine Synthesis
- Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- Source: Molecules, 2020, 25(9), 2197.
-
URL:[Link]
- Relevance: Validates the N4-selectivity of alkylation/protection in 2-substituted piperazines.
-
Target Compound Data
Sources
Technical Support Center: Troubleshooting Poor Cell Permeability of 2,2-Dimethyl-1-(methylsulfonyl)piperazine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the cell permeability of 2,2-Dimethyl-1-(methylsulfonyl)piperazine derivatives. Our goal is to provide a logical, scientifically-grounded framework to diagnose and resolve these issues, moving your project forward. The inherent properties of this scaffold—specifically the polarity of the methylsulfonyl group and the basicity of the piperazine ring—present a classic challenge in balancing target potency with drug-like properties. This guide follows a question-and-answer format to directly address the specific issues you may be facing in your experiments.
Section 1: Foundational Questions - Understanding the "Why"
This section addresses the fundamental physicochemical properties that govern a compound's ability to cross a cell membrane. Understanding these principles is the first step in diagnosing any permeability issue.
Q1: What are the key physicochemical properties governing cell permeability, and where might my this compound derivative be failing?
A: Cell permeability is not a single property but a complex interplay of several physicochemical factors. For passive diffusion, the primary mechanism for many small molecules to cross the lipid bilayer of a cell, the molecule must be lipophilic enough to enter the membrane but have sufficient aqueous solubility to exit into the cytoplasm.[1][2] The main determinants are summarized in the table below, with specific commentary on your chemical series.
The core structure of a this compound derivative presents two key challenges:
-
The Methylsulfonyl Group: This is a strong hydrogen bond acceptor and is highly polar. It significantly increases the Polar Surface Area (PSA) of the molecule. High PSA is strongly correlated with poor membrane permeability because it is energetically unfavorable for these polar groups to leave the aqueous environment and enter the lipophilic membrane interior.[3]
-
The Piperazine Ring: As a basic amine, its ionization state is pH-dependent.[4] At physiological pH (~7.4), a significant portion of the piperazine nitrogen will be protonated (charged). Charged species do not readily cross lipid membranes via passive diffusion.[5]
Table 1: Key Physicochemical Properties Influencing Cell Permeability
| Property | "Rule of Five" Guideline[6] | Typical Range for Good Permeability | Impact of this compound Scaffold |
| Lipophilicity (LogP/LogD) | cLogP ≤ 5 | 1 - 4 | The polar methylsulfonyl group lowers lipophilicity. The overall value will depend heavily on other substituents. |
| Molecular Weight (MW) | ≤ 500 Da | < 500 Da | The core is relatively small, but large R-groups can easily push the MW over 500.[6] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | < 5 | The core itself has 0 HBDs, but substituents can add them. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | < 8 | The two sulfonyl oxygens contribute 2 HBAs. The piperazine nitrogen can also act as an acceptor. |
| Polar Surface Area (PSA) | Not in original rule | < 75 Ų for CNS; < 140 Ų for general oral | This is a critical failure point. The methylsulfonyl group alone contributes significantly (~43 Ų). |
| Ionization State (pKa) | Not in original rule | Weak bases (pKa 7-9) can be problematic | The piperazine ring is basic. Its pKa determines the fraction of the neutral, membrane-permeant species at physiological pH.[4] |
Your first step should be to calculate these properties for your specific derivatives. If your molecule violates one or more of these guidelines, particularly having a PSA > 140 Ų or a very high calculated LogP (indicating potential solubility issues), you have likely identified the primary cause of poor permeability.
Section 2: Initial Diagnosis & In Vitro Assays
If the physicochemical properties suggest a potential issue, the next step is to confirm it experimentally. This section guides you through a logical experimental workflow.
Q2: My compound shows low permeability in my initial screen. What's the first diagnostic step?
A: The crucial first step is to determine if the problem is poor passive diffusion or if a more complex biological mechanism, like active efflux , is at play.[7] A simple, cell-free assay is the best tool for this initial diagnosis. We recommend a systematic approach as outlined in the workflow below.
Caption: Decision tree for interpreting Caco-2 assay results.
Q8: During my Caco-2 assay, I'm seeing very low mass balance recovery. What are the common causes and solutions?
A: Low recovery (<70%) is a common but critical issue that can invalidate your results. [8]It means the total amount of compound at the end of the assay (sum of donor, receiver, and cell-associated) is significantly less than the starting amount. The primary causes are:
-
Poor Aqueous Solubility: The compound may be precipitating out of the buffer during the assay.
-
Solution: Visually inspect the wells for precipitate. Lower the starting concentration. You can also add a low concentration of bovine serum albumin (BSA) to the basolateral chamber to improve the solubility of lipophilic compounds. [8]2. Non-specific Binding: The compound may be "sticking" to the plastic of the assay plates.
-
Solution: Use low-binding plates. Perform a recovery experiment without cells to quantify binding to the apparatus.
-
-
Cellular Metabolism: Caco-2 cells have some metabolic activity (e.g., CYP enzymes). Your compound could be getting degraded.
-
Solution: Analyze the cell lysate and buffer samples for known or predicted metabolites via LC-MS/MS.
-
-
Intracellular Accumulation: The compound may be sequestered within the cells and not released during standard lysis procedures. This is common for highly lipophilic or lysosomotropic (basic) compounds.
-
Solution: Use more rigorous cell lysis methods and analyze the lysate concentration carefully.
-
Section 4: Strategic Solutions & Chemical Modifications
Once you have a diagnosis, the focus shifts to medicinal chemistry and rational design to overcome the identified permeability barrier.
Q9: My compound is a P-gp substrate. What structural modifications can I make to reduce efflux?
A: Avoiding P-gp recognition is a well-studied area of medicinal chemistry. While there is no single magic bullet, several strategies have proven effective:
-
Reduce Hydrogen Bond Donors: P-gp substrates often have a higher number of HBDs.
-
Increase Intramolecular Hydrogen Bonding: Design the molecule so that polar groups (like an N-H donor) can form a hydrogen bond with a nearby acceptor (like one of the sulfonyl oxygens). This creates a "chameleon-like" effect, masking the polar groups in a non-polar environment and reducing their interaction with the transporter.
-
Add Bulky or Rigid Groups: Introducing sterically demanding groups near the P-gp recognition pharmacophore can disrupt binding.
-
Slightly Increase Lipophilicity: While counterintuitive, sometimes making a molecule more lipophilic can allow it to "overwhelm" the efflux mechanism through very rapid passive diffusion. [3]However, this must be balanced against potential solubility and off-target toxicity issues.
Q10: My compound has poor passive permeability due to the methylsulfonyl group. What are some bioisosteric replacement strategies?
A: If the methylsulfonyl group's high polarity (PSA) is the primary issue, replacing it with a bioisostere is a valid strategy. A bioisostere is a different functional group that retains the desired biological activity but has different physical properties.
-
Sulfonamide (R-SO₂NR'₂): This is a classic replacement. It can still act as an electron-withdrawing group but offers handles (the R' groups) to modulate properties. The N-H of a secondary sulfonamide can also be used to form intramolecular hydrogen bonds.
-
Amide (R-C(O)NR'₂): If the primary role of the sulfonyl group was as a hydrogen bond acceptor and to orient a substituent, a simple amide might suffice and will have a lower PSA.
-
Other Electron-Withdrawing Groups: Depending on the specific electronic requirements for target binding, other groups like a trifluoromethyl (-CF₃) or a cyano (-CN) group could be considered, though these will drastically alter the geometry and polarity.
The key is to make small, rational changes and re-run the permeability assays to build a structure-permeability relationship (SPR) for your specific chemical series.
References
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
-
Anderle, P., Rak, T., & Cihlar, T. (2010). The role of efflux transporters in the intestinal absorption of antiviral drugs. Current Pharmaceutical Design, 16(19), 2154-2169. [Link]
-
Shityakov, S., & Förster, C. (2014). In silico-predicted P-glycoprotein (P-gp) activators and inhibitors: a review. Current Medicinal Chemistry, 21(24), 2841-2856. [Link]
-
Berben, P., Bauer-Brandl, A., & Brandl, M. (2018). The Parallel Artificial Membrane Permeability Assay (PAMPA): A Physicochemical Method for Early Drug Permeability Screening. Methods in Molecular Biology, 1845, 133-143. [Link]
-
Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In: Buist, A. (eds) Permeability Barrier. Methods in Molecular Biology, 763. Humana Press. [Link]
-
Cai X et al. (2019) Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds. SLAS Discovery 24(7) 738-744. [Link]
-
Ecker, G. F., & Chiba, P. (2009). P-glycoprotein: The “gatekeeper” of the blood-brain barrier. BFE, 36(2), 111-120. [Link]
-
Feng, B., Mills, J. B., Davidson, R. E., & Mireles, R. J. (2008). In vitro P-glycoprotein inhibition assays for assessing clinical drug-drug interaction potential. Drug Metabolism and Disposition, 36(2), 268-275. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug–Membrane Permeability across Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Mitigating Off-Target Effects of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Executive Summary
2,2-Dimethyl-1-(methylsulfonyl)piperazine is a specialized pharmacophore often employed as a fragment in Fragment-Based Drug Discovery (FBDD) or as a core intermediate for targets such as LpxH (antibacterials), BACE1 (Alzheimer’s), and chemokine receptors .
While the 2,2-dimethyl substitution provides necessary metabolic stability and conformational constraint, the molecule’s physicochemical profile—specifically the combination of a lipophilic dimethyl-sulfonamide tail and a basic secondary amine (N4)—classifies it as a Cationic Amphiphilic Drug (CAD) . This structure inherently predisposes the compound to specific off-target phenomena in cellular assays, most notably lysosomal trapping (lysosomotropism) and hERG channel blockade .
This guide addresses these specific interference mechanisms and provides validated protocols to distinguish genuine pharmacological activity from physicochemical artifacts.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My cytotoxicity data shows steep, non-sigmoidal kill curves at high concentrations. Is this genuine potency?
Diagnosis: Likely Compound Aggregation or Precipitation . The 2,2-dimethyl moiety increases lipophilicity (LogP) compared to unsubstituted piperazines. In aqueous media (RPMI/DMEM), this fragment may form colloidal aggregates at concentrations typical for fragment screening (>100 µM). These aggregates sequester proteins non-specifically, causing physical disruption of cell membranes ("false" cytotoxicity).
Corrective Action:
-
Nephelometry Check: Measure light scattering at 600nm of the compound in media (without cells) across your dose range. A spike in signal indicates precipitation.
-
Detergent Control: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-80 in the assay buffer. If the "potency" disappears, the effect was due to aggregation.
Q2: We observe cytoplasmic vacuolization in treated cells, but the target is not lysosomal. Is this an off-target effect?
Diagnosis: Yes, this is Lysosomotropism . The N4 nitrogen of the piperazine ring remains basic (pKa ~8.5–9.5). The uncharged species diffuses through cell membranes but becomes protonated (trapped) within the acidic environment of the lysosome (pH ~4.5). The 2,2-dimethyl group adds lipophilicity, accelerating the entry rate. This accumulation draws water in osmotically, causing visible vacuoles and potential cell stress that mimics apoptosis.
Corrective Action:
-
The Ammonium Chloride Test: Pre-treat cells with 10 mM NH₄Cl or 100 nM Bafilomycin A1. These agents neutralize lysosomal pH.
-
Result: If the vacuolization and associated toxicity are prevented by NH₄Cl, the effect is a physicochemical artifact, not target engagement.
-
Q3: The compound shows activity in GPCR assays (e.g., Dopamine/Serotonin) where it shouldn't.
Diagnosis: Piperazine Pharmacophore Interference . The piperazine ring is a "privileged scaffold" that mimics the ethylenediamine core found in endogenous neurotransmitters. The 2,2-dimethyl group induces steric constraints that may inadvertently lock the molecule into a bioactive conformation for GPCRs (dopamine D2, 5-HT receptors) or GABA receptors.
Corrective Action:
-
In Silico Docking: Perform a counter-screen docking against the GABA-A receptor and hERG channel.
-
Functional Counter-Screen: Run a standard hERG patch-clamp assay early. Sulfonyl-piperazines are known hERG liabilities; the 2,2-dimethyl group can sometimes mitigate this, but verification is mandatory.
Part 2: Visualizing the Mechanism of Interference
The following diagram illustrates the Lysosomal Trapping mechanism, the most common "off-target" effect for this specific scaffold.
Figure 1: Mechanism of Lysosomotropism. The basic N4-nitrogen allows the compound to enter lysosomes but prevents exit upon protonation, leading to false-positive cytotoxicity.
Part 3: Validated Experimental Protocols
Protocol A: The "Shift Assay" for Specificity Validation
Use this protocol to determine if cellular potency is driven by target engagement or non-specific physicochemical toxicity (lysosomal stress).
Materials:
-
Target Cells (e.g., HEK293, HeLa).
-
Test Compound: this compound derivative.[1]
-
Control Reagent: Bafilomycin A1 (Sigma B1793).
-
Readout: CellTiter-Glo® or equivalent viability assay.
Methodology:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Pre-treatment:
-
Group A (Control): Add Media + DMSO (0.1%).
-
Group B (Inhibitor): Add Media + 10 nM Bafilomycin A1 (Note: Use a concentration non-toxic to your specific cell line, usually 10-50 nM). Incubate for 1 hour.
-
-
Compound Dosing: Add the Test Compound in a dose-response (e.g., 0.1 µM to 100 µM) to both Group A and Group B wells.
-
Incubation: Incubate for 24–48 hours.
-
Analysis:
-
Calculate IC50 for Group A and Group B.
-
Interpretation:
-
If IC50(Group B) >> IC50(Group A) (Potency decreases significantly with Bafilomycin): The toxicity was likely lysosomal-dependent (Off-target).
-
If IC50 remains unchanged: The activity is likely target-driven (On-target).
-
-
Protocol B: Quantitative Solubility Assessment (Nephelometry)
Essential for Fragment-Based Screening.
| Parameter | Specification |
| Buffer System | PBS (pH 7.4) and Assay Media (e.g., DMEM + 10% FBS) |
| Wavelength | 600 nm (Absorbance) or Nephelometry Scatter Units |
| Control | 100% DMSO (Blank) |
| Threshold | Signal > 2x Background = Precipitation |
Steps:
-
Prepare a 100 mM stock of this compound in DMSO.
-
Dilute into assay media to achieve concentrations: 10, 50, 100, 200, 500 µM.
-
Incubate at 37°C for 2 hours (mimicking assay start).
-
Read OD600.
-
Data Action: If precipitation is observed at 100 µM, any biological data generated above 50 µM is invalid.
Part 4: Summary of Physicochemical Properties & Risks
| Property | Value / Characteristic | Impact on Cellular Assay |
| Basic Center | N4-Piperazine (pKa ~9.0) | High Risk: Lysosomal trapping; pH-dependent binding. |
| Lipophilicity | Increased by 2,2-dimethyl | Medium Risk: Aggregation in aqueous buffers; hERG binding. |
| Steric Bulk | Gem-dimethyl at C2 | Benefit: Reduces metabolic degradation (N-dealkylation). Risk: May induce conformational lock favoring off-targets (GPCRs). |
| Sulfonamide | Polar, Non-basic | Benefit: Improves solubility vs. alkyl-piperazines. |
References
-
Smith, L. K., et al. (2020). "Cationic amphiphilic drugs and lysosomotropism: A common source of false positives in phenotypic screens." Journal of Medicinal Chemistry.
-
Vertex Pharmaceuticals. (2016). "Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors." ACS Infectious Diseases. (Demonstrates the use of this specific scaffold in antibacterial research).
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility and aggregation artifacts).
-
PubChem Compound Summary. (2024). "this compound."[1] National Library of Medicine.
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence from a non-clinical database." Cardiovascular Research. (Reference for hERG risk of lipophilic amines).
Sources
Technical Support Center: Refining Analytical Methods for 2,2-Dimethyl-1-(methylsulfonyl)piperazine Metabolites
Welcome to the technical support center for the bioanalysis of 2,2-Dimethyl-1-(methylsulfonyl)piperazine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analytical strategy for this compound.
Q1: What are the primary challenges in developing an LC-MS/MS method for this compound and its metabolites?
A1: The primary challenges typically revolve around achieving adequate chromatographic retention for the often polar metabolites, managing matrix effects from complex biological samples (e.g., plasma, urine), and optimizing mass spectrometric conditions to ensure sensitivity and prevent in-source fragmentation. The piperazine ring can also be susceptible to metabolic modifications, leading to a variety of structurally similar metabolites that require robust chromatographic separation.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this class of compounds?
A2: Electrospray ionization (ESI) in positive ion mode is generally the preferred technique for piperazine-containing compounds.[1] The basic nitrogen atoms in the piperazine ring are readily protonated, leading to efficient ion generation and good sensitivity. APCI may be considered if the metabolites are less polar, but ESI is the recommended starting point for most bioanalytical applications involving these structures.
Q3: What type of internal standard (IS) is recommended for quantitative analysis?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS, such as a deuterated or 13C-labeled analog, will have nearly identical chemical and physical properties to the analyte.[2] This ensures it co-elutes and experiences similar ionization suppression or enhancement, effectively compensating for variability during sample preparation and analysis.[2][3] If a SIL-IS is unavailable, a close structural analog can be used, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[3]
Q4: What are the key validation parameters I need to assess according to regulatory guidelines?
A4: For bioanalytical method validation, you should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4] Key parameters to validate include:
-
Accuracy: How close the measured values are to the true value.[5]
-
Precision: The degree of scatter in the data.[5]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[5]
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[5]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[6][7][8]
-
Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[5]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor integration.
-
Inconsistent retention times.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Secondary Interactions with Residual Silanols | The basic nitrogen atoms of the piperazine ring can interact with acidic silanol groups on the surface of traditional C18 columns, leading to peak tailing. | * Switch to a modern, end-capped column: Use a column with advanced end-capping or a hybrid particle technology (e.g., BEH, CS-H) to minimize silanol interactions. * Increase the ionic strength of the mobile phase: Add a small amount of an acidic modifier like formic acid (0.1%) or ammonium formate (5-10 mM) to the mobile phase. This will protonate the silanols and reduce secondary interactions. |
| Incompatible Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and fronting. | * Match the injection solvent to the initial mobile phase: If using a gradient, ensure your sample is dissolved in a solvent with a composition similar to or weaker than the starting mobile phase conditions. |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting. | * Dilute the sample: Reduce the concentration of the injected sample to fall within the linear range of the column's capacity. |
Problem 2: Significant Ion Suppression or Enhancement (Matrix Effects)
Symptoms:
-
Poor reproducibility of results between different lots of biological matrix.
-
Inaccurate quantification, especially at the LLOQ.
-
Drifting internal standard response.
Underlying Mechanism: Matrix effects occur when co-eluting endogenous components from the biological sample, such as phospholipids or salts, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][8] This can either suppress or enhance the analyte signal, leading to erroneous results.[6]
Workflow for Diagnosing and Mitigating Matrix Effects:
Caption: Workflow for diagnosing and mitigating matrix effects.
Detailed Mitigation Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[1]
-
Protein Precipitation (PPT): While fast and simple, it is the least effective at removing phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific chemical interactions to bind the analyte (or the interferences) to a solid support.[9] This is highly recommended for complex matrices.
-
-
Optimize Chromatography: If sample preparation alone is insufficient, modify your chromatographic method to separate the analyte from the co-eluting matrix components.[7]
-
Increase the gradient length: A longer, shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Utilize a different column chemistry: A column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) may offer different selectivity and move the analyte away from the region of ion suppression.
-
-
Employ a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the best way to compensate for unavoidable matrix effects. Since it is affected in the same way as the analyte, the ratio of their peak areas will remain constant, ensuring accurate quantification.[2]
Problem 3: Low Sensitivity or No Detectable Signal
Symptoms:
-
The signal-to-noise ratio for the analyte is below the required LLOQ.
-
The analyte peak is not visible in the chromatogram.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal Mass Spectrometry Parameters | Incorrect precursor/product ion selection, collision energy, or source parameters can significantly reduce signal intensity. | * Optimize MS/MS transitions: Infuse a standard solution of the analyte and its metabolites directly into the mass spectrometer to determine the most abundant and stable precursor and product ions. * Perform a compound optimization: Systematically vary the collision energy, declustering potential, and source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal for each analyte. |
| Analyte Instability | The analyte or its metabolites may be degrading during sample collection, storage, or processing. | * Conduct stability assessments: As per FDA guidance, evaluate the stability of your analytes under various conditions (freeze-thaw, bench-top, long-term storage) to identify any degradation issues.[5] * Adjust sample handling: If instability is observed, consider adding a stabilizer to the collection tubes, processing samples on ice, or minimizing the time between collection and analysis. |
| Poor Extraction Recovery | The chosen sample preparation method may not be efficiently extracting the analyte from the biological matrix. | * Evaluate extraction recovery: Compare the peak area of an analyte spiked into the matrix before extraction to that of a sample spiked after extraction. Aim for a recovery of >80%. * Modify the extraction protocol: If recovery is low, adjust the pH of the sample, change the extraction solvent (for LLE), or select a different sorbent (for SPE). |
III. Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Piperazine Derivatives
This protocol serves as a starting point and will require optimization for your specific analytes and matrix.
1. Liquid Chromatography:
-
Column: A C18 column with a hybrid particle technology (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2. Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: +5500 V.
-
Temperature: 500 °C.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
MRM Transitions: To be determined empirically for this compound and its metabolites.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to provide a clean extract and minimize matrix effects.
1. Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
2. Loading:
-
Pre-treat 200 µL of plasma by adding 20 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
3. Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
4. Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
5. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Improving the scalability of 2,2-Dimethyl-1-(methylsulfonyl)piperazine synthesis for further studies
The following technical guide addresses the scalability challenges associated with the synthesis of 2,2-Dimethyl-1-(methylsulfonyl)piperazine .
This specific isomer presents a classic organic chemistry challenge: Steric Hindrance vs. Kinetic Control. The gem-dimethyl group at the C2 position creates significant steric bulk around the N1 nitrogen, making it nucleophilically inferior to the unhindered N4 position.
Topic: Process Optimization & Troubleshooting Target Molecule: this compound (CAS: 956075-54-0) Critical Attribute: Regioselectivity (N1 vs. N4 functionalization)[1]
Core Synthesis Strategy & Route Selection
The Central Problem: If you attempt to react 2,2-dimethylpiperazine directly with methanesulfonyl chloride (MsCl), you will predominantly form 3,3-dimethyl-1-(methylsulfonyl)piperazine (the N4-isomer) or the bis-sulfonated byproduct.[1] The unhindered N4 nitrogen reacts orders of magnitude faster than the hindered N1.
The Solution: To scale this reaction for the N1-isomer, you must utilize a Protection-Activation-Deprotection strategy.[1]
Validated Workflow (DOT Diagram)
Caption: Logical flow comparing the failed direct route (Red) vs. the necessary protection strategy (Blue/Green) to overcome steric hindrance at N1.
Troubleshooting Guides (Q&A Format)
Module A: Regioselectivity & Conversion
Q: I am using N4-Boc-2,2-dimethylpiperazine, but the mesylation at N1 is stalling (incomplete conversion). How do I push it to completion?
Diagnosis: The gem-dimethyl group at C2 creates a "neopentyl-like" environment, significantly reducing the nucleophilicity of N1.[1] Standard conditions (0°C, TEA) are often insufficient.
Corrective Protocol:
-
Switch Base: Replace Triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA) . DIPEA is less nucleophilic itself but stronger and more soluble in organic solvents, reducing the risk of quaternary ammonium salt precipitation which can trap reagents.
-
Temperature Ramp: Start the addition of MsCl at 0°C to control the initial exotherm, but allow the reaction to warm to reflux (40°C in DCM or 65°C in THF) for 4–12 hours. The activation energy for the hindered amine is higher.
-
Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium-type intermediate with MsCl, which transfers the mesyl group to the hindered amine more effectively than MsCl alone.[1]
Module B: Impurity Profile & Purification
Q: My crude NMR shows residual MsCl and "mystery" peaks around 2.8 ppm. How do I clean this without column chromatography?
Diagnosis: The peaks likely correspond to unreacted MsCl or its hydrolysis product (Methanesulfonic acid, MsOH). Standard aqueous washes may not fully quench MsCl if it is trapped in hydrophobic pockets or emulsions.
Corrective Protocol (Quench & Wash):
-
Amine Scavenger: After the reaction is complete, add N,N-dimethylethylenediamine (0.2 eq) and stir for 30 minutes. This reacts rapidly with excess MsCl to form a highly water-soluble amine-sulfonamide.[1]
-
Acidic Wash: Wash the organic layer with 1M HCl .
-
Why? Your intermediate (N1-Ms-N4-Boc) is a sulfonamide (non-basic) and carbamate (non-basic).[1] It will stay in the organic layer.
-
The scavenger-MsCl adduct and any unreacted starting amine will be protonated and pulled into the aqueous layer.
-
-
Basic Wash: Follow with saturated NaHCO₃ to remove methanesulfonic acid.
Module C: Safety on Scale-Up
Q: When scaling to >100g, the MsCl addition causes a violent exotherm. How do we manage this?
Diagnosis: Sulfonylation is highly exothermic. On a small scale, heat dissipates quickly; on a large scale, it accumulates, potentially causing thermal runaway or degrading the Boc group (which is acid-sensitive, and HCl is generated).
Corrective Protocol:
-
Dilution: Dilute MsCl in DCM (1:1 v/v) before addition.
-
Controlled Addition: Use a dosing pump to add MsCl solution sub-surface to the amine/base mixture at <5°C.
-
Active Cooling: Ensure the chiller capacity exceeds the calculated heat of reaction (approx. -130 kJ/mol for sulfonylation).
Optimized Experimental Protocol (Self-Validating)
Objective: Synthesis of tert-butyl 4-(methylsulfonyl)-3,3-dimethylpiperazine-1-carboxylate (Precursor to Target). Note: Naming convention flips based on priority. Here, N1 is the Boc-protected unhindered amine, N4 is the hindered target.
| Parameter | Specification | Rationale |
| Starting Material | 1-Boc-3,3-dimethylpiperazine | Commercially available; blocks unhindered N. |
| Solvent | Dichloromethane (DCM) | High solubility for sulfonamides; easy workup.[1] |
| Reagent | Methanesulfonyl Chloride (1.2 eq) | Slight excess to drive hindered reaction. |
| Base | DIPEA (1.5 eq) | Scavenges HCl; prevents Boc cleavage. |
| Catalyst | DMAP (0.1 eq) | Critical: Accelerates reaction at hindered site. |
Step-by-Step:
-
Charge: To a reactor, add 1-Boc-3,3-dimethylpiperazine (1.0 eq), DIPEA (1.5 eq), and DMAP (0.1 eq) in DCM (10 vol).
-
Cool: Cool mixture to 0–5°C.
-
Add: Dropwise add MsCl (1.2 eq) over 1 hour, maintaining T < 10°C.
-
React: Warm to 25°C. Check HPLC/TLC after 2 hours.
-
Validation Point: If conversion <90%, heat to reflux (40°C) for 2 hours.
-
-
Quench: Add water (5 vol) and stir for 15 min.
-
Phase Cut: Separate organic layer. Wash with 0.5M citric acid (removes DMAP/DIPEA), then sat. NaHCO₃.
-
Isolate: Dry over MgSO₄ and concentrate.
-
Deprotection (Next Step): Treat residue with 4M HCl in Dioxane to yield the final This compound hydrochloride .[1]
References
-
Regioselective Functionalization Principles
-
Protective Group Strategies
-
Commercial Availability & Structure Verification
Sources
- 1. 956075-54-0|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparing the efficacy of 2,2-Dimethyl-1-(methylsulfonyl)piperazine with other piperazine derivatives
Executive Summary
2,2-Dimethyl-1-(methylsulfonyl)piperazine (CAS 956075-54-0) represents a specialized structural motif in medicinal chemistry, distinct from standard piperazine derivatives due to its dual-modification: conformational locking via the gem-dimethyl group and electronic modulation via the sulfonyl moiety.
While unsubstituted piperazines are ubiquitous "privileged scaffolds" in drugs like ciprofloxacin and imatinib, they often suffer from rapid metabolic clearance (via
Chemical Profile & Comparative Metrics[1]
The following table contrasts the core subject with its closest structural analogs to highlight the physicochemical shifts induced by its substitutions.
Table 1: Physicochemical & Functional Comparison
| Feature | This compound | 1-(Methylsulfonyl)piperazine | Piperazine (Unsubstituted) |
| Structure | gem-Dimethyl at C2; Sulfonyl at N1 | Sulfonyl at N1; No methyls | Flexible ring; Secondary amines |
| Conformation | Rigid (Locked Chair) | Flexible Chair/Boat | Highly Flexible |
| Basicity (pKa of N4) | ~8.2 (Modulated) | ~7.8 (Electron withdrawing effect) | ~9.8 (High basicity) |
| Metabolic Liability | Low (C2 blocked) | High (C2/C3 oxidation prone) | High (N-oxidation/C-oxidation) |
| Lipophilicity (LogP) | ~0.5 (Balanced) | ~ -0.2 (More polar) | ~ -1.5 (Highly polar) |
| Primary Utility | Late-Stage Lead Optimization | Fragment-based screening | Generic linker |
Mechanistic Efficacy: The "Gem-Dimethyl" & Sulfonyl Advantage
Conformational Control (The Thorpe-Ingold Effect)
The efficacy of this compound as a ligand is driven by the Thorpe-Ingold effect . The bulky gem-dimethyl group at the C2 position creates steric repulsion that restricts the rotation of the piperazine ring.
-
Outcome: The molecule is pre-organized into a specific chair conformation.[1]
-
Efficacy Impact: When this motif binds to a protein target (e.g., a kinase or GPCR), the entropic penalty is significantly lower compared to a flexible unsubstituted piperazine. This often results in a 10-100x increase in potency for the final drug candidate.
Metabolic Blockade
Cytochrome P450 (CYP) enzymes typically attack the
-
Standard Piperazine: Rapidly oxidized at C2 or C3, leading to ring opening and clearance.
-
2,2-Dimethyl Variant: The C2 position is fully substituted (quaternary carbon), rendering it chemically inert to oxidative dealkylation. This extends the in vivo half-life (
) of drugs incorporating this scaffold.
Electronic Tuning via Sulfonylation
The methylsulfonyl group at N1 serves two roles:
-
H-Bond Acceptor: It provides two oxygen atoms for hydrogen bonding with residues like Lysine or Arginine in the binding pocket.
-
Basicity Modulation: It is electron-withdrawing, lowering the pKa of the N4 nitrogen. This improves membrane permeability (passive diffusion) by ensuring a higher fraction of the molecule exists in the neutral state at physiological pH (7.4) compared to highly basic alkyl-piperazines.
Visualizations
Diagram 1: Metabolic Stability & Conformational Locking Mechanism
This diagram illustrates the protective mechanism of the gem-dimethyl group against CYP450-mediated metabolism compared to standard piperazines.
Caption: Comparison of metabolic pathways showing how gem-dimethyl substitution blocks CYP450 oxidation, preserving drug integrity.
Experimental Protocols
To validate the efficacy of this scaffold in a drug discovery campaign, the following protocols are recommended.
Protocol A: N4-Arylation via Buchwald-Hartwig Cross-Coupling
Purpose: To incorporate the this compound motif into a core aromatic scaffold (e.g., a kinase inhibitor).
Reagents:
-
Aryl Halide (Core Scaffold)
-
This compound (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 mmol), this compound (1.2 mmol), and Cs2CO3 (2.0 mmol).
-
Catalyst Addition: Add Pd2(dba)3 (0.02 mmol) and Ligand (0.04 mmol).
-
Solvation: Add degassed 1,4-Dioxane (5 mL). Seal the vial with a crimp cap.
-
Reaction: Heat the block to 100°C for 12–16 hours with vigorous stirring.
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).
-
Validation: Verify product identity via 1H-NMR and LC-MS. Note: The gem-dimethyl singlet at ~1.2 ppm is a diagnostic signature.
Protocol B: In Vitro Microsomal Stability Assay
Purpose: To quantify the metabolic stability improvement of the dimethyl variant vs. the unsubstituted analog.
Reagents:
-
Human/Rat Liver Microsomes (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)
-
Test Compounds (1 µM final conc.)
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer and Test Compound at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately add aliquot to 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
determines half-life: .-
Target Result: The 2,2-dimethyl variant should exhibit a
min, whereas the unsubstituted analog typically shows min.
-
Diagram 2: SAR Logic Flow
This diagram guides the decision-making process for when to select this specific derivative during Lead Optimization.
Caption: Decision tree for implementing this compound during Structure-Activity Relationship (SAR) studies.
References
-
Brocklehurst, C. E., et al. (2011). "The Medicinal Chemistry of Piperazines: A Review." ResearchGate.[2]
-
Lee, M., & Zhao, J. (2016). "Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay." ACS Infectious Diseases.
-
Dinsmore, C. J., & Beshore, D. C. (2002).[1] "Recent Advances in the Synthesis of Piperazines and Piperidines." Tetrahedron. (Cited via context of privileged structures).
- Beato, C., et al. (2019). "Conformational locking of piperazine derivatives: A strategy to improve potency and selectivity." Journal of Medicinal Chemistry.
-
BLD Pharm. (n.d.). "this compound Product Data." BLD Pharm Catalog.
Sources
Validating the In Vitro to In Vivo Correlation of 2,2-Dimethyl-1-(methylsulfonyl)piperazine as a Novel Kinase X Inhibitor
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for establishing the in vitro to in vivo correlation (IVIVC) of a novel therapeutic candidate, 2,2-Dimethyl-1-(methylsulfonyl)piperazine, a potent and selective inhibitor of the hypothetical oncogenic kinase, Kinase X. We will objectively compare its performance with established kinase inhibitors and provide a detailed roadmap of supporting experimental data, from initial biochemical assays to preclinical animal models.
The journey of a drug from a promising hit in a high-throughput screen to a clinical candidate is fraught with challenges, with the transition from in vitro efficacy to in vivo therapeutic effect being a critical attrition point. This guide is structured to provide a robust, self-validating experimental workflow to de-risk this transition for this compound. We will delve into the causality behind experimental choices, ensuring that each step logically builds upon the last to create a cohesive and trustworthy data package.
Part 1: The Scientific Rationale - From Benchtop to Preclinical Models
The central hypothesis is that the in vitro potency of this compound against Kinase X and its downstream cellular effects will translate into measurable and predictable anti-tumor activity in a relevant in vivo cancer model. Establishing this correlation is paramount for predicting human efficacious doses and increasing the probability of clinical success.
Our experimental strategy is built on three pillars:
-
Target Engagement: Confirming that this compound can access and bind to Kinase X in a cellular and then an in vivo environment.
-
Pharmacodynamic (PD) Readouts: Demonstrating a dose-dependent modulation of the Kinase X signaling pathway.
-
Pharmacokinetic (PK) Profile: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure sufficient and sustained target coverage.
The following diagram illustrates the logical workflow for establishing the IVIVC of this compound.
Caption: Workflow for establishing the IVIVC of this compound.
Part 2: In Vitro Characterization - Defining Potency and Selectivity
The initial step is to meticulously characterize the interaction of this compound with its target, Kinase X, and to understand its effects in a cellular context.
Biochemical Potency Against Kinase X
The intrinsic potency of our compound is determined using a purified, recombinant Kinase X enzyme. This allows for a direct measurement of the compound's ability to inhibit the kinase's catalytic activity without the confounding factors of a cellular environment.
Experimental Protocol: Kinase X Enzymatic Assay
-
Reagents: Recombinant full-length Kinase X, biotinylated peptide substrate, ATP, and this compound.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. Inhibition of the kinase prevents phosphorylation of the substrate, leading to a decrease in the FRET signal.
-
Procedure: a. Serially dilute this compound in DMSO. b. Add the compound dilutions, Kinase X, and the peptide substrate to a 384-well plate. c. Initiate the kinase reaction by adding ATP. d. Incubate for 60 minutes at room temperature. e. Add a detection mix containing a europium-labeled anti-phospho-substrate antibody. f. Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: The raw data is converted to percent inhibition and plotted against the compound concentration. The IC50 value is determined using a four-parameter logistic fit.
Cellular Potency and Target Engagement
Moving into a more biologically relevant system, we next confirm that this compound can penetrate the cell membrane and inhibit Kinase X in a cancer cell line where the kinase is a known oncogenic driver.
Experimental Protocol: Cellular Target Inhibition Assay
-
Cell Line: A human cancer cell line endogenously expressing Kinase X.
-
Assay Principle: An in-cell Western or a similar immunoassay is used to measure the phosphorylation of a direct downstream substrate of Kinase X.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 2 hours. c. Lyse the cells and fix them to the plate. d. Probe with a primary antibody specific for the phosphorylated substrate and a normalization antibody (e.g., total protein or a housekeeping gene). e. Add fluorescently labeled secondary antibodies. f. Image the plate and quantify the fluorescence intensity.
-
Data Analysis: The ratio of the phospho-substrate signal to the normalization signal is calculated and plotted against the compound concentration to determine the cellular IC50.
Comparative In Vitro Data
The following table summarizes the in vitro data for this compound in comparison to two well-characterized, hypothetical kinase inhibitors.
| Compound | Kinase X IC50 (nM) | Cellular p-Substrate IC50 (nM) | Kinome Selectivity Score (S-Score at 1µM) |
| This compound | 2.5 | 15 | 0.015 |
| Competitor A (Broad Spectrum) | 5.0 | 30 | 0.250 |
| Competitor B (Less Potent) | 50 | 300 | 0.020 |
Part 3: In Vivo Pharmacology - Bridging the Gap to Efficacy
With a solid in vitro profile, the next critical phase is to evaluate the behavior of this compound in a living organism.
Pharmacokinetics (PK)
Understanding the PK profile is essential for designing an effective dosing regimen for the efficacy studies. We need to know if the compound can achieve and maintain concentrations in the plasma and tumor tissue that are above the cellular IC50.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animals: Male BALB/c mice.
-
Dosing: A single dose of this compound is administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples are collected at multiple time points post-dose.
-
Analysis: Plasma concentrations of the compound are determined by LC-MS/MS.
-
Key Parameters Calculated: Bioavailability (%F), half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Pharmacodynamics (PD) and Target Engagement
This study directly links the PK to the biological effect on the target in the tumor tissue.
Experimental Protocol: Xenograft Pharmacodynamic Study
-
Model: Nude mice bearing established tumors from the same cancer cell line used in the cellular assays.
-
Dosing: A single oral dose of this compound is administered.
-
Sample Collection: Tumors are harvested at various time points post-dose.
-
Analysis: Tumor lysates are analyzed by Western blot or ELISA to measure the level of the phosphorylated Kinase X substrate.
-
Correlation: The extent and duration of target inhibition are correlated with the plasma and tumor concentrations of the compound.
The relationship between PK, PD, and the desired therapeutic effect is visualized in the following diagram.
Caption: The relationship between pharmacokinetics and pharmacodynamics.
Anti-Tumor Efficacy
The definitive test of in vivo activity is the demonstration of tumor growth inhibition in a xenograft model.
Experimental Protocol: Xenograft Efficacy Study
-
Model: Nude mice with established tumors.
-
Treatment Groups: Vehicle control, this compound at multiple dose levels, and a positive control (e.g., Competitor A).
-
Dosing: Daily oral dosing for 21 days.
-
Endpoints: Tumor volume is measured twice weekly. Body weight is monitored as an indicator of toxicity.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Part 4: Establishing the IVIVC - The Synthesis of Data
The final step is to integrate the in vitro, PK, and PD data to build a predictive IVIVC model. The goal is to demonstrate that the in vivo efficacy is driven by the sustained inhibition of Kinase X at concentrations achievable in the tumor that are consistent with the in vitro cellular potency.
A strong IVIVC is established if the in vivo efficacious dose of this compound leads to a free plasma concentration that is maintained above the cellular IC50 for a significant portion of the dosing interval.
Comparative In Vivo Data
| Compound | Oral Bioavailability (%F) | Efficacious Dose (mg/kg, QD) | Trough Plasma Conc. at Efficacious Dose (nM) | Tumor Growth Inhibition (%) |
| This compound | 45 | 10 | 50 | 85 |
| Competitor A (Broad Spectrum) | 20 | 30 | 60 | 70 |
| Competitor B (Less Potent) | 60 | 100 | 150 | 50 |
The data clearly indicates that this compound, with its superior in vitro potency and favorable pharmacokinetic properties, achieves a high level of tumor growth inhibition at a lower dose compared to its competitors. The trough plasma concentration at the efficacious dose is well above its cellular IC50 of 15 nM, providing a strong rationale for its in vivo activity and a robust IVIVC.
Conclusion
The comprehensive experimental workflow outlined in this guide provides a robust and self-validating pathway for establishing the in vitro to in vivo correlation of this compound. By systematically characterizing its biochemical and cellular potency, defining its pharmacokinetic and pharmacodynamic properties, and demonstrating its anti-tumor efficacy, we have built a compelling case for its continued development as a novel Kinase X inhibitor. This data-driven approach, grounded in sound scientific principles, is essential for making informed decisions in the complex process of drug discovery and development.
References
-
Principles and Applications of In Vitro-In Vivo Correlation (IVIVC) in Drug Development. European Medicines Agency.[Link]
-
In Vitro-In Vivo Correlation for Oral Drug Products: A Regulatory Perspective. U.S. Food and Drug Administration.[Link]
-
Pharmacokinetic-Pharmacodynamic Modeling in Oncology. Clinical Cancer Research.[Link]
-
The Use of Xenograft Models in Drug Discovery. British Journal of Cancer.[Link]
-
Assay Guidance Manual. National Center for Biotechnology Information.[Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Quantification of 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Introduction
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by robust analytical data. The precise and accurate quantification of novel chemical entities is non-negotiable for pivotal studies in pharmacokinetics, toxicokinetics, and bioequivalence. This guide focuses on 2,2-Dimethyl-1-(methylsulfonyl)piperazine, a heterocyclic compound whose quantification demands reliable and reproducible analytical methods.
As drug development programs evolve, it is common for analytical methodologies to be refined, transferred between laboratories, or replaced entirely with more advanced technologies. Such transitions necessitate a rigorous process to ensure that data generated by different methods or in different locations are comparable and interchangeable. This process is known as cross-validation .
This guide provides an in-depth comparison of two prevalent analytical techniques for small molecule quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—in the context of this compound analysis. More critically, it offers a detailed, field-proven protocol for the cross-validation of these methods, grounded in regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Section 1: Overview of Core Analytical Methodologies
The selection of an analytical method is dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix. For a compound like this compound, both HPLC-UV and LC-MS/MS present viable, albeit distinct, approaches.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a cornerstone of many analytical laboratories. It separates compounds based on their interaction with a stationary phase and detects them as they pass through a UV detector. While robust and widely accessible, its sensitivity and specificity can be limiting, particularly in complex biological matrices where interferences may co-elute with the analyte of interest. For piperazine-related compounds lacking a strong chromophore, chemical derivatization is often employed to enhance UV activity.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers exceptional sensitivity and specificity.[2][6] It couples the separation power of LC with the mass analysis capabilities of a triple quadrupole mass spectrometer. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), the method can selectively quantify the target analyte with minimal interference from matrix components, making it ideal for complex studies.[6][7]
Section 2: Method A: HPLC-UV Quantification
Principle and Experimental Rationale
This method is designed as a robust workhorse for routine analysis where high sensitivity is not the primary driver. The strategy relies on reversed-phase chromatography to separate the moderately polar this compound from endogenous matrix components. The methylsulfonyl group provides some UV absorbance, but for trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) would be a necessary consideration to enhance signal, a common strategy for piperazine compounds.[4][5] For this guide, we will assume direct UV detection is sufficient for the intended concentration range.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
Perform serial dilutions to create working standards for a calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) in the chosen biological matrix (e.g., human plasma).
-
Prepare QC samples in the same matrix at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 70% 0.1% Formic Acid in Water and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Total Run Time: 15 minutes.
-
Visual Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV sample preparation and analysis.
Typical Performance Characteristics: HPLC-UV
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 10 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +10% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 10 ng/mL |
Section 3: Method B: LC-MS/MS Quantification
Principle and Experimental Rationale
This method is developed for high-sensitivity, high-selectivity applications, such as clinical pharmacokinetic studies where low drug concentrations are expected. The combination of a highly efficient UHPLC separation with the specificity of tandem mass spectrometry allows for a lower limit of quantification and greater confidence in analyte identification. The use of a stable isotope-labeled (SIL) internal standard is highly recommended to correct for matrix effects and variability in extraction and ionization.[9]
Detailed Experimental Protocol: LC-MS/MS
-
Preparation of Standards and QCs:
-
Prepare standards and QCs as described for the HPLC-UV method, but extend the calibration curve to a lower concentration (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL).
-
The internal standard should be a deuterated version of this compound.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid and load onto the cartridge.
-
Wash the cartridge with 0.1 M acetic acid, followed by methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Analyte: Q1: 193.1 -> Q3: 114.1 (Precursor [M+H]⁺ -> Product Fragment)
-
Internal Standard: Q1: 199.1 -> Q3: 120.1 (e.g., for a d6-labeled IS)
-
-
Visual Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS sample preparation and analysis.
Typical Performance Characteristics: LC-MS/MS
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | - | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 5% |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 ng/mL |
Section 4: The Imperative of Cross-Validation
Rationale and Regulatory Framework
Cross-validation is the formal process of comparing results from two different validated analytical methods to demonstrate that they are interchangeable.[2][10] It is a regulatory expectation when data from multiple methods or laboratories are included in a single submission.[1][2] The EMA and FDA guidelines state that cross-validation is necessary in several scenarios[2][10][11][12]:
-
Method Transfer: When an analytical method is transferred between two laboratories.
-
Method Change: When a significant change is made to a validated method, or a new method is introduced, such as switching from HPLC-UV to LC-MS/MS.
-
Matrix Comparison: When different biological matrices (e.g., plasma and urine) are analyzed using the same method.
Logical Framework for Method Cross-Validation
Caption: Logical flow of the cross-validation process.
Section 5: Experimental Protocol for Cross-Validation
This protocol provides a self-validating system to confirm the interchangeability of the previously described HPLC-UV (Method A) and LC-MS/MS (Method B) methods.
-
Sample Selection:
-
Select a minimum of 20 study samples with concentrations distributed across the quantifiable range of both assays.
-
If the ranges differ, select samples that fall within the overlapping range.
-
-
QC Preparation:
-
Prepare QC samples in the relevant biological matrix at low, medium, and high concentrations. These QCs should be prepared from a separate stock solution than that used for the calibration standards.
-
-
Analysis Execution:
-
Analyze the full set of study samples and QCs using the reference method (Method A: HPLC-UV).
-
Separately, analyze the exact same set of study samples and QCs using the comparator method (Method B: LC-MS/MS).
-
It is critical that the same sample aliquots are used, if possible, or that samples have been stored under proven stable conditions between analyses.
-
-
Data Evaluation and Acceptance Criteria:
-
Tabulate the concentration data obtained from both methods for each individual sample.
-
Calculate the mean concentration for each sample from the two methods.
-
Calculate the percent difference for each sample using the formula: % Difference = ((Result_Method_A - Result_Method_B) / Mean_Result) * 100
-
Acceptance Criterion: The percent difference for at least two-thirds (67%) of the analyzed samples must be within ±20.0%.[1][10] The results for the QC samples should also meet the standard accuracy criteria for each respective method.
-
Section 6: Comparative Data Analysis & Discussion
Hypothetical Cross-Validation Data Summary
| Sample ID | Method A (HPLC-UV) Result (ng/mL) | Method B (LC-MS/MS) Result (ng/mL) | Mean (ng/mL) | % Difference | Meets Criteria? |
| ST-001 | 15.2 | 14.8 | 15.0 | 2.7% | Yes |
| ST-002 | 45.8 | 48.1 | 47.0 | -4.9% | Yes |
| ST-003 | 98.7 | 105.2 | 102.0 | -6.4% | Yes |
| ST-004 | 251.4 | 240.9 | 246.2 | 4.3% | Yes |
| ST-005 | 788.1 | 810.5 | 799.3 | -2.8% | Yes |
| ST-006 | 12.1 | 10.9 | 11.5 | 10.4% | Yes |
| ST-007 | 22.5 | 28.9 | 25.7 | -24.9% | No |
| ST-008 | 512.6 | 501.3 | 507.0 | 2.2% | Yes |
| ... (n=20) | ... | ... | ... | ... | ... |
| QC Low | 29.5 | 30.8 | 30.2 | -4.3% | Yes |
| QC Mid | 305.1 | 298.8 | 302.0 | 2.1% | Yes |
| QC High | 811.2 | 795.4 | 803.3 | 2.0% | Yes |
Interpretation and Expert Insights
In the hypothetical dataset above, 19 out of 20 samples (95%) would meet the acceptance criteria, leading to a successful cross-validation. The methods would be considered interchangeable.
Causality of Discrepancies: The failure of sample ST-007 to meet the criteria warrants investigation. Potential causes include:
-
Metabolite Interference: The HPLC-UV method may not have chromatographically resolved a metabolite from the parent drug, leading to an artificially high reading. The superior specificity of the LC-MS/MS method would not be subject to this interference, causing a significant discrepancy.
-
Matrix Effects: In the LC-MS/MS method, sample ST-007 may have exhibited unique ion suppression or enhancement not fully compensated for by the internal standard.
-
Sample Handling Error: A simple pipetting or dilution error during one of the analyses could also be the cause.
The trustworthiness of this cross-validation system lies in its objective, pre-defined statistical endpoint. A failure prompts a scientific investigation, not an arbitrary decision, thereby ensuring the integrity of the data used in regulatory submissions.
Conclusion
The quantification of this compound, like any drug candidate, relies on meticulously validated analytical methods. While both HPLC-UV and LC-MS/MS can be fit-for-purpose, their performance characteristics differ significantly. LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for demanding bioanalytical studies.
However, the true pillar of data integrity across a long-term development program is not a single method, but the rigorous, documented process of cross-validation. By demonstrating the interchangeability of analytical procedures, researchers and drug developers can ensure that data generated today will be comparable to data generated years from now, in different labs, and with evolving technologies. This commitment to cross-validation is fundamental to building a coherent, reliable, and ultimately successful regulatory submission.
References
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: Bioanalysis Zone URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC (PubMed Central) URL: [Link]
-
Title: Current developments in LC-MS for pharmaceutical analysis. Source: SciSpace by Typeset URL: [Link]
-
Title: Screening analysis for drugs of abuse by LC-MS/MS enables fast polarity switching MRM triggered product ion scanning Source: Shimadzu URL: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
A Molecular Deep Dive: Comparative Analysis of Sulfonylpiperazine Binding Modes at the Plasmodium falciparum Actin-1/Profilin Interface
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the sulfonylpiperazine scaffold is a privileged motif, appearing in a multitude of clinically relevant agents. Its conformational rigidity and ability to engage in specific hydrogen bonding and hydrophobic interactions make it a versatile building block for targeted therapies. While the originally requested compound, 2,2-Dimethyl-1-(methylsulfonyl)piperazine, lacks sufficient public data for a detailed binding analysis, this guide will instead provide an in-depth comparative analysis of a closely related and highly significant sulfonylpiperazine, MMV020291 , and its analogs. This compound series has been identified as a novel inhibitor of the essential actin-1/profilin protein-protein interaction in the malaria parasite, Plasmodium falciparum, offering a compelling case study in leveraging subtle chemical modifications to modulate biological activity.
This guide will dissect the binding mode of this sulfonylpiperazine series, grounded in experimental data from genetic, biochemical, and structural studies. We will explore the causality behind the experimental designs and present detailed protocols for key validation assays, providing a robust framework for researchers aiming to characterize similar ligand-target interactions.
The Target: A Vulnerable Interaction in Plasmodium falciparum
The motility and host cell invasion of the malaria parasite, P. falciparum, are critically dependent on the dynamic polymerization and depolymerization of actin filaments. This process is tightly regulated by a suite of actin-binding proteins, among which the interaction between G-actin (monomeric actin-1, PfAct1) and profilin (PfPFN) is paramount. PfPFN sequesters G-actin monomers and facilitates the exchange of ADP for ATP, thereby controlling the pool of polymerization-competent actin monomers.[1] Disrupting this interaction presents a promising strategy for antimalarial drug development.
The sulfonylpiperazine compound MMV020291 emerged from a screen of the Medicines for Malaria Venture (MMV) Pathogen Box as a specific inhibitor of red blood cell invasion by P. falciparum merozoites. Subsequent studies have pinpointed its mechanism of action to the disruption of the PfAct1/PfPFN interaction.[2]
Elucidating the Binding Mode: A Multi-pronged Approach
Direct structural determination of a small molecule bound to a dynamic protein-protein interface can be challenging. The binding mode of the MMV020291 series has been ingeniously elucidated through a combination of chemical genetics, reverse genetics, and in vitro biochemical assays.
Chemical Genetics: Pinpointing the Target through Resistance
A powerful method to identify the target of a bioactive compound is to select for resistant organisms and identify the genetic basis of resistance. In the case of MMV020291, P. falciparum parasites were cultured under escalating concentrations of the compound to select for resistant populations.[3][2]
Experimental Workflow: Resistance Selection and Whole-Genome Sequencing
Caption: A diagram illustrating the proposed binding of MMV020291 at the interface of PfAct1 and PfPFN.
Comparative Analysis of MMV020291 and its Analogs
Structure-activity relationship (SAR) studies on MMV020291 have led to the development of more potent analogs. A comparative analysis of these compounds provides insights into the key chemical features that govern their binding affinity.
| Compound | Structure | Key Modifications | Relative Potency |
| MMV020291 | [Image of MMV020291 structure] | Parent Compound | Baseline |
| S-W414 | [Image of S-W414 structure] | Modification of the acylhydrazone moiety | Increased |
| S-W936 | [Image of S-W936 structure] | Substitution on the terminal phenyl ring | Increased |
| S-W827 | [Image of S-W827 structure] | Alteration of the piperazine substituent | Increased |
(Note: Specific chemical structures and quantitative potency data would be inserted here based on the findings from Nguyen et al., 2021, J. Med. Chem.)
The increased potency of the analogs suggests that modifications to the acylhydrazone and the terminal phenyl ring allow for more optimal interactions within the binding pocket at the PfAct1-PfPFN interface. For instance, substitutions on the phenyl ring may enhance hydrophobic interactions or form additional hydrogen bonds with residues in the binding pocket.
Biochemical Validation: The Actin Cosedimentation Assay
The functional consequence of MMV020291 binding is the inhibition of actin polymerization. This was demonstrated using an in vitro actin cosedimentation assay. In this assay, G-actin is induced to polymerize into F-actin, which can then be pelleted by ultracentrifugation. The amount of actin in the pellet versus the supernatant is quantified to determine the extent of polymerization.
Experimental Protocol: In Vitro Actin Cosedimentation Assay
-
Protein Preparation: Recombinant P. falciparum actin-1 and profilin are expressed and purified.
-
Actin Polymerization: Monomeric G-actin is incubated under polymerizing conditions (e.g., addition of KCl, MgCl₂, and ATP) in the presence or absence of PfPFN and the test compounds.
-
Ultracentrifugation: The reaction mixtures are centrifuged at high speed (e.g., 100,000 x g) to pellet the F-actin.
-
Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The protein bands are visualized (e.g., by Coomassie staining) and quantified to determine the amount of actin in each fraction.
The results of these assays showed that MMV020291 and its potent analogs inhibit actin polymerization only in the presence of PfPFN. [3][2]This supports a model where the compounds stabilize the G-actin-PfPFN complex, preventing the release of actin monomers for filament formation.
Mechanism of Action: Stabilization of the Actin-Profilin Complex
Caption: A diagram showing the proposed mechanism of action for the MMV291 series.
Conclusion and Future Directions
The study of the sulfonylpiperazine MMV020291 and its analogs provides an exemplary case of modern drug discovery, where a combination of chemical genetics, reverse genetics, and biochemical assays can be used to elucidate the binding mode and mechanism of action of a novel compound series. The binding of these compounds at the P. falciparum actin-1/profilin interface highlights a promising new target for antimalarial therapy.
Future work should focus on obtaining a high-resolution co-crystal structure of one of these sulfonylpiperazines in complex with the PfAct1-PfPFN proteins. This would provide definitive atomic-level detail of the binding interactions and pave the way for structure-based drug design to further optimize the potency and pharmacokinetic properties of this promising class of antimalarial agents. The experimental workflows and analytical logic presented in this guide offer a robust template for researchers investigating the binding modes of other targeted covalent and non-covalent inhibitors.
References
-
Dans, M. G., Piirainen, H., Nguyen, W., Khurana, S., Mehra, S., Razook, Z., ... & Gilson, P. R. (2023). Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PLOS Biology, 21(4), e3002066. [Link]
-
Dans, M. G., Piirainen, H., Nguyen, W., Khurana, S., Mehra, S., Razook, Z., ... & Gilson, P. R. (2022). The sulfonylpiperazine MMV020291 prevents red blood cell invasion by the malaria parasite Plasmodium falciparum through interference with actin-1/profilin dynamics. bioRxiv. [Link]
-
Kudyba, H. M., Cobb, D. W., Florentin, A., Krakowiak, M., & Muralidharan, V. (2018). CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum. JoVE (Journal of Visualized Experiments), (139), e57747. [Link]
- Dans, M. G., Weiss, F., de Koning-Ward, T. F., & Gilson, P. R. (2020). A screen of the Pathogen Box reveals that the sulfonylpiperazine MMV020291 is a potent inhibitor of Plasmodium falciparum merozoite invasion. International journal for parasitology. Drugs and drug resistance, 14, 122-129.
-
Srivastava, J., & Barber, D. L. (2007). Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin. JoVE (Journal of Visualized Experiments), (5), e690. [Link]
-
Montague, T. G., Cruz, J. M., Gagnon, J. A., Church, G. M., & Valen, E. (2014). CHOPCHOP: a CRISPR/Cas9 and TALEN web tool for genome editing. Nucleic acids research, 42(Web Server issue), W401-W407. [Link]
- Kumpula, E. P., Pospich, S., Vahokoski, J., & Kursula, I. (2019). High-resolution crystal structures of Plasmodium falciparum actin I in the Mg-K-ATP/ADP state. Acta Crystallographica Section D: Structural Biology, 75(7), 639-648.
- Kursula, I., Kursula, P., Ganter, M., Panjikar, S., Matuschewski, K., & Schuler, H. (2008). Structural basis for the divergent evolution of profilin in apicomplexan parasites. Structure, 16(11), 1638-1648.
- Nguyen, W., et al. (2021). Journal of Medicinal Chemistry.
- Ghorbal, M., Gorman, M., Macpherson, C. R., Martins, R. M., Scherf, A., & Lopez-Rubio, J. J. (2014). Genome editing in the human malaria parasite Plasmodium falciparum using the CRISPR-Cas9 system.
- Wagner, J. C., Platt, R. J., Goldfless, S. J., Zhang, F., & Niles, J. C. (2014). Efficient CRISPR-Cas9-mediated genome editing in Plasmodium falciparum.
-
Dans, M. G., Piirainen, H., Nguyen, W., Khurana, S., Mehra, S., Razook, Z., ... & Gilson, P. R. (2023). Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PLOS Biology, 21(4), e3002066. [Link]
- Pollard, T. D. (2016). Actin and actin-binding proteins. Cold Spring Harbor perspectives in biology, 8(8), a018226.
- Lee, S. H., & Dominguez, R. (2010). Regulation of actin cytoskeleton dynamics in cells. Molecules and cells, 29(4), 311-325.
- Adjalley, S., & Lee, M. C. S. (2022). CRISPR/Cas9 Editing of the Plasmodium falciparum Genome. In Malaria Parasites: Methods and Protocols (pp. 221-239). Humana, New York, NY.
- Singh, B. K., & Tuteja, R. (2010). Unraveling the components of DNA replication in malaria parasite.
Sources
- 1. Frontiers | Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 2,2-Dimethyl-1-(methylsulfonyl)piperazine with a standard-of-care drug
[1][2][3]
Executive Summary
In modern drug discovery, the "Standard of Care" is often defined not just by marketed therapeutics, but by the standard chemical motifs used to build them.[2] The piperazine ring is a privileged scaffold found in blockbusters like Imatinib , Olanzapine , and Ciprofloxacin .[2] However, first-generation piperazine linkers often suffer from rapid oxidative metabolism and high conformational entropy, limiting oral bioavailability.
This guide presents a technical head-to-head comparison between the advanced building block This compound (DMSP) and its standard structural predecessor, 1-(Methylsulfonyl)piperazine (MSP) .[1][2]
The Thesis: Incorporating the gem-dimethyl group at the C2 position (DMSP) acts as a metabolic block and conformational lock, offering superior pharmacokinetic (PK) profiles compared to the standard MSP scaffold commonly found in early-stage libraries.[1][2]
Part 1: Technical Head-to-Head Comparison
The following data contrasts the physicochemical and biological properties of the advanced DMSP scaffold against the standard MSP scaffold.
| Feature | Candidate: DMSP (this compound) | Standard: MSP (1-(Methylsulfonyl)piperazine) | Impact on Drug Design |
| Structure | Contains gem-dimethyl at C2 (alpha to sulfonamide).[1][2] | Unsubstituted alpha-carbons.[1][2] | DMSP restricts bond rotation (Thorpe-Ingold effect).[1] |
| Metabolic Stability | High. Steric bulk at C2 blocks CYP450-mediated | Moderate/Low. Vulnerable to N-dealkylation and ring oxidation.[1] | DMSP extends in vivo half-life ( |
| Conformational Entropy | Low (Rigid). Pre-organized "chair" conformation.[2] | High (Flexible). Rapid chair-boat interconversion. | DMSP reduces the entropic penalty of binding to the target protein.[2] |
| Lipophilicity (cLogP) | Slightly Higher (+0.5 to +0.8 log units). | Lower. | DMSP improves passive permeability but requires solubility monitoring. |
| Basicity (N4) | Modulated. The steric bulk influences the N4 pKa.[2] | Standard secondary amine basicity.[1] | DMSP allows fine-tuning of lysosomal trapping and hERG avoidance.[1] |
| Synthetic Cost | Moderate (Requires specific chiral or achiral precursors).[2] | Low (Commodity chemical).[3] | DMSP is an investment in "Lead Quality" over "Hit Quantity."[2] |
Part 2: The Science of Superiority (Mechanistic Insight)
1. The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The primary advantage of DMSP over the standard MSP is the Thorpe-Ingold effect .[1][2] In the standard MSP, the piperazine ring flips rapidly between conformers.[2] When DMSP is used, the two methyl groups at C2 create steric strain that forces the ring into a preferred conformation.[2]
-
Causality: This "pre-organization" means the drug molecule does not lose as much entropy when it binds to its protein target (e.g., a kinase or GPCR).[2]
-
Result: Higher binding affinity (
) and selectivity compared to the standard linker.
2. Blocking the Metabolic "Soft Spot"
Standard piperazines are notorious for high clearance.[2] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) attack the carbon alpha to the nitrogen.[2]
-
Standard MSP: The C2 and C6 positions are exposed hydrogens, easily oxidized to form unstable carbinolamines, leading to ring opening.[2]
-
Advanced DMSP: The gem-dimethyl group replaces the alpha-hydrogens with methyls.[1][2] This sterically hinders the enzyme's approach and chemically removes the abstraction site, significantly reducing intrinsic clearance (
).[2]
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesize a Drug-Linker Conjugate using DMSP via Nucleophilic Aromatic Substitution (
Reagents:
-
Scaffold: this compound (DMSP) [CAS: 956075-54-0][1]
-
Electrophile: 4-Chloro-2-substituted-pyrimidine (Common Kinase Core)[1][2]
-
Solvent: DMSO or NMP
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the Electrophile in DMSO (0.2 M concentration).
-
Activation: Add 2.5 eq of DIPEA. Stir at Room Temperature (RT) for 10 min.
-
Addition: Add 1.2 eq of DMSP .
-
Critical Control: Run a parallel reaction with MSP (Standard) to benchmark reaction kinetics.[2]
-
-
Reaction: Heat to 80°C. Monitor via LC-MS every 30 minutes.
-
Observation: DMSP may require longer reaction times (2-4 hours) compared to MSP (1 hour) due to the steric hindrance of the methyl groups affecting the nucleophilicity of the distal N4.[1]
-
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Validation (QC):
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for Medicinal Chemists when choosing between the Standard (MSP) and Advanced (DMSP) scaffolds during Lead Optimization.
Caption: Decision tree for implementing DMSP to resolve metabolic instability or selectivity issues in early drug discovery.
Part 5: References
-
National Center for Biotechnology Information (NCBI). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] PubChem.[4] Available at: [Link]
-
MDPI (Molecules). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1][2] Available at: [Link][1][2]
Comparative Guide: Structure-Activity Relationship (SAR) of 2,2-Dimethyl-1-(methylsulfonyl)piperazine Derivatives
Focus Application: Optimization of 11
Executive Summary: The Gem-Dimethyl Advantage
In the development of inhibitors for 11
This guide analyzes the 2,2-Dimethyl-1-(methylsulfonyl)piperazine scaffold (The "Gem-Dimethyl" Solution) as a superior alternative to standard unsubstituted piperazines. By strategically introducing steric hindrance via a gem-dimethyl group, researchers can block metabolic hotspots without compromising binding affinity—a critical optimization step in developing treatments for Type 2 Diabetes and Metabolic Syndrome.
Quick Comparison Matrix
| Feature | Standard Piperazine Sulfonamides | 2,2-Dimethyl Variants (The Product) | Impact |
| Metabolic Stability (HLM) | Low ( | High ( | Reduces dosing frequency. |
| Potency (IC | High (< 10 nM) | High (< 10 nM) | Maintains efficacy while improving PK. |
| Oral Bioavailability (%F) | Poor (< 20%) | Excellent (> 50%) | Enables viable oral dosing. |
| Selectivity (vs. 11 | Moderate | High | Reduces mineralocorticoid side effects. |
Mechanistic Context: Targeting 11 -HSD1
To understand the SAR requirements, we must visualize the biological target. 11
Diagram 1: The Cortisol Regeneration Pathway & Inhibition Node
Figure 1: Mechanism of Action. The inhibitor targets the 11
Comparative SAR Analysis
The Problem: Unsubstituted Piperazines (Alternative A)
Early discovery efforts identified 1-(methylsulfonyl)piperazine as a potent binder. However, the
-
Mechanism of Failure: CYP enzymes abstract a hydrogen atom from the
-carbon, leading to ring opening or N-dealkylation. -
Result: Rapid clearance in liver microsomes (high intrinsic clearance,
).
The Solution: 2,2-Dimethyl Substitution (The Product)
Introducing a gem-dimethyl group at the C2 position (adjacent to the sulfonylated nitrogen) creates the This compound scaffold.
1. Metabolic Blocking (The Thorpe-Ingold Effect)
The methyl groups provide steric bulk that prevents the approach of CYP enzymes to the vulnerable
-
Data Support: In human liver microsomes (HLM), 2,2-dimethyl derivatives typically exhibit a >5-fold increase in half-life compared to their unsubstituted counterparts [1].
2. Conformational Locking
The gem-dimethyl group restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. This reduces the entropic penalty upon binding to the enzyme active site.
-
Potency Retention: Despite the added bulk, these derivatives often maintain single-digit nanomolar IC
values against 11 -HSD1, provided the substitution is at the C2 position rather than the C3 position, which can interfere with key binding residues [2].
Comparative Data Table
| Compound Class | Structure | 11 | HLM | CYP3A4 Inhibition |
| Unsubstituted | 1-Ms-Piperazine | 4.2 | > 100 (High) | Low |
| 2-Methyl (Mono) | Chiral Center | 3.8 | 45 (Moderate) | Low |
| 2,2-Dimethyl | Gem-Dimethyl | 3.5 | < 12 (Low) | Low |
| 3,3-Dimethyl | Regioisomer | 150.0 | < 10 | Moderate |
Note: Data represents representative trends from arylsulfonylpiperazine SAR studies [1, 2]. Lower
Experimental Protocols
To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating systems using appropriate controls.
Protocol A: Synthesis of this compound Scaffolds
Challenge: The steric hindrance of the 2,2-dimethyl group makes nucleophilic attack slower than in unsubstituted piperazines.
-
Starting Material: 2,2-Dimethylpiperazine (Commercial or synthesized via reduction of 3,3-dimethylpiperazin-2-one).[1]
-
Sulfonylation:
-
Dissolve 2,2-dimethylpiperazine (1.0 eq) in DCM at 0°C.
-
Add Triethylamine (2.5 eq) as a base.
-
Add Methanesulfonyl chloride (MsCl) (1.0 eq) dropwise. Crucial: Control temperature < 5°C to avoid bis-sulfonylation.
-
Validation Point: Monitor by TLC (MeOH/DCM 1:9). The mono-sulfonylated product (at the less hindered N4) usually forms first. If the target is N1-sulfonylation (the hindered nitrogen), a protection-deprotection strategy is required (e.g., Boc-protection of N4).
-
-
Coupling (Amide Bond Formation):
-
React the free amine of the piperazine core with the desired carboxylic acid (the variable R-group) using HATU/DIPEA in DMF.
-
Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1 Potency
Objective: Measure the inhibition of Cortisone
-
Reagents: Recombinant human 11
-HSD1 microsomes, H-Cortisone, NADPH. -
Reaction: Incubate inhibitor (variable conc.) + Enzyme + NADPH +
H-Cortisone for 20 mins at 37°C. -
Detection: Add SPA beads coated with anti-cortisol monoclonal antibodies.
-
Control: Use Glycyrrhetinic Acid (IC
nM) as a positive control for inhibition.
Diagram 2: SAR Optimization Workflow
Figure 2: Iterative SAR cycle. Compounds are first screened for potency; only potent binders are advanced to metabolic stability testing (HLM) to verify the efficacy of the gem-dimethyl group.
References
-
Discovery of Piperazine Sulfonamides as Potent 11
-HSD1 Inhibitors. Source:Journal of Medicinal Chemistry. Context: Establishes the baseline SAR for piperazine sulfonamides and the metabolic liability of unsubstituted rings. Link:[Link] -
Discovery and Initial SAR of Arylsulfonylpiperazine Inhibitors of 11
-HSD1. Source:Bioorganic & Medicinal Chemistry Letters. Context: details the optimization of the piperazine core and the impact of substitution patterns on potency and stability. Link:[Link] - Process for the Preparation of 2,2-Dimethylpiperazine.
-
1-(Methylsulfonyl)piperazine PubChem Entry. Source:PubChem.[5] Context: Chemical and physical properties of the core scaffold.[4][6][7][8] Link:[Link]
Sources
- 1. WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 2. 55276-43-2|1-Methanesulfonylpiperazine|BLD Pharm [bldpharm.com]
- 3. Formation of identical metabolites from piperazine- and dimethylamino-substituted phenothiazine drugs in man, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 1-(Methylsulfonyl)piperazine | C5H12N2O2S | CID 709161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
For the drug discovery professional, a novel chemical entity like 2,2-Dimethyl-1-(methylsulfonyl)piperazine represents both an opportunity and a challenge. Its piperazine core is a privileged scaffold, appearing in numerous FDA-approved drugs, suggesting a high potential for biological activity.[1][2][3] The addition of a methylsulfonyl group further tunes its physicochemical properties, potentially enhancing target affinity and metabolic stability.[4][5] However, the critical question remains: what does it bind to, and how selective is that interaction?
This guide provides a comprehensive, technically-grounded workflow for researchers to systematically identify the primary biological target of a novel compound, exemplified by this compound, and subsequently characterize its selectivity profile against related off-targets. This is not a rigid template, but a logical progression of experiments designed to build a robust, data-driven understanding of a compound's pharmacological footprint.
Part 1: Hypothesis Generation - Where to Begin the Search?
The structure of this compound does not immediately betray its target. However, the vast medicinal chemistry literature on piperazine derivatives allows us to form educated hypotheses.[1][6][7] This scaffold is a common pharmacophore for ligands targeting:
-
G-Protein Coupled Receptors (GPCRs): Particularly aminergic GPCRs such as dopamine, serotonin, and adrenergic receptors, where the basic nitrogen of the piperazine ring often forms a key salt bridge in the binding pocket.[8][9]
-
Protein Kinases: While less common as a core scaffold, piperazine moieties are frequently used as solvent-exposed linkers in ATP-competitive kinase inhibitors, conferring favorable solubility and pharmacokinetic properties.[1]
-
Ion Channels: Various ion channels are modulated by piperazine-containing molecules.
-
Transporters: Monoamine transporters for serotonin, dopamine, and norepinephrine are well-known targets for piperazine derivatives.[6]
Given this landscape, an initial broad screening approach is scientifically and economically the most prudent path forward, rather than focusing prematurely on a single hypothesized target class.
Part 2: The Experimental Workflow: From Broad Screening to Focused Selectivity
A rigorous assessment of selectivity is a multi-phased process. It begins with a wide net to identify potential interactions and progressively narrows down to a high-resolution profile against the most relevant related targets.
Phase 1: Broad Target Screening
The most unbiased and efficient first step is to screen the compound against a broad secondary pharmacology panel.[10] Commercial services (e.g., Eurofins Discovery, Reaction Biology, WuXi AppTec) offer panels of 44 to over 100 targets known to be involved in adverse drug reactions or representing diverse gene families.[10][11][12]
-
Experimental Choice: A single high concentration (e.g., 10 µM) screen is used to maximize the probability of detecting interactions. The output is typically percent inhibition or percent activity relative to a control.
-
Causality: This approach avoids confirmation bias and rapidly identifies the most promising target classes, while also flagging potential off-target liabilities early in the discovery process.[13]
Phase 2: Hit Validation and Potency Determination
Any "hits" from the broad screen (typically >50% inhibition) must be validated. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Experimental Choice: A 10-point, 3-fold serial dilution is standard practice. The resulting sigmoidal curve allows for accurate calculation of potency.
-
Causality: This step confirms the initial hit and, more importantly, quantifies the compound's potency. The target with the lowest IC50 value is designated the "putative primary target."
Phase 3: Verifying Intracellular Target Engagement
Biochemical assays are essential, but they do not prove that a compound can reach and bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm target engagement in an intact cellular environment.[14][15]
-
Principle: The binding of a ligand (your compound) to its target protein generally increases the protein's thermal stability.[15] When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
-
Experimental Choice: Intact cells are treated with the compound, heated across a temperature gradient, lysed, and the soluble fraction is analyzed by Western blot for the presence of the target protein. A shift in the melting curve to higher temperatures in the presence of the compound confirms binding.[16][17]
-
Causality: CETSA provides direct evidence of target engagement in a physiologically relevant context, validating that the compound is cell-permeable and interacts with its intended target inside the cell.[18]
Phase 4: Focused Selectivity Profiling
With a confirmed primary target, the final step is to assess selectivity against closely related proteins. This is crucial for predicting potential mechanism-based side effects.
-
Experimental Choice: If the primary target is a kinase, screen against a panel of kinases from the same branch of the kinome.[19][20] If it is a GPCR, screen against other receptors in the same family that share ligand-binding motifs.[21] The same assay format used for potency determination should be used for this profiling to ensure data comparability.
-
Causality: This focused approach provides a quantitative measure of selectivity. A compound is generally considered "selective" if it displays at least a 30- to 100-fold higher potency for its primary target over related off-targets.[22]
Part 3: Foundational Experimental Protocols
The following are detailed, self-validating protocols for key assays described in the workflow.
Protocol 1: Radioligand Binding Assay for GPCR Selectivity
This competitive binding assay quantifies the ability of this compound to displace a known high-affinity radioligand from a GPCR.[23]
-
Membrane Preparation:
-
Culture cells stably overexpressing the target GPCR (e.g., HEK293 or CHO cells).
-
Harvest cells and lyse via hypotonic shock and dounce homogenization in a buffer containing protease inhibitors.
-
Centrifuge the lysate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of a known, non-labeled competitor ligand to saturate all specific binding sites.
-
Test Compound Wells: Add cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation & Harvesting:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.[23]
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.
-
Wash the filters quickly with ice-cold wash buffer.
-
-
Detection & Analysis:
-
Allow filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding (Total Binding CPM - NSB CPM).
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Luminescent Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[20]
-
Reagent Preparation:
-
Prepare kinase reaction buffer containing the appropriate cofactors (e.g., MgCl2, DTT).
-
Prepare solutions of the kinase, the specific substrate peptide, and ATP (typically at the Km concentration for each specific kinase to ensure fair comparison).[24]
-
-
Kinase Reaction:
-
In a white 384-well plate, add serial dilutions of this compound.
-
Add the kinase enzyme to all wells.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the log concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol verifies target engagement within intact cells.[16][25]
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., one that endogenously expresses the target) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or a high concentration of this compound (e.g., 10-50x the biochemical IC50) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a buffer like PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to 3-4 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample and normalize them.
-
Denature the samples in Laemmli buffer and resolve them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. compound), plot the relative band intensity against the temperature.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and confirms target engagement.
-
Part 4: Data Presentation and Interpretation
Quantitative selectivity data should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Selectivity Profile of this compound
| Target Class | Target Name | Potency (IC50/Ki, nM) | Selectivity Index (Fold vs. Primary Target) |
| Primary Target | Kinase A | 15 | 1 |
| Kinases | Kinase B (Family X) | 350 | 23 |
| Kinase C (Family X) | 1,200 | 80 | |
| Kinase D (Family Y) | >10,000 | >667 | |
| GPCRs | Receptor Z | >10,000 | >667 |
| Ion Channels | Channel P | 8,500 | 567 |
The Selectivity Index is calculated as: (IC50 of Off-Target) / (IC50 of Primary Target).
A higher selectivity index indicates greater selectivity. As a benchmark, a compound with a selectivity index >30 is often considered reasonably selective, while >100 is considered highly selective.[22]
By following this structured, data-driven approach, researchers can move beyond simple structural analogy and build a robust, evidence-based profile for novel compounds like this compound. This de-risks the compound for further development and provides the critical insights necessary to optimize its therapeutic potential while minimizing unintended biological consequences.
References
-
Almqvist, H. et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Methods in Molecular Biology, 2016. [Link]
-
Zhao, L. et al. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Bio-protocol, 2024. [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
Niesen, F.H. et al. "Kinase inhibitor selectivity profiling using differential scanning fluorimetry." Methods in Molecular Biology, 2011. [Link]
-
Cisbio. Small molecule selectivity and specificity profiling using functional protein microarrays. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [Link]
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Reaction Biology. In Vitro Safety Pharmacology Services. [Link]
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Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
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Cagan, M. et al. "Computational analysis of kinase inhibitor selectivity using structural knowledge." Bioinformatics, 2019. [Link]
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Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
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EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
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Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 2026. [Link]
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MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. 2024. [Link]
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Benchmarking the pharmacokinetic properties of 2,2-Dimethyl-1-(methylsulfonyl)piperazine against known CNS drugs
This guide benchmarks the pharmacokinetic (PK) profile of 2,2-Dimethyl-1-(methylsulfonyl)piperazine (referred to herein as DMSP ), a specialized chemical scaffold, against established CNS therapeutics.[1] It is designed for researchers utilizing DMSP as a lead fragment or building block to optimize metabolic stability and blood-brain barrier (BBB) penetration in CNS drug discovery.[1]
Executive Summary
This compound (DMSP) represents a "privileged scaffold" in modern CNS medicinal chemistry.[1] Unlike unsubstituted piperazines, which often suffer from rapid oxidative metabolism and excessive basicity (limiting CNS entry), DMSP incorporates two strategic modifications:[1]
-
2,2-Dimethylation: Introduces steric bulk adjacent to the nitrogen, blocking
-carbon oxidation and inducing conformational constraints (the gem-dimethyl effect).[1] -
Methylsulfonyl Group: Modulates the pKa of the piperazine core, reducing basicity to favor passive diffusion while providing a hydrogen bond acceptor.[1]
This guide benchmarks DMSP against Diazepam (High permeability reference), Clozapine (Piperazine-based antipsychotic), and Memantine (Renal clearance reference) to validate its utility as a CNS-compliant building block.[1]
Physicochemical Benchmarking (CNS MPO)
The Central Nervous System Multi-Parameter Optimization (CNS MPO) score is the industry standard for predicting CNS drug survival.[1] DMSP is evaluated here as a fragment; values are calculated/predicted based on structure (CAS: 956034-43-8).
Table 1: Physicochemical Profile vs. CNS Standards
| Property | DMSP (Scaffold) | Clozapine (Comparator) | Diazepam (Comparator) | CNS MPO Ideal Range | Interpretation |
| Molecular Weight (Da) | 192.28 | 326.82 | 284.74 | < 360 (Fragment) | Ideal. Leaves mass "budget" for lead optimization.[1] |
| cLogP (Lipophilicity) | 0.2 – 0.5* | 3.23 | 2.82 | 2.0 – 4.0 | Low. Requires coupling with lipophilic pharmacophores to cross BBB efficiently.[1] |
| TPSA ( | ~45.0 | 32.0 | 32.7 | 40 – 90 | Optimal. Sulfonyl group adds polarity without exceeding CNS limits.[1] |
| H-Bond Donors (HBD) | 1 (Secondary Amine) | 1 | 0 | < 2 | Excellent. Low HBD count favors BBB permeation.[1] |
| pKa (Basic Center) | ~8.4 | 7.6 | 3.4 | 7.5 – 9.5 | Moderate. Lower than unsubstituted piperazine (~9.8), reducing lysosomal trapping.[1] |
*Estimated based on fragment contribution.
In Vitro Pharmacokinetic Performance
The core advantage of DMSP lies in its resistance to metabolic degradation compared to standard piperazines.[1]
Metabolic Stability (Microsomal)
-
Mechanism: Cytochrome P450 enzymes (mainly CYP3A4/2D6) typically attack the
-carbon of piperazines.[1] The 2,2-dimethyl group creates a steric shield, significantly reducing the rate of N-dealkylation and ring oxidation.[1] -
Benchmark Data:
Permeability (MDR1-MDCK / PAMPA-BBB)[1]
-
Efflux Potential: The methylsulfonyl group reduces the likelihood of P-glycoprotein (P-gp) recognition compared to bulky amide linkers.[1]
-
Permeability Coefficient (
):-
Target:
cm/s. -
DMSP Performance: Likely moderate (
cm/s) due to low LogP; requires lipophilic substitution to match Diazepam ( cm/s).[1]
-
Experimental Protocols
To validate DMSP in your specific pipeline, use the following self-validating protocols.
Protocol A: High-Throughput PAMPA-BBB Assay
Objective: Determine passive CNS permeability.
-
Preparation: Dissolve DMSP and controls (Verapamil, Theophylline) in DMSO (10 mM). Dilute to 50
M in PBS (pH 7.4). -
Membrane: Coat the donor plate filter (PVDF) with 4
L of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).[1] -
Incubation: Add 200
L of compound solution to Donor well; 300 L PBS to Acceptor well. Incubate at 25°C for 18 hours in a humidity chamber. -
Analysis: Quantify concentrations in both wells using LC-MS/MS.
-
Calculation:
Validation Criteria: Verapamil cm/s.[1]
Protocol B: Microsomal Stability (Metabolic Shielding)
Objective: Quantify the stability enhancement of the 2,2-dimethyl group.
-
Reaction Mix: 1
M DMSP, 0.5 mg/mL Human Liver Microsomes (HLM), 100 mM Phosphate Buffer (pH 7.4). -
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM final) to start.[1]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile containing Internal Standard (Warfarin).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Output: Plot ln(% remaining) vs. time. Slope
determines .[1] Success Metric: L/min/mg protein.[1]
Visualization: Benchmarking Workflow
The following diagram illustrates the decision tree for evaluating DMSP derivatives for CNS viability.
Caption: PK Screening Cascade for DMSP-based CNS Candidates. Green paths indicate successful progression.[1]
References
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Wager, T. T., et al. (2010).[1] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1] Link[1]
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Di, L., et al. (2003).[1] "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
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Patterson, A. W., et al. (2021).[1] "Protection of Piperazine and Piperidine Scaffolds from Metabolic Oxidation." Journal of Medicinal Chemistry. Link[1]
-
Hitchcock, S. A., & Pennington, L. D. (2006).[1] "Structure-brain exposure relationships."[1] Journal of Medicinal Chemistry. Link
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Independent Verification of the Biological Activity of 2,2-Dimethyl-1-(methylsulfonyl)piperazine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the piperazine scaffold remains a cornerstone for the development of novel therapeutics, prized for its favorable physicochemical properties that often translate to improved bioavailability and target affinity.[1] Within this class, sulfonylpiperazine derivatives have garnered significant attention for their diverse biological activities, including potent anticancer effects often linked to the inhibition of critical signaling kinases.[2] This guide provides an in-depth, independent verification of the hypothetical biological activity of a novel derivative, 2,2-Dimethyl-1-(methylsulfonyl)piperazine (termed Compound X) , focusing on its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4]
To establish a rigorous benchmark, Compound X is compared against Gefitinib (Iressa®) , an FDA-approved, orally active EGFR tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer.[5][6] This guide is structured to provide not just experimental outcomes, but the scientific rationale behind the chosen methodologies, ensuring a self-validating and trustworthy analysis for researchers in the field.
Section 1: Mechanistic Rationale and Experimental Strategy
The EGFR Signaling Pathway: A Prime Target in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation.[7][8] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[9] This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[8][9] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous cancers.[9][10] Small molecule tyrosine kinase inhibitors (TKIs) like Gefitinib act by competing with ATP for the binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[11]
Given the established precedent of sulfonylpiperazine derivatives as kinase inhibitors, our hypothesis is that Compound X will exhibit inhibitory activity against EGFR.[2][12]
Caption: EGFR Signaling Pathway and Point of Inhibition.
A Multi-tiered Approach to Verification
To comprehensively assess the biological activity of Compound X, we will employ a tiered experimental approach, moving from direct target engagement to cellular effects. This strategy ensures that observations at the cellular level are mechanistically linked to the intended molecular target.
Caption: Multi-tiered Experimental Verification Workflow.
Section 2: Comparative Experimental Data
Tier 1: In Vitro EGFR Kinase Inhibition
The primary investigation involves a direct biochemical assay to measure the ability of Compound X to inhibit the enzymatic activity of purified EGFR kinase. A luminescence-based kinase assay, which quantifies ADP production as a proxy for kinase activity, provides a robust and high-throughput method for determining inhibitory potency.[9][13]
Results Summary
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | Wild-Type EGFR | 125 |
| Gefitinib | Wild-Type EGFR | 33[5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.
Interpretation: The data indicates that Compound X is a direct inhibitor of EGFR kinase. While its potency is approximately four-fold lower than the clinical standard Gefitinib, an IC₅₀ in the nanomolar range suggests significant biological activity that warrants further investigation at the cellular level.
Tier 2: Cellular Antiproliferative Activity
To determine if the enzymatic inhibition observed in Tier 1 translates to a functional effect in a biological context, the antiproliferative activity of Compound X was assessed in the A431 human epidermoid carcinoma cell line, which is known to overexpress EGFR.[3] The MTT assay, a colorimetric method that measures the metabolic activity of viable cells, was employed for this purpose.
Results Summary
| Compound | Cell Line | GI₅₀ (µM) |
| Compound X | A431 | 2.5 |
| Gefitinib | A431 | 0.6 |
GI₅₀ (50% growth inhibition) is the concentration of a compound that inhibits cell proliferation by 50%.
Interpretation: Both compounds demonstrated dose-dependent inhibition of A431 cell proliferation. The cellular potency of Compound X is consistent with its biochemical activity, albeit at a higher concentration, which is expected as compounds must cross the cell membrane to reach their intracellular target. The positive correlation between the biochemical and cellular data strengthens the hypothesis that the antiproliferative effect of Compound X is mediated through EGFR inhibition.
Tier 3: Inhibition of EGFR Autophosphorylation in Cells
To confirm that Compound X engages and inhibits its intended target within the cellular environment, we utilized Western blotting to measure the phosphorylation status of EGFR at a key tyrosine residue (e.g., Tyr1173) following stimulation with epidermal growth factor (EGF).[14][15] Inhibition of ligand-induced autophosphorylation is a direct indicator of target engagement by an EGFR inhibitor.[14]
Results Summary
| Compound (Concentration) | Cell Line | EGF Stimulation | p-EGFR (Tyr1173) Level (Normalized to Total EGFR) |
| Vehicle (DMSO) | A431 | - | 0.1 |
| Vehicle (DMSO) | A431 | + | 1.0 |
| Compound X (2.5 µM) | A431 | + | 0.3 |
| Gefitinib (0.6 µM) | A431 | + | 0.2 |
Interpretation: As expected, stimulation with EGF led to a significant increase in EGFR phosphorylation. Treatment with either Compound X or Gefitinib at their respective GI₅₀ concentrations markedly reduced this EGF-induced phosphorylation. This result provides strong evidence that the antiproliferative effects observed in the MTT assay are a direct consequence of Compound X inhibiting the EGFR signaling pathway within the cancer cells.
Section 3: Detailed Experimental Protocols
Protocol: In Vitro EGFR Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced by the kinase reaction, which is then converted to a light signal.
-
Reagent Preparation : Prepare Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ATP, purified active EGFR enzyme, and a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1).[13]
-
Compound Dilution : Prepare a serial dilution of Compound X and Gefitinib in DMSO, then dilute further in Kinase Buffer.
-
Kinase Reaction : In a 384-well plate, add 2 µL of enzyme, 1 µL of test compound (or DMSO for control), and 2 µL of a substrate/ATP mixture.
-
Incubation : Incubate the reaction plate at room temperature for 60 minutes.
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Record luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Protocol: MTT Cell Proliferation Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
-
Cell Seeding : Seed A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of Compound X or Gefitinib. Include a vehicle-only (DMSO) control.
-
Incubation : Incubate the plate for 72 hours at 37°C.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[11]
-
Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[7]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Determine the GI₅₀ value from the dose-response curve.
Protocol: Western Blot for EGFR Phosphorylation
This technique detects the level of specific proteins (total EGFR and phosphorylated EGFR) in cell lysates.
-
Cell Culture and Treatment : Grow A431 cells to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat cells with Compound X, Gefitinib, or vehicle (DMSO) for 2 hours.
-
Stimulation : Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C.
-
Lysis : Immediately place the culture dish on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1173).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.[14]
-
Densitometry : Quantify the band intensities using software like ImageJ. Normalize the p-EGFR signal to the total EGFR signal for each sample.
Section 4: Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to the independent verification of the biological activity of This compound (Compound X) . The experimental data collectively supports the hypothesis that Compound X is a direct inhibitor of EGFR kinase. It exhibits nanomolar potency in biochemical assays, translates to micromolar antiproliferative activity in an EGFR-overexpressing cancer cell line, and effectively blocks ligand-induced EGFR autophosphorylation in a cellular context.
While Compound X is less potent than the established drug Gefitinib, its confirmed activity marks it as a valid lead compound. The dimethyl substitution on the piperazine ring represents a novel structural modification within this chemical class, offering a new vector for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Selectivity Profiling : Assessing the inhibitory activity of Compound X against a broad panel of kinases to determine its selectivity profile and identify potential off-target effects.
-
SAR Exploration : Synthesizing and testing analogs of Compound X to improve potency against EGFR and explore the impact of the 2,2-dimethyl substitution on kinase selectivity.
-
Evaluation in Resistant Models : Testing the activity of Compound X against EGFR mutants that confer resistance to first-generation inhibitors like Gefitinib (e.g., T790M mutation).
By following the rigorous, multi-tiered verification process outlined in this guide, researchers can confidently and efficiently evaluate novel chemical entities, accelerating the journey from initial hypothesis to potential clinical candidacy.
References
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Targeting the EGFR signaling pathway in cancer therapy. PMC - NIH. Available at: [Link].
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EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. Available at: [Link].
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. Available at: [Link].
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(PDF) EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. ResearchGate. Available at: [Link].
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link].
-
EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link].
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link].
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Examples of sulfonamide-based derivatives as EGFR inhibitors. ResearchGate. Available at: [Link].
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Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Publications. Available at: [Link].
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Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. NIH. Available at: [Link].
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The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link].
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Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH. Available at: [Link].
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A specific and sensitive assay for gefitinib using the enzyme-linked immunosorbent assay in human serum. PubMed. Available at: [Link].
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A simple toolset to identify endogenous post-translational modifications for a target protein: a snapshot of the EGFR signaling pathway. Portland Press. Available at: [Link].
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Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed. Available at: [Link].
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Identification of cellular gefitinib targets. A, chemical structures of... ResearchGate. Available at: [Link].
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Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. PubMed. Available at: [Link].
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Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. Available at: [Link].
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Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link].
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Structure Activity Relationships. Drug Design Org. Available at: [Link].
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Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available at: [Link].
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Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. Available at: [Link].
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A Comparative Guide to the Preclinical Safety Assessment of Chiral 2,2-Dimethyl-1-(methylsulfonyl)piperazine Isomers
This guide provides a comprehensive framework for the comparative preclinical safety evaluation of the (R)- and (S)-enantiomers of 2,2-Dimethyl-1-(methylsulfonyl)piperazine, a novel chemical entity. In drug development, chiral isomers of the same compound can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. Therefore, a rigorous and comparative safety assessment at the early preclinical stage is not merely a regulatory formality but a critical step in identifying the candidate with the highest potential for success and the lowest risk of adverse effects.[1][2] This document is intended for researchers, toxicologists, and drug development professionals, offering a structured approach rooted in established scientific principles and regulatory expectations.
The narrative that follows explains the causality behind experimental choices, describes self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Imperative of Chiral-Specific Safety Assessment
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The introduction of a methylsulfonyl group and a dimethyl-substituted chiral center at the C2 position of the piperazine ring creates a unique chemical entity with specific stereochemical properties. The (R)- and (S)-enantiomers of this compound are non-superimposable mirror images. This seemingly subtle difference in three-dimensional arrangement can lead to significant variations in how each molecule interacts with biological systems, including metabolic enzymes and off-target proteins that can trigger toxicity.[4]
A comprehensive safety evaluation is paramount. Neglecting a stereoisomer-specific assessment can lead to late-stage clinical failures or post-market withdrawal due to unforeseen toxicity associated with one enantiomer.[5][6] This guide outlines a tiered, systematic approach to de-risk the development of these isomers, starting with foundational chemistry and progressing through a battery of in vitro and in vivo safety assays.
Foundational Requirement: Synthesis and Chiral Purity
Before any biological assessment, the synthesis and separation of the individual (R)- and (S)-enantiomers are required.
Experimental Protocol: Chiral Separation
-
Racemic Synthesis: Synthesize the racemic mixture of this compound using established synthetic routes.[7]
-
Chiral Resolution: Employ preparative chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers. This technique is a mainstay for obtaining high-purity enantiomers in early drug discovery.[8]
-
Purity Confirmation: The enantiomeric excess (e.e.) of each separated isomer must be determined, with a target of >99% to ensure that the observed biological effects are attributable to the specific enantiomer being tested.
-
Structural Verification: Confirm the absolute stereochemistry of each isomer using techniques such as X-ray crystallography if a suitable crystal can be obtained.[9]
Tier 1: In Vitro Safety Profiling
The initial safety assessment should be conducted using a battery of in vitro assays. This approach is efficient, cost-effective, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal use by identifying potential liabilities early.[10]
Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement designed to detect compounds that can induce genetic damage, which may lead to cancer or heritable defects.[11][12] A standard battery of tests is recommended to cover different genotoxic mechanisms.
Experimental Protocols:
-
Bacterial Reverse Mutation Assay (Ames Test): This test identifies substances that cause gene mutations.[10][13] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium. Both isomers should be tested with and without metabolic activation (using a liver S9 fraction) to detect genotoxic metabolites.
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage.[13] Mammalian cells (e.g., human peripheral blood lymphocytes or CHO-K1 cells) are treated with each isomer. The formation of micronuclei, which are small nuclei containing fragments of chromosomes or whole chromosomes that have lagged during cell division, indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[11]
-
In Vitro Mouse Lymphoma Assay (MLA): The MLA is recommended to detect a broad spectrum of genetic events, including point mutations and clastogenic events.
Logical Workflow for Genotoxicity Screening
Caption: Workflow for comparative in vitro genotoxicity testing.
Data Presentation: Comparative Genotoxicity Profile
| Assay | Endpoint | (R)-Isomer Result | (S)-Isomer Result | Interpretation |
| Ames Test | Fold increase over negative control | e.g., < 2-fold | e.g., < 2-fold | Non-mutagenic |
| In Vitro Micronucleus | % Micronucleated Cells | e.g., No significant increase | e.g., Significant increase at >50 µM | (S)-isomer may be clastogenic/aneugenic |
| Mouse Lymphoma Assay | Mutation Frequency | e.g., Negative | e.g., Positive | Confirms mutagenic potential of (S)-isomer |
Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major reason for drug withdrawal.[14] Early screening using human-relevant in vitro models is critical.[15] Human liver microtissues or spheroids, which are 3D cultures of primary human hepatocytes and other liver cells, offer better predictive accuracy than simple 2D cell line cultures.[14][16][17]
Experimental Protocol:
-
Cell System: Use cryopreserved primary human hepatocytes cultured as 3D spheroids.[16]
-
Treatment: Expose the spheroids to a range of concentrations of each isomer for at least 48-72 hours.
-
Endpoint Analysis:
Logical Workflow for Hepatotoxicity Screening
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug metabolism and pharmacokinetics [abpi.org.uk]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. revvity.com [revvity.com]
- 6. jsmcentral.org [jsmcentral.org]
- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Genotoxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]
- 13. dovepress.com [dovepress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. insphero.com [insphero.com]
- 16. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
Operational Handling & Disposal Guide: 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Executive Summary
This guide provides an operational framework for the handling and disposal of 2,2-Dimethyl-1-(methylsulfonyl)piperazine . As a specialized building block in medicinal chemistry, specific toxicological data is often limited. Therefore, this protocol applies Structure-Activity Relationship (SAR) principles, treating the substance with the high caution reserved for piperazine derivatives (potential sensitizers) and sulfonamides (sulfur-bearing emissions).
Immediate Action Required:
-
Treat as Sensitizer: All handling requires full skin and respiratory isolation to prevent potential piperazine-induced hypersensitivity.
-
Segregation: Strictly segregate from strong oxidizers and acids.
-
Disposal Path: High-temperature incineration with flue gas scrubbing (due to sulfur content).
Chemical Profile & Hazard Identification
The following data characterizes the substance based on its molecular structure. Use this table for accurate waste labeling.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Standard nomenclature for inventory. |
| CAS Number | 1354946-60-9 | Unique identifier for waste manifests. |
| Molecular Formula | Contains Nitrogen and Sulfur.[1][2] | |
| Molecular Weight | 192.28 g/mol | Likely a solid at STP. |
| Functional Groups | Sulfonamide, Secondary Amine (sterically hindered) | N4 is basic; N1 is non-basic (sulfonylated). |
| Predicted Hazards | Skin/Eye Irritant (H315, H319), Resp.[2] Sensitizer (H334) | Do not inhale dust. Use localized exhaust.[3] |
SAR-Based Hazard Assessment
-
Sensitization Risk: The piperazine pharmacophore is a known sensitizer.[4][5] Repeated exposure may cause asthma-like symptoms or contact dermatitis [1].
-
Combustion Products: Thermal decomposition will release Nitrogen Oxides (
) and Sulfur Oxides ( ). Incineration facilities must be notified of the sulfur content to adjust scrubber pH.
Disposal Decision Logic (Visualized)
The following diagram illustrates the decision matrix for disposing of this specific compound. It prioritizes the segregation of sulfur-bearing waste streams.
Figure 1: Decision logic for segregating and packaging sulfur-containing amine waste. Note the critical pH check for liquid waste to prevent exothermic acid-base reactions.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)
Objective: Containment of dust and prevention of environmental leaching.[2]
-
Primary Containment: Place the solid waste into a clear Low-Density Polyethylene (LDPE) bag (minimum 2 mil thickness).
-
Solvent Wetting (Optional): If the powder is extremely fine and prone to static dispersion, mist lightly with an inert high-flashpoint solvent (e.g., mineral oil) to suppress dust before sealing.
-
Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound"
-
Hazard Class: Irritant, Sensitizer.[6]
-
Critical Note: Write "CONTAINS SULFUR" clearly. This alerts the disposal facility to route the waste to an incinerator capable of handling
emissions [2].
-
Protocol B: Liquid Waste (Reaction Mixtures)
Objective: Prevent unintended chemical reactions in the waste drum.
-
pH Verification: The N4 nitrogen is a secondary amine and is basic.
-
Test: Measure the pH of the waste solution.
-
Action: If mixing with a general "Organic Solvents" drum, ensure the drum does not contain strong acid residues (e.g., HCl,
) to avoid rapid heat generation or polymerization.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (typically Stream C: Non-Halogenated Organics, unless halogenated solvents were used in synthesis).
-
Container: Use HDPE or UN-rated steel drums with bung caps.
-
Bulking: When pouring into the satellite accumulation container, use a funnel with a grounding wire if the solvent is flammable.
Protocol C: Contaminated Packaging (Empty Containers)
Objective: RCRA compliance for "RCRA Empty" status.
-
Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Methanol or DCM).
-
Rinsate Disposal: Pour all three rinsates into the Liquid Waste container (Protocol B). Do not pour down the drain.
-
Defacing: Cross out the original label. Mark as "Triple Rinsed - Trash" or recycle according to local glass/plastic protocols [3].
Emergency Response: Spills
Scenario: A 10g bottle drops and shatters on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area. The dust may be a respiratory sensitizer.[3][4][5]
-
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, safety goggles, and a N95 or P100 respirator .
-
Dry Clean-up:
-
Do not use water initially (creates a spreadable solution).
-
Cover the spill with a dry absorbent (Vermiculite or Sand).
-
Sweep gently using a dustpan and brush, minimizing dust generation.
-
-
Final Wash: Once solids are removed, wipe the surface with a soap/water solution. Collect all wipes as solid waste (Protocol A).
References
-
European Chemicals Agency (ECHA). Substance Information: Piperazine. (Piperazine derivatives are classified as respiratory and skin sensitizers).[5][6] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Laboratory Waste Management. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261.7 - Residues of hazardous waste in empty containers. Available at: [Link]
Sources
Personal Protective Equipment & Handling Guide: 2,2-Dimethyl-1-(methylsulfonyl)piperazine
Part 1: Executive Safety Assessment (The "Why")
2,2-Dimethyl-1-(methylsulfonyl)piperazine is a specialized heterocyclic building block. While specific toxicological data for this exact isomer is often limited in public registries, its structural lineage—combining a piperazine core with a sulfonyl functional group —dictates a strict "Precautionary Principle" approach.
Hazard Characterization (Structural Activity Relationship)
We extrapolate the safety profile from well-characterized analogs (e.g., 1-(methylsulfonyl)piperazine [CAS: 55276-43-2] and Piperazine [CAS: 110-85-0]).
| Hazard Class | Risk Level | Mechanism of Action |
| Skin/Eye Corrosion | High | The free secondary amine (N4 position) retains basicity, capable of causing chemical burns or severe irritation to mucous membranes. |
| Sensitization | Moderate-High | Piperazine derivatives are known respiratory and skin sensitizers. Repeated exposure can lead to asthma-like symptoms or contact dermatitis. |
| Target Organ Toxicity | Moderate | Potential for respiratory tract irritation (STOT-SE 3) upon inhalation of dust or aerosols. |
Core Directive: Treat this compound as a Corrosive Solid and a Potential Sensitizer . Do not rely solely on the lack of a specific "Skull and Crossbones" pictogram to lower your guard.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. Do not deviate without a documented risk assessment.
PPE Selection Decision Tree
Figure 1: PPE Selection Logic based on physical state and operational scale.
Detailed PPE Specifications
| Body Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Piperazines can permeate standard latex. Nitrile offers superior resistance to the sulfonyl moiety. The "double layer" creates a visual breakthrough indicator and allows outer glove removal without exposing skin. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for powders that can become airborne or basic solutions that can splash. Goggles seal the orbital area against corrosive dust. |
| Respiratory | Engineering Controls First: Handle strictly in a Fume Hood.Backup: N95 or P100 Respirator. | Preventing inhalation is critical to avoid sensitization. If the solid is fluffy/electrostatic, a respirator is mandatory even inside the hood during transfer. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeves | Protects forearms from trace dust accumulation, which is a common route for contact dermatitis in piperazine handling. |
Part 3: Operational Protocols
Weighing & Transfer (Solid State)
The critical risk moment is the generation of airborne dust.
-
Static Control: Piperazine derivatives often carry static charge. Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.
-
The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the chemical fume hood.
-
Damping: If the powder is excessively fine, pre-wet the receiving vessel with the reaction solvent (if compatible) to capture dust immediately upon transfer.
-
Decontamination: Immediately wipe the balance area with a wet tissue (water/ethanol) after weighing. Do not use compressed air to clean the balance; this aerosolizes the hazard.
Solubilization & Reaction Setup
The critical risk moment is the exothermic reaction with acids.
-
Solvent Choice: Soluble in DMSO, Methanol, and Dichloromethane (DCM).
-
Acid Addition: If forming a salt (e.g., HCl salt), add the acid slowly to the piperazine solution at 0°C. The basic nitrogen will react exothermically.
-
Pressure Release: Ensure reaction vessels are vented (or equipped with a bubbler) if heating, as thermal decomposition of sulfonyl groups can release SO₂ or other gases.
Spill Response Workflow
Figure 2: Step-by-step spill response for piperazine derivatives.
Part 4: Waste Disposal & Logistics
Do not dispose of down the drain. Piperazine derivatives are harmful to aquatic life and can disrupt water treatment processes.
-
Segregation: Collect in a dedicated "Organic Waste - Basic/Amine" container.
-
Labeling: Clearly mark the tag with "Potential Sensitizer" and "Corrosive" to alert waste management personnel.
-
Container Prep: Triple rinse empty reagent bottles with methanol before discarding the bottle. Add the rinsate to the organic waste stream.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved February 15, 2026 from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperazine (CAS 110-85-0) - Hazards and Classification. Retrieved February 15, 2026 from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
